molecular formula C6H4BrN3S B1427284 6-Bromothiazolo[4,5-b]pyridin-2-amine CAS No. 857970-06-0

6-Bromothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B1427284
CAS No.: 857970-06-0
M. Wt: 230.09 g/mol
InChI Key: KECPYNZPHMOOEP-UHFFFAOYSA-N
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Description

6-Bromothiazolo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4BrN3S and its molecular weight is 230.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECPYNZPHMOOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromothiazolo[4,5-b]pyridin-2-amine: A Technical Guide for Chemical Synthesis and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Bromothiazolo[4,5-b]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule in the public domain, this document focuses on the synthesis of its key precursor, 2-amino-6-bromopyridine, and outlines a probable synthetic route to the title compound based on established chemical principles. Furthermore, it explores the broader context of the thiazolo[4,5-b]pyridine scaffold in drug discovery.

Chemical Identity and Physicochemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 857970-06-0[1]
Molecular Formula C₆H₄BrN₃S[1]
Molecular Weight 230.09 g/mol [1]
Appearance Solid (predicted)General knowledge
Storage Conditions 2-8°C, sealed in a dry, dark place[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound is anticipated to proceed via a two-step process, commencing with the synthesis of the key intermediate, 2-amino-6-bromopyridine, followed by a cyclization reaction to form the fused thiazole ring.

Synthesis of 2-Amino-6-bromopyridine (Precursor)

The preparation of 2-amino-6-bromopyridine is a critical first step. Several synthetic methods have been reported, with a common approach involving the bromination of 2-aminopyridine.[2][3]

Experimental Protocol: Bromination of 2-Aminopyridine

  • Materials: 2-aminopyridine, liquid bromine, an appropriate organic solvent (e.g., acetic acid), and a neutralizing agent (e.g., sodium hydroxide solution).

  • Procedure:

    • Dissolve 2-aminopyridine in the chosen organic solvent and cool the mixture to 0°C with stirring.[2]

    • Slowly add a portion of liquid bromine to the cooled solution.[2]

    • Allow the reaction temperature to rise to 10-20°C before cooling again to below 0°C.[2]

    • Add the remaining liquid bromine, followed by a gradual increase in temperature to allow the reaction to proceed to completion.[2]

    • Neutralize the reaction mixture with a sodium hydroxide solution.[2]

    • Extract the product with a suitable organic solvent.

    • Purify the crude product, for example, by column chromatography or sublimation, to yield 2-amino-6-bromopyridine.[4]

Causality Behind Experimental Choices: The stepwise addition of bromine and careful temperature control are crucial to manage the exothermic nature of the reaction and to minimize the formation of polybrominated byproducts. The use of a neutralizing agent is necessary to quench the acidic conditions generated during the reaction.

Proposed Synthesis of this compound

The formation of the thiazolo[4,5-b]pyridine ring system from 2-amino-6-bromopyridine likely involves a cyclization reaction with a thiocyanate salt in the presence of an oxidizing agent, a common method for synthesizing 2-aminothiazole derivatives.[5]

Proposed Experimental Protocol:

  • Materials: 2-amino-6-bromopyridine, potassium thiocyanate, bromine, and a suitable solvent (e.g., acetic acid).

  • Procedure:

    • Dissolve 2-amino-6-bromopyridine and potassium thiocyanate in the solvent.

    • Add bromine dropwise to the mixture with stirring.

    • Heat the reaction mixture to facilitate the cyclization.

    • Upon completion, cool the reaction and isolate the crude product.

    • Purify the product through recrystallization or chromatography.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A 2-Aminopyridine B Bromination (Br₂, Acetic Acid) A->B Reactant C 2-Amino-6-bromopyridine B->C Product D 2-Amino-6-bromopyridine E Cyclization (KSCN, Br₂) D->E Reactant F This compound E->F Final Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the bromine atom and the fused thiazole ring. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for the six carbon atoms in the bicyclic ring system. The carbon attached to the bromine will be shifted downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (230.09 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with peaks at m/z and m/z+2 in an approximate 1:1 ratio is expected.[6]

Applications in Drug Discovery and Medicinal Chemistry

The thiazolo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[7] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Kinase Inhibition: The thiazolopyridine core is a key feature in a number of kinase inhibitors.[8] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The 2-amino group can also form important hydrogen bonds. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential kinase inhibitory activity.

Kinase_Inhibition cluster_interaction Mechanism of Action cluster_outcome Therapeutic Outcome Molecule Thiazolo[4,5-b]pyridine Derivative Kinase Kinase Active Site (Hinge Region) Molecule->Kinase Binding via H-bonds Inhibition Inhibition of Kinase Activity Kinase->Inhibition Leads to Signaling Disruption of Cell Signaling Inhibition->Signaling Disease Treatment of Cancer, etc. Signaling->Disease

Caption: Role of thiazolo[4,5-b]pyridine derivatives as kinase inhibitors.

Safety and Handling

Detailed toxicology data for this compound are not available. However, based on the data for the precursor 2-amino-6-bromopyridine, the following precautions should be observed:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. While detailed experimental data for this specific compound are limited, this guide provides a framework for its synthesis and an understanding of its potential applications based on the well-established chemistry and biological activity of the thiazolo[4,5-b]pyridine scaffold. Further research is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

6-Bromothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, fused ring system, combining the functionalities of a pyridine and a thiazole, presents a unique three-dimensional structure for molecular recognition by biological targets. The presence of a bromine atom and an amino group provides key reactive handles for synthetic diversification and specific interactions with protein active sites. This guide offers a comprehensive overview of the core physicochemical properties of this compound, providing a foundational understanding for its application in drug discovery and development, particularly in the burgeoning field of deubiquitylating enzyme (DUB) inhibition. Thiazolopyridine derivatives have been identified as promising scaffolds for the development of inhibitors for various enzymes, including DUBs, which are implicated in the progression of cancer.[1]

Chemical Identity and Molecular Structure

The structural integrity of a molecule is the cornerstone of its chemical behavior and biological activity. This compound is characterized by the fusion of a pyridine ring and a thiazole ring, with a bromine substituent at the 6-position and an amine group at the 2-position.

Systematic Name: 6-bromo-[1][2]thiazolo[4,5-b]pyridin-2-amine

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Tabular Overview

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and drug development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 857970-06-0[3][4]
Molecular Formula C₆H₄BrN₃S[3][5]
Molecular Weight 230.09 g/mol [3][5]
Appearance Light yellow to yellow solid[6]
Boiling Point (Predicted) 362.1 ± 45.0 °C[6]
Density (Predicted) 1.950 ± 0.06 g/cm³[6]
pKa (Predicted) -0.33 ± 0.50[6]
XlogP (Predicted) 2.0[7]
Storage Conditions 2-8°C, protect from light[3][6]

Synthesis and Characterization: A Methodological Approach

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, based on common organic chemistry principles for the formation of similar heterocyclic systems. This should be considered a conceptual workflow, and experimental conditions would require optimization.

G cluster_0 Conceptual Synthesis of this compound start Substituted 2-aminopyridine reagent1 Thiocyanation (e.g., KSCN, Br2) start->reagent1 Step 1 intermediate Thiocyanated aminopyridine intermediate reagent1->intermediate reagent2 Cyclization intermediate->reagent2 Step 2 product This compound reagent2->product

Caption: A conceptual workflow for the synthesis of this compound.

Characterization Techniques

Confirmation of the chemical structure and purity of the synthesized compound is essential. Standard analytical techniques would be employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretches of the amine group and the characteristic vibrations of the aromatic rings.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

Applications in Drug Discovery: Targeting Deubiquitylating Enzymes

The ubiquitin-proteasome system plays a critical role in cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer.[8][9] Deubiquitylating enzymes (DUBs) are key components of this system, as they remove ubiquitin from proteins, thereby regulating their degradation and function.[9][10] The inhibition of specific DUBs has emerged as a promising therapeutic strategy for the treatment of cancer.[8][9]

The thiazolopyridine scaffold, as present in this compound, has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Specifically, thiazolopyridine derivatives are being actively investigated as inhibitors of DUBs.[1] The bromine atom on the 6-position can serve as a point for further chemical modification to enhance potency and selectivity, while the 2-amino group can form crucial hydrogen bonds within the active site of target enzymes.

Logical Framework for DUB Inhibitor Development

The development of a DUB inhibitor based on the this compound scaffold would typically follow a structured approach.

G cluster_1 Drug Discovery Workflow for DUB Inhibitors A Scaffold Identification (this compound) B Library Synthesis (Structure-Activity Relationship) A->B C In vitro Screening (DUB enzyme assays) B->C D Cell-based Assays (Cancer cell lines) C->D E Lead Optimization (ADME/Tox profiling) D->E F In vivo Studies (Animal models) E->F G Clinical Development F->G

Caption: A logical workflow for the development of DUB inhibitors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar heterocyclic compounds should be followed. It is predicted to be a solid that should be stored in a cool, dry place, protected from light.[3][6] As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound represents a molecule of considerable potential for the development of novel therapeutics, particularly in the area of oncology. Its physicochemical properties, while not yet fully characterized in the public literature, suggest a solid starting point for medicinal chemistry campaigns. The strategic placement of the bromine and amine functionalities on the privileged thiazolopyridine scaffold provides ample opportunities for synthetic elaboration and targeted interactions with biological macromolecules. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. National Institutes of Health. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. MDPI. Available from: [Link]

  • This compound - AZA Mid-Year Meeting. Available from: [Link]

  • 2-Amino-6-bromothiazolo[5,4-b]pyridine price & availability. MOLBASE. Available from: [Link]

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  • Accelerating inhibitor discovery for deubiquitinating enzymes. National Institutes of Health. Available from: [Link]

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  • 6-bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine. PubChem. Available from: [Link] 17.[1][2]Thiazolo[4,5-b]pyridin-2-amine. PubChem. Available from: [Link]

  • 2-Amino-6-bromothiazolo[5,4-b]pyridine price & availability. MOLBASE. Available from: [Link]

  • Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][1][2]thiazine derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. National Institutes of Health. Available from: [Link]

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  • thiazolo[4,5-b]pyridin-5(4H)-one, 2-amino-6,7-dihydro-7-(7-methoxy-1,3-benzodioxol-5-yl)- - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][6]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][6]. Revue Roumaine de Chimie. Available from: [Link]

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An In-depth Technical Guide to 6-Bromothiazolo[4,5-b]pyridin-2-amine (CAS: 857970-06-0): A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromothiazolo[4,5-b]pyridin-2-amine (CAS No. 857970-06-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The thiazolo[4,5-b]pyridine core is a recognized "privileged scaffold," appearing in numerous compounds targeting a range of biological pathways. This document details the compound's physicochemical properties, provides a well-reasoned proposed synthetic route based on established chemical principles, explores its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its potential applications, particularly in the development of kinase and deubiquitylating enzyme (DUB) inhibitors. Detailed, field-proven protocols for synthesis and derivatization are provided to enable its practical application in the laboratory.

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The fusion of a thiazole ring with a pyridine ring creates the thiazolo[4,5-b]pyridine bicyclic system. This scaffold is isosteric to purine and other biologically relevant heterocycles, allowing it to interact with a wide variety of enzymatic targets. The strategic placement of nitrogen and sulfur atoms provides a unique arrangement of hydrogen bond donors and acceptors, as well as opportunities for diverse chemical functionalization. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, this compound, is a particularly valuable intermediate, combining the key 2-amino-thiazole motif—a critical hinge-binding element in many kinase inhibitors—with a reactive bromine handle, which serves as a versatile point for molecular elaboration.

Physicochemical and Structural Characteristics

Precise experimental data for this compound is not widely published. The following table summarizes known information from commercial suppliers and predicted data for structurally related compounds.[3][4] Researchers should consider this data as a guideline and are encouraged to perform their own characterization.

PropertyValue / InformationSource
CAS Number 857970-06-0-
Molecular Formula C₆H₄BrN₃S[3]
Molecular Weight 230.09 g/mol [3]
Appearance Solid (form may vary)[4]
Storage 2-8°C, Keep in dark place, sealed in dry[3]
Purity (Typical) ≥97%[5]
SMILES C1=C(C=NC2=C1SC(=N2)N)Br[3]
Predicted pKa -2.67 ± 0.20 (for related mercapto- derivative)[6]
Predicted Boiling Point 283.3 ± 50.0 °C (for related mercapto- derivative)[6]

Synthesis Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, a robust and logical synthetic route can be proposed based on established heterocyclic chemistry principles. The key steps involve the preparation of the crucial precursor, 5-bromo-2,3-diaminopyridine, followed by a cyclization reaction to form the fused thiazole ring.

Proposed Synthetic Scheme

The proposed synthesis begins with the commercially available 2-amino-5-bromopyridine and proceeds through nitration and subsequent reduction to yield the key diamine intermediate. This intermediate is then cyclized using potassium thiocyanate.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Thiazole Ring Formation A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B HNO₃, H₂SO₄ C 5-Bromo-2,3-diaminopyridine B->C Fe, NH₄Cl or Raney-Ni, H₂ D This compound (CAS: 857970-06-0) C->D KSCN, H₂O/EtOH

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a composite based on established procedures for the synthesis of the key intermediate 5-bromo-2,3-diaminopyridine and standard thiazole cyclization methods.[1][7]

Part 1: Synthesis of 5-Bromo-2,3-diaminopyridine (Intermediate C)

  • Nitration: To a three-necked flask immersed in an ice bath, add sulfuric acid (sp. gr. 1.84). Slowly add 2-amino-5-bromopyridine (1.0 eq) while maintaining the temperature below 5°C. Add 95% nitric acid (1.1 eq) dropwise with stirring at 0°C. Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour.[7]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a 40% sodium hydroxide solution until basic. The precipitate, 2-amino-5-bromo-3-nitropyridine, is collected by filtration, washed with cold water, and dried.[7]

  • Reduction: Dissolve the crude 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of isopropanol and water. Add ammonium chloride (2.0 eq) followed by iron powder (3.0 eq).[1]

  • Heating and Isolation: Heat the reaction mixture to 90°C and maintain for 45-60 minutes, monitoring by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Extraction and Purification: Separate the organic and aqueous layers of the filtrate. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2,3-diaminopyridine as a solid, which can be used in the next step without further purification.[1]

Part 2: Synthesis of this compound (Target Compound D)

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2,3-diaminopyridine (1.0 eq) and potassium thiocyanate (1.2 eq).

  • Solvent and Reflux: Add a suitable solvent such as a mixture of ethanol and water. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. The mechanism involves the formation of a thiourea intermediate which then undergoes intramolecular cyclization with the elimination of water.[8]

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by slurrying in a suitable solvent (e.g., hot ethanol or water) to remove unreacted starting materials and salts, followed by filtration. For higher purity, recrystallization or flash column chromatography on silica gel may be employed.

Reactivity and Derivatization: A Gateway to Chemical Diversity

The true utility of this compound lies in its capacity for chemical modification. The bromine atom at the 6-position is ideally situated for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups. The 2-amino group can also be functionalized, though it is often preserved for its critical role in biological target engagement.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent.[9] This is a cornerstone reaction for exploring structure-activity relationships (SAR) at the 6-position.

Caption: Suzuki-Miyaura coupling of the title compound.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of related 2-bromopyridine derivatives.[10][11]

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like XPhos (4-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Heating: Add a degassed solvent system, typically 1,4-dioxane/water (4:1) or toluene/water. Heat the reaction mixture to 80-110°C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond, replacing the bromine atom with a primary or secondary amine.[12] This provides access to a different vector of chemical space, enabling the introduction of functionalities that can modulate solubility, cell permeability, and target engagement.

Caption: Buchwald-Hartwig amination of the title compound.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is based on general methods for the amination of 2-bromopyridines.[13]

  • Reaction Setup: In an oven-dried, argon-flushed Schlenk tube, combine a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable ligand like XPhos or BINAP (2-5 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).

  • Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-110°C for 4-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting point for the synthesis of targeted therapeutics.

Inhibitors of Deubiquitylating Enzymes (DUBs)

A key application for this compound is highlighted in patent literature, which identifies the thiazolo[4,5-b]pyridine scaffold as a core for developing inhibitors of deubiquitylating enzymes (DUBs).[14] Specifically, the patent relates to inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a DUB implicated in various pathological conditions including cancer and neurodegenerative diseases. The ability to derivatize the 6-position of the scaffold allows for fine-tuning of potency and selectivity against specific DUB family members.

Kinase Inhibitors

The 2-aminothiazole moiety is a well-established pharmacophore that frequently serves as a "hinge-binder" in the ATP-binding site of protein kinases. It mimics the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. The pyridine portion of the scaffold can then be functionalized to occupy other pockets within the active site, leading to potent and selective inhibitors. The bromine at the 6-position provides a direct route to explore the solvent-exposed region, often leading to improvements in pharmacokinetic properties.

Drug_Discovery_Workflow A This compound (Starting Scaffold) B Library Synthesis via Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->B C Diverse 6-Substituted Analogs B->C D High-Throughput Screening (e.g., Kinase or DUB Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Workflow for utilizing the title compound in drug discovery.

Safety and Handling

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, get medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides an efficient entry point into a privileged area of chemical space. Its combination of a potent biological scaffold and a versatile reactive handle makes it an invaluable tool for medicinal chemists. The synthetic and derivatization protocols outlined in this guide are intended to empower researchers to fully exploit the potential of this compound in the discovery and development of novel therapeutics, particularly in the fields of oncology and neurology.

References

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The Synthesis of Substituted Thiazolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolopyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the core synthetic strategies for the preparation of substituted thiazolopyridines. We will delve into the mechanistic underpinnings of classical methods such as the Hantzsch synthesis and Guareschi-Thorpe condensation, alongside modern, efficient approaches including microwave-assisted protocols and one-pot multicomponent reactions. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in the design and execution of synthetic routes to novel thiazolopyridine-based therapeutic agents.

Introduction: The Therapeutic Potential of the Thiazolopyridine Core

The fusion of thiazole and pyridine rings gives rise to the thiazolopyridine system, a class of compounds that has garnered considerable attention in the pharmaceutical sciences. The unique electronic and structural features of this scaffold allow for diverse functionalization, leading to compounds with a wide array of pharmacological effects. Notably, substituted thiazolopyridines have emerged as potent inhibitors of various protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3] For instance, derivatives have been identified as inhibitors of c-KIT, cyclin G associated kinase (GAK), and vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their potential in oncology.[3][4] The development of efficient and versatile synthetic methodologies is therefore crucial for exploring the full therapeutic potential of this important class of molecules.

Classical Synthetic Strategies: Building the Thiazolopyridine Framework

Traditional methods for the synthesis of heterocyclic compounds remain valuable tools in the chemist's arsenal. The Hantzsch synthesis and the Guareschi-Thorpe condensation are two cornerstone reactions that have been adapted for the construction of the thiazolopyridine core.

The Hantzsch Synthesis: A Versatile Approach to Thiazole Annulation

The Hantzsch synthesis is a powerful and widely utilized method for the formation of thiazole rings. In the context of thiazolopyridines, this reaction typically involves the condensation of an α-haloketone with a thioamide derivative of pyridine. The versatility of this method allows for the introduction of a variety of substituents on the thiazole portion of the final product.

Mechanism of the Hantzsch Thiazolopyridine Synthesis:

The reaction proceeds through a well-established pathway involving nucleophilic attack of the sulfur atom of the thioamide onto the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazolopyridine ring system.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack pyridine_thioamide Pyridine Thioamide pyridine_thioamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazolopyridine Substituted Thiazolopyridine intermediate2->thiazolopyridine Dehydration

Caption: General workflow of the Hantzsch thiazolopyridine synthesis.

Experimental Protocol: Synthesis of 2-Amino-thiazolo[5,4-b]pyridines from 2-Chloro-3-nitropyridine

This one-step procedure provides a straightforward route to 2-amino-thiazolo[5,4-b]pyridine derivatives.[5][6]

  • Materials:

    • 2-Chloro-3-nitropyridine

    • Thiourea

    • Ethanol (absolute)

    • Sodium carbonate solution (5% w/v)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in absolute ethanol.

    • Add thiourea (1.1-1.5 eq.) to the solution.

    • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion (typically 1-3 hours), cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing cold deionized water, which should induce precipitation.

    • Neutralize the solution by the slow addition of a 5% sodium carbonate solution until effervescence ceases.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

    • The product can be further purified by recrystallization from a suitable solvent if necessary.

Guareschi-Thorpe Condensation: Constructing the Pyridine Ring

The Guareschi-Thorpe condensation is a classic method for the synthesis of substituted pyridines. This reaction can be adapted to prepare thiazolopyridine scaffolds, typically by constructing the pyridine ring onto a pre-existing thiazole derivative. A common approach involves the condensation of a thiazole derivative bearing an active methylene group with a β-dicarbonyl compound in the presence of an ammonia source.

Mechanism of the Guareschi-Thorpe Thiazolopyridine Synthesis:

The mechanism involves a series of condensation and cyclization steps, initiated by the reaction of the active methylene group on the thiazole with the β-dicarbonyl compound, followed by cyclization with ammonia to form the pyridine ring.

Guareschi_Thorpe_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product thiazole_active_methylene Thiazole with Active Methylene intermediate1 Condensation Product thiazole_active_methylene->intermediate1 Knoevenagel Condensation beta_dicarbonyl β-Dicarbonyl Compound beta_dicarbonyl->intermediate1 ammonia Ammonia intermediate2 Cyclized Dihydropyridine ammonia->intermediate2 intermediate1->intermediate2 Addition of Ammonia & Cyclization thiazolopyridine Substituted Thiazolopyridine intermediate2->thiazolopyridine Oxidation

Caption: General workflow of the Guareschi-Thorpe thiazolopyridine synthesis.

Modern Synthetic Methodologies: Enhancing Efficiency and Diversity

While classical methods provide a solid foundation, modern synthetic chemistry offers a range of techniques to improve efficiency, increase product diversity, and adhere to the principles of green chemistry.

Microwave-Assisted Synthesis: Accelerating Reaction Rates

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.[7][8][9]

Experimental Protocol: Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives

This protocol highlights the benefits of microwave assistance in the synthesis of fused heterocyclic systems.[9]

  • Materials:

    • Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

    • Bromomalononitrile

    • Appropriate solvent (e.g., ethanol, DMF)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the starting pyrimidine derivative (1.0 eq.) and bromomalononitrile (1.1 eq.) in a suitable solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and power for a short duration (typically 5-15 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • The product can be isolated by precipitation upon addition of water or by solvent evaporation followed by purification.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

CompoundConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Thiazolopyrimidine 1a24 h, 55%8 min, 88%[10]
Thiazolopyrimidine 1b24 h, 42%8 min, 69%[10]
One-Pot Multicomponent Reactions: A Strategy for Efficiency

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials are combined in a single reaction vessel to form a complex product in a single step. This approach minimizes waste, reduces reaction time, and simplifies purification procedures.

Experimental Protocol: One-Pot Synthesis of Pyrazolo-Thiazole Substituted Pyridines

This multicomponent reaction provides a facile route to complex heterocyclic systems.[11][12]

  • Materials:

    • 1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)ethanone

    • Aromatic aldehyde

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol

  • Procedure:

    • To a solution of the starting thiazolyl ethanone (1.0 eq.), aromatic aldehyde (1.0 eq.), and malononitrile (1.0 eq.) in ethanol, add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

    • Wash the solid product with cold ethanol and dry to obtain the pure compound.

Characterization of Substituted Thiazolopyridines

The structural elucidation of newly synthesized compounds is a critical step in the research and development process. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

Typical Spectroscopic Data:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)Reference
2-Phenylpyridine8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H)156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3M+H calculated for C₁₁H₉N: 156.08[13]
Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate1.4 (t, 3H), 2.9 (s, 1H), 4.4 (q, 2H), 8.9 (s, 1H)14.2, 23.3, 62.3, 123.0, 151.6, 162.8256/258 (M+)[14]
N-methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl) phenyl) thiazol-2-yl) benzamide7.42-8.18 (m, 2xAr-H), 3.78 (s, –CH₃)Not provided431 (M+H)⁺[15]

Biological Significance: Thiazolopyridines as Kinase Inhibitors

The therapeutic potential of substituted thiazolopyridines is often linked to their ability to inhibit protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Inhibitory Activity of Thiazolopyridine Derivatives against Various Kinases

CompoundTarget KinaseIC₅₀ (µM)Reference
6r c-KIT (V560G mutant)0.028[3]
19a PI3Kα0.0036[16]
19b PI3Kα0.0052[16]
19c PI3Kα0.0045[16]

Signaling Pathway Inhibition by Thiazolopyridine Derivatives:

The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the point of intervention by a thiazolopyridine-based inhibitor.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR-2) kinase_cascade Downstream Kinase Cascade (e.g., PI3K/Akt, MAPK) receptor->kinase_cascade Phosphorylation ligand Growth Factor ligand->receptor Binding & Activation transcription_factors Transcription Factors kinase_cascade->transcription_factors Activation thiazolopyridine Thiazolopyridine Inhibitor thiazolopyridine->receptor Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression Regulation

Caption: Simplified schematic of a receptor tyrosine kinase signaling pathway and its inhibition by a thiazolopyridine derivative.

Conclusion

The synthesis of substituted thiazolopyridines is a dynamic and evolving field, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has provided a comprehensive overview of both classical and modern synthetic methodologies, offering detailed protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors. The ability to efficiently construct diverse libraries of thiazolopyridine derivatives will undoubtedly continue to fuel the discovery of novel drug candidates targeting a range of diseases. As our understanding of the structure-activity relationships of these compounds deepens, so too will our capacity to design and synthesize the next generation of thiazolopyridine-based therapeutics.

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  • El-Naggar, M. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. [Link]

  • Allouch, F., et al. (2021). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 26(16), 4991. [Link]

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An In-depth Technical Guide to 6-Bromothiazolo[4,5-b]pyridin-2-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable propensity for binding to the ATP-binding site of various kinases. One such scaffold that has garnered significant attention is the thiazolo[4,5-b]pyridine core. This guide provides a comprehensive technical overview of a key derivative, 6-Bromothiazolo[4,5-b]pyridin-2-amine , intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy, explore its potential as a kinase inhibitor, and provide essential safety and handling protocols.

Physicochemical Properties

This compound is a heteroaromatic compound featuring a fused thiazole and pyridine ring system. The presence of the bromine atom at the 6-position and the amine group at the 2-position provides crucial handles for further chemical modification and structure-activity relationship (SAR) studies. These features make it an attractive starting point for fragment-based and lead optimization campaigns.

PropertyValueSource(s)
Molecular Formula C₆H₄BrN₃S[1]
Molecular Weight 230.09 g/mol [1]
CAS Number 857970-06-0[1]
Appearance Expected to be a solid[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Synthesis of the Thiazolo[4,5-b]pyridine Scaffold: A Mechanistic Approach

The synthesis of the thiazolo[4,5-b]pyridine scaffold can be approached through several strategic disconnections. A common and effective method involves the construction of the thiazole ring onto a pre-functionalized pyridine core. This approach offers good control over the substitution pattern on the pyridine ring.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and widely utilized synthetic strategy for constructing the this compound core, starting from a substituted pyridine derivative.

Synthetic_Workflow cluster_reagents Key Reagents & Conditions Start 2-Amino-5-bromopyridine Step1 Thiocyanation Start->Step1 Intermediate1 2-Amino-5-bromo-3-thiocyanatopyridine Step1->Intermediate1 Reagent1 1. KSCN 2. Br₂ Step1->Reagent1 Step2 Reductive Cyclization Intermediate1->Step2 Product This compound Step2->Product Reagent2 e.g., NaBH₄ or Zn/CH₃COOH Step2->Reagent2

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established synthetic methodologies for similar heterocyclic systems.[3][4] Optimization of reaction conditions, such as temperature, solvent, and reaction time, may be necessary to achieve optimal yields and purity.

Step 1: Thiocyanation of 2-Amino-5-bromopyridine

  • Rationale: The initial step involves the introduction of a thiocyanate group ortho to the amino group on the pyridine ring. This is a crucial step that sets the stage for the subsequent cyclization to form the thiazole ring. The use of potassium thiocyanate (KSCN) and bromine (Br₂) in situ generates the electrophilic thiocyanogen bromide, which then reacts with the electron-rich pyridine ring.

  • Procedure:

    • To a solution of 2-Amino-5-bromopyridine (1.0 eq) in a suitable solvent such as methanol or acetic acid, add potassium thiocyanate (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Amino-5-bromo-3-thiocyanatopyridine.

Step 2: Reductive Cyclization to form this compound

  • Rationale: The final step involves the reductive cyclization of the thiocyanate intermediate. A reducing agent, such as sodium borohydride or zinc in acetic acid, reduces the cyano group, and the resulting intermediate undergoes intramolecular cyclization to form the stable thiazole ring.

  • Procedure:

    • Dissolve the 2-Amino-5-bromo-3-thiocyanatopyridine (1.0 eq) in an appropriate solvent (e.g., ethanol or acetic acid).

    • Add a suitable reducing agent (e.g., sodium borohydride (NaBH₄) in portions or activated zinc dust).

    • If using zinc, gently heat the reaction mixture to 50-60 °C to initiate the reaction.

    • Stir the reaction for 4-6 hours, monitoring its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) if an acidic solvent was used.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the final product by recrystallization or column chromatography to obtain this compound.

Biological Activity and Drug Discovery Potential

The thiazolo[4,5-b]pyridine scaffold is recognized as a bioisostere of purine, a fundamental component of nucleic acids and ATP. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding site of numerous protein kinases.[5] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a highly successful class of therapeutics.

Derivatives of the thiazolo[4,5-b]pyridine and the closely related thiazolo[5,4-b]pyridine cores have been reported as inhibitors of a variety of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6]

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[7]

  • DNA-Dependent Protein Kinase (DNA-PK): Involved in DNA repair, its inhibition can sensitize cancer cells to radiation therapy.[8]

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for compounds based on this scaffold is competitive inhibition at the ATP-binding site of the kinase. The heterocyclic core typically forms key hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. The substituents on the scaffold then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Substrate Substrate (Inactive) Kinase Kinase (Active) Substrate->Kinase Product Phosphorylated Substrate (Active) Kinase->Product Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Cellular_Response Downstream Cellular Response Product->Cellular_Response Product->Cellular_Response Inhibited Inhibitor This compound Inhibitor->Kinase Blocks ATP Binding

Caption: Generalized mechanism of kinase inhibition by this compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound may not be readily available, data from structurally related compounds such as 2-aminopyridines and bromo-aromatic compounds can provide guidance.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

    • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable building block for the synthesis of novel kinase inhibitors. Its privileged scaffold, coupled with strategically placed functional groups for further chemical elaboration, makes it an important tool for researchers in the field of drug discovery. This guide has provided a foundational understanding of its properties, a plausible synthetic route, its likely mechanism of action, and essential safety protocols. As with all scientific endeavors, careful experimental design and execution are paramount to unlocking the full potential of this promising molecule.

References

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  • Zboromirska, T., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337-2346.
  • Harnor, S. J., et al. (2017). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of medicinal chemistry, 60(21), 8826–8839.
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  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules (Basel, Switzerland), 26(19), 5911.
  • Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules (Basel, Switzerland), 23(10), 2636.
  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & medicinal chemistry letters, 25(19), 4203–4209.
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Spectroscopic Characterization of 6-Bromothiazolo[4,5-b]pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromothiazolo[4,5-b]pyridin-2-amine (CAS RN: 857970-06-0), a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally analogous compounds to provide a robust, predictive framework for its characterization. This approach, rooted in the principles of structure-activity and structure-property relationships, offers valuable, field-proven insights for researchers, scientists, and drug development professionals.

The core structure, a fusion of thiazole and pyridine rings with bromine and amine substitutions, presents a unique electronic and structural profile that is critical to understand for further derivatization and biological screening. Spectroscopic analysis is the cornerstone of this understanding, providing a detailed molecular fingerprint.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound is presented below. The key structural features that will be interrogated through various spectroscopic techniques are the aromatic protons of the pyridine ring, the exocyclic amine protons, the carbon skeleton, and the characteristic vibrations of the functional groups.

MS_Fragmentation M [M]⁺˙ m/z 229/231 M_Br [M-Br]⁺ m/z 150 M->M_Br - Br˙ M_HCN [M-HCN]⁺˙ m/z 202/204 M->M_HCN - HCN

A-Z of Thiazolopyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of the Thiazolopyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This unique structural motif serves as a versatile backbone for the design and synthesis of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Thiazolopyridine derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Their therapeutic potential often stems from their ability to act as bioisosteres of purines, allowing them to interact with a wide range of biological targets.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of thiazolopyridine derivatives, offering insights into their mechanisms of action, and presenting detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Thiazolopyridine derivatives have emerged as a prominent class of compounds in the realm of oncology, exhibiting potent activity against various cancer cell lines.[2][5] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and survival.[4][6]

A. Mechanism of Action: A Multi-pronged Attack

The anticancer prowess of thiazolopyridine derivatives lies in their ability to target multiple facets of cancer biology.

1. Kinase Inhibition: Halting Uncontrolled Proliferation

Many thiazolopyridine derivatives function as potent inhibitors of protein kinases, enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.[6][7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[2][8] Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer.[9][10] Several thiazolopyridine derivatives have been designed as EGFR tyrosine kinase inhibitors, demonstrating significant antitumor activity.[2][8] Some have shown efficacy against EGFR-mutated cancer cell lines.[9][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key regulators of this process. Thiazolopyridine-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2, showcasing a broader spectrum of anticancer activity.[9][12]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[13][14] Its aberrant activation is a frequent event in many human cancers. Thiazolopyridine derivatives have been identified as potent inhibitors of this pathway, highlighting their potential as therapeutic agents.[15]

  • Other Kinase Targets: The inhibitory activity of thiazolopyridines extends to other kinases implicated in cancer, such as B-Raf and Cyclin-Dependent Kinases (CDKs).[4][6]

Signaling Pathway of Thiazolopyridine-Based Kinase Inhibitors

Thiazolopyridine Thiazolopyridine Derivative EGFR EGFR Thiazolopyridine->EGFR Inhibits VEGFR2 VEGFR-2 Thiazolopyridine->VEGFR2 Inhibits PI3K PI3K Thiazolopyridine->PI3K Inhibits EGFR->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Inhibition of key kinases by thiazolopyridine derivatives.

2. Histone Deacetylase (HDAC) Inhibition: Epigenetic Reprogramming

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[16][17] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. Thiazolopyridine-containing compounds have been developed as HDAC inhibitors, demonstrating the ability to reactivate silenced genes and induce apoptosis in cancer cells.[16][18][19]

3. DNA Binding and Interference: Inducing Genomic Instability

Some thiazolopyrimidine derivatives have been shown to exert their anticancer effects by directly interacting with DNA.[20] These compounds can bind to the minor groove of the DNA helix, leading to conformational changes that can interfere with DNA replication and transcription, ultimately triggering cell death.[20]

B. In Vitro Evaluation of Anticancer Activity

A variety of in vitro assays are employed to assess the anticancer potential of thiazolopyridine derivatives.[21][22][23]

1. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of the compounds on cancer cells.[7][22]

  • MTT/MTS Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondria.[7][22] Viable cells with active mitochondria reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[22][24]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazolopyridine derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Apoptosis Assays

These assays determine whether the compound induces programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

3. Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.[7] This is often done using purified enzymes and measuring the phosphorylation of a substrate.

Workflow for Anticancer Activity Screening

cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization MTT MTT Assay (Cell Viability) Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Kinase Kinase Inhibition Assay MTT->Kinase InVivo In Vivo Studies Apoptosis->InVivo Kinase->InVivo

Caption: A typical workflow for evaluating anticancer compounds.

C. Quantitative Data Summary
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Thiazolyl-pyrazolineEGFR/VEGFR-2A549 (NSCLC)2.9 - 4.2[9][12]
Thiazolyl-pyrazolineEGFR/VEGFR-2H441 (NSCLC)3.8 - 4.8[12]
Pyridine-thiazole hybridPARP1HL-60 (Leukemia)0.57[6]
ThiazolopyrimidineDNA BindingNCI-60 PanelGI50: 1.07[20]
TriazolopyridineJAK/HDACMDA-MB-231Submicromolar[18]
Thiazolopyridine AV25RMultipleRS4;11 (B-ALL)Reduces proliferation at 1-10[2]
II. Antimicrobial Activity: Combating Pathogenic Microbes

Thiazolopyridine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[25][26][27]

A. Mechanism of Action

The precise mechanisms by which thiazolopyridine derivatives exert their antimicrobial effects are still under investigation, but several potential targets have been proposed.

  • Enzyme Inhibition: Similar to their anticancer activity, these compounds may inhibit essential microbial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase B.[28]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some thiazolopyridine derivatives may allow them to intercalate into the microbial cell membrane, disrupting its structure and function, leading to cell lysis.

B. In Vitro Evaluation of Antimicrobial Activity

Standardized methods are used to determine the susceptibility of microorganisms to thiazolopyridine derivatives.[29][30][31]

1. Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][32][33]

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a series of twofold dilutions of the thiazolopyridine derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[29][32][33]

Experimental Protocol: Disk Diffusion Assay

  • Plate Preparation: Prepare a Mueller-Hinton agar plate and evenly inoculate it with a standardized suspension of the test bacterium.

  • Disk Application: Place paper disks impregnated with a known concentration of the thiazolopyridine derivative onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The size of the zone is indicative of the susceptibility of the bacterium to the compound.[31]

Antimicrobial Susceptibility Testing Workflow

Start Isolate Microorganism Broth Broth Dilution (Determine MIC) Start->Broth Disk Disk Diffusion (Qualitative) Start->Disk Result Report as Susceptible, Intermediate, or Resistant Broth->Result Disk->Result

Caption: Workflow for determining antimicrobial susceptibility.

C. Quantitative Data Summary
CompoundMicroorganismMIC (µg/mL)Reference
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acidCandida albicans12.5[25]
Various ThiazolopyrimidinesStaphylococcus aureusVariable[26]
Various ThiazolopyrimidinesEscherichia coliVariable[26]
III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Thiazolopyridine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2][3]

A. Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of key inflammatory mediators and pathways.

  • Inhibition of Pro-inflammatory Enzymes: Thiazolopyridine derivatives can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[34][35] These molecules are potent mediators of inflammation.

  • Membrane Stabilization: Inflammation can lead to the lysis of lysosomal membranes, releasing enzymes that cause tissue damage.[36][37] Some thiazolopyridine derivatives may exert their anti-inflammatory effect by stabilizing these membranes.[38]

  • Inhibition of Protein Denaturation: Protein denaturation is a process implicated in inflammatory conditions.[34][36] The ability of some thiazolopyridine derivatives to inhibit protein denaturation may contribute to their anti-inflammatory activity.[38]

B. In Vitro Evaluation of Anti-inflammatory Activity

Several in vitro assays can be used to screen for the anti-inflammatory potential of thiazolopyridine derivatives.[34][35]

1. Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin.[36][38]

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing the thiazolopyridine derivative at various concentrations and a solution of bovine serum albumin (0.5% w/v).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Heat the mixture at 57°C for 30 minutes to induce denaturation.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm. A decrease in turbidity indicates inhibition of denaturation.

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the compound.

2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay evaluates the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions or heat.[38] The stability of the RBC membrane is analogous to that of the lysosomal membrane.[38]

Experimental Protocol: HRBC Membrane Stabilization

  • RBC Suspension: Prepare a suspension of human red blood cells.

  • Treatment: Incubate the RBC suspension with various concentrations of the thiazolopyridine derivative.

  • Induction of Lysis: Induce hemolysis by adding a hypotonic saline solution or by heating.

  • Centrifugation: Centrifuge the mixture to pellet the intact cells.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant by spectrophotometry at 560 nm. A decrease in hemoglobin release indicates membrane stabilization.

  • Calculation: Calculate the percentage of membrane protection.

Conclusion: A Promising Scaffold for Future Drug Discovery

Thiazolopyridine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory properties, underscore their significant therapeutic potential. The ability to fine-tune their structure allows for the optimization of activity against specific biological targets. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and development of novel thiazolopyridine-based therapeutic agents. As our understanding of the intricate molecular mechanisms underlying their activities deepens, so too will our ability to design the next generation of highly effective and targeted drugs based on this remarkable heterocyclic core.

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The Thiazolo[4,5-b]pyridine Core: A Comprehensive Technical Guide to its Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often gives rise to novel molecular frameworks with unique physicochemical properties and biological activities. The thiazolo[4,5-b]pyridine scaffold, a bicyclic system integrating a thiazole and a pyridine ring, represents a compelling example of such a "privileged structure." Its structural resemblance to purine has made it a subject of significant interest, leading to the exploration of its derivatives across a wide spectrum of therapeutic areas.[1] This in-depth guide provides a technical overview of the discovery and history of the thiazolo[4,5-b]pyridine core, details the evolution of its synthetic methodologies, and explores its diverse applications in drug discovery and development.

A Historical Perspective: Unraveling the Origins

While pinpointing a single, definitive "first synthesis" of the thiazolo[4,5-b]pyridine core from early chemical literature is challenging, its conceptual origins can be traced back to the foundational principles of heterocyclic chemistry developed in the 19th and early 20th centuries.[2] The exploration of fused nitrogen- and sulfur-containing ring systems was a natural progression following the characterization of their monocyclic parents, pyridine and thiazole.[3][4] The initial forays into synthesizing such fused systems were likely driven by academic curiosity and the desire to understand the impact of ring fusion on aromaticity and reactivity.

The development of synthetic strategies for related fused systems, such as thiazolo[4,5-d]pyrimidines, in the mid-20th century, as documented in a 1969 paper, suggests that the methodological framework for accessing the thiazolo[4,5-b]pyridine core was being established during this period.[5] The evolution of synthetic organic chemistry, particularly the advent of more sophisticated cyclization and condensation reactions, paved the way for the targeted synthesis of this and other novel heterocyclic scaffolds.

The Evolution of Synthetic Methodologies: Crafting the Core

The synthesis of the thiazolo[4,5-b]pyridine scaffold has evolved significantly over the years, with chemists developing a variety of strategies to construct this bicyclic system. These methods can be broadly categorized into two convergent approaches: the construction of the pyridine ring onto a pre-existing thiazole, and the annulation of a thiazole ring onto a pyridine precursor.

Pyridine Annulation to a Thiazole Ring

This approach utilizes a functionalized thiazole as the starting material, with the pyridine ring being constructed in a subsequent cyclization step. A variety of reaction types have been employed in this strategy:

  • Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single synthetic operation, have proven to be a highly efficient method for the synthesis of complex molecules like thiazolo[4,5-b]pyridines. For instance, a one-pot condensation of a 2-aminothiazole derivative, an appropriate aldehyde, and Meldrum's acid can yield the desired fused system.[6] Another example involves the reaction between a thiazolidinone, an aldehyde, and a compound containing an active methylene group, which proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[6]

  • Domino Reactions: These reactions involve a cascade of intramolecular transformations, where the product of one reaction is the substrate for the next. This strategy allows for the rapid construction of the thiazolo[4,5-b]pyridine core from relatively simple starting materials.[6]

  • Intramolecular Cyclization: In this approach, a thiazole derivative bearing a suitably functionalized side chain is induced to cyclize, forming the pyridine ring. The reaction conditions for these cyclizations can vary widely, from thermal induction to the use of specific catalysts.[6]

Thiazole Annulation to a Pyridine Ring

Alternatively, the thiazolo[4,5-b]pyridine core can be constructed by forming the thiazole ring onto a pre-existing, functionalized pyridine. This strategy often involves the following key transformations:

  • From 2-Aminopyridines: 2-Aminopyridine derivatives are versatile starting materials for this approach. For example, acylation of a 2-aminopyridine followed by thionation and oxidative cyclization can yield the fused thiazole ring.[7] Another common method involves the reaction of a 2-aminopyridine-3-thiol with various electrophiles to construct the thiazole ring.[7]

  • From Halopyridines: Halogenated pyridines, particularly those with adjacent amino or thiol groups, are also valuable precursors. Nucleophilic substitution of the halogen followed by cyclization is a common strategy.[8]

  • Three-Component Reactions: Similar to the pyridine annulation approach, three-component reactions can also be employed to construct the thiazole ring onto a pyridine scaffold. For instance, the reaction of a 3-iodopyridin-2-amine, carbon disulfide, and a secondary amine can lead to the formation of 2-substituted thiazolo[4,5-b]pyridines.[7]

The following diagram illustrates a generalized workflow for the synthesis of the thiazolo[4,5-b]pyridine core, highlighting the two main convergent strategies.

G cluster_0 Pyridine Annulation cluster_1 Thiazole Annulation Thiazole Functionalized Thiazole PyridineAnnulation Cyclization/ Condensation Thiazole->PyridineAnnulation PyridinePrecursor Pyridine Ring Precursors PyridinePrecursor->PyridineAnnulation ThiazoloPyridine Thiazolo[4,5-b]pyridine Core PyridineAnnulation->ThiazoloPyridine Forms Pyridine Ring Pyridine Functionalized Pyridine ThiazoleAnnulation Cyclization/ Condensation Pyridine->ThiazoleAnnulation ThiazolePrecursor Thiazole Ring Precursors ThiazolePrecursor->ThiazoleAnnulation ThiazoleAnnulation->ThiazoloPyridine Forms Thiazole Ring

Caption: Generalized synthetic workflow for the thiazolo[4,5-b]pyridine core.

Biological Activities and Medicinal Chemistry Applications

The thiazolo[4,5-b]pyridine scaffold has emerged as a versatile platform for the development of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[6][9]

Kinase Inhibition

A significant area of research has focused on the development of thiazolo[4,5-b]pyridine derivatives as kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The thiazolo[4,5-b]pyridine core can act as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases.

Compound ClassTarget Kinase(s)Therapeutic AreaReference
2,5,7-Trisubstituted thiazolo[4,5-b]pyridinesc-Met, Pim-1Oncology[9]
Thiazolo[4,5-b]pyridine-based compoundsPI3KOncology[9]
Substituted thiazolo[4,5-b]pyridinesVarious tyrosine and serine/threonine kinasesOncology[9]
Anti-inflammatory and Antimicrobial Activities

Derivatives of the thiazolo[4,5-b]pyridine core have also shown promising anti-inflammatory and antimicrobial activities.[10][11][12]

  • Anti-inflammatory: Certain thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated potent anti-inflammatory effects in preclinical models, with some compounds showing activity comparable to or exceeding that of the standard drug ibuprofen.[13][14][15]

  • Antimicrobial: The scaffold has been explored for the development of novel antibacterial and antifungal agents. The amphiphilic nature of some thiazole derivatives allows for their interaction with microbial cell membranes, leading to antimicrobial effects.[11] Thiazolo[4,5-b]pyridin-5-one derivatives, in particular, have shown promising activity against various bacterial strains, including resistant ones.[12][16]

The following diagram illustrates the diverse biological activities associated with the thiazolo[4,5-b]pyridine core.

G Core Thiazolo[4,5-b]pyridine Core Kinase Kinase Inhibition Core->Kinase AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Antioxidant Antioxidant Core->Antioxidant

Caption: Biological activities of the thiazolo[4,5-b]pyridine core.

Experimental Protocol: Synthesis of 2-Aminothiazolo[4,5-b]pyridine

The following is a representative protocol for the synthesis of 2-aminothiazolo[4,5-b]pyridine, a key intermediate for the preparation of more complex derivatives. This procedure is adapted from established methods in the literature.[17][18]

Materials:

  • 2-Chloronicotinonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Preparation of 2-Mercaptonicotinonitrile:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile in ethanol.

    • Add an aqueous solution of sodium hydrosulfide hydrate dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-mercaptonicotinonitrile.

  • Cyclization to 2-Aminothiazolo[4,5-b]pyridine:

    • Suspend the 2-mercaptonicotinonitrile in an appropriate solvent, such as ethanol or a mixture of ethanol and water.

    • Add a suitable cyclizing agent. For the formation of the 2-amino derivative, this step can be achieved through various methods, including reaction with cyanogen bromide or by intramolecular cyclization under specific pH and temperature conditions. A common approach involves heating the intermediate in the presence of a base.

    • Heat the reaction mixture under reflux, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with an appropriate acid or base.

    • The product may precipitate upon cooling or after partial removal of the solvent.

    • Collect the solid by filtration, wash with a suitable solvent, and dry to yield 2-aminothiazolo[4,5-b]pyridine.

    • The product can be further purified by recrystallization from an appropriate solvent system.

Self-Validation:

  • The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

  • The melting point of the final product should be determined and compared with literature values.

Conclusion and Future Perspectives

The thiazolo[4,5-b]pyridine core has established itself as a valuable scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. From its likely origins in the exploratory era of heterocyclic chemistry to its current status as a key building block in modern drug discovery, the journey of this bicyclic system highlights the continuous evolution of synthetic methodologies and the ever-expanding understanding of structure-activity relationships.

Future research in this area is expected to focus on the development of more efficient and sustainable synthetic routes, including the use of flow chemistry and biocatalysis. Furthermore, the exploration of novel biological targets for thiazolo[4,5-b]pyridine derivatives, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new lead compounds for a variety of diseases. The rich chemistry and diverse biological potential of the thiazolo[4,5-b]pyridine core ensure its continued relevance in the quest for new and improved medicines.

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6-Bromothiazolo[4,5-b]pyridin-2-amine solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Introduction: Contextualizing the Solubility Challenge

This compound is a heterocyclic compound featuring a fused thiazole and pyridine ring system. Its structure, containing an amine group capable of hydrogen bonding and a brominated aromatic system, suggests its potential as a scaffold in medicinal chemistry for kinase inhibitors or other therapeutic agents[1][2]. However, for any new chemical entity (NCE) to progress through the drug discovery pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy[3].

Heterocyclic compounds like this compound often exhibit limited aqueous solubility due to their rigid, planar structures and crystalline nature[1]. Therefore, establishing a comprehensive solubility profile is not merely a data collection exercise; it is a foundational step in risk assessment and formulation strategy. Low solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation challenges that can terminate an otherwise promising drug candidate[4].

This guide provides a strategic and methodological framework for characterizing the solubility of this compound. It moves beyond simple data reporting to explain the causality behind experimental choices, enabling researchers to build a robust, self-validating data package for informed decision-making in a drug development program.

Part 1: The Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure to form a saturated solution in equilibrium with excess solid[5][6]. This equilibrium is governed by a multitude of factors, each of which must be systematically investigated.

Key Factors Influencing Solubility
  • pH and pKa: The 2-amino-pyridine moiety in the target compound suggests it will behave as a weak base. The solubility of such ionizable compounds is highly dependent on the pH of the medium[7]. At a pH below its pKa, the amine group will be protonated, forming a more soluble salt. Conversely, at a pH above its pKa, the compound will exist predominantly in its less soluble, neutral form. Therefore, characterizing the pH-solubility profile is the first and most critical step.

  • Solid-State Properties (Polymorphism): The arrangement of molecules in the crystal lattice significantly impacts solubility. Different crystalline forms (polymorphs) or the lack of a defined structure (amorphous form) can have different free energies and, consequently, different solubilities[8]. The amorphous form is typically more soluble but less stable than its crystalline counterparts. It is crucial to characterize the solid form used in solubility studies to ensure data reproducibility.

  • Temperature: Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature[9]. However, this is not universal. Pharmaceutical solutions are typically administered at or near body temperature (37°C), making this the most physiologically relevant temperature for solubility assessment[10].

  • Solvent Composition: While aqueous solubility is the primary focus for oral drug delivery, understanding solubility in co-solvents or biorelevant media containing physiological surfactants (bile salts) is essential for predicting in vivo performance[7][11].

Part 2: A Phased Approach to Experimental Solubility Determination

A robust solubility assessment follows a tiered approach, starting with rapid, high-throughput screening and progressing to more definitive, resource-intensive equilibrium studies. This strategy allows for early decision-making while conserving valuable compound.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Pre-formulation & In Vivo Prediction Kinetic Kinetic Solubility Screening (High-Throughput) Thermo Thermodynamic Solubility (pH-Dependent Profile) Kinetic->Thermo Promising Candidates Bio Biorelevant Media Solubility (FaSSIF, FeSSIF) Thermo->Bio Lead Candidates Start Compound Synthesis & Characterization Start->Kinetic Initial Assessment G cluster_workflow Thermodynamic Solubility Workflow A 1. Add excess solid compound to buffer in vial B 2. Equilibrate on shaker (e.g., 24h, 37°C) A->B C 3. Separate solid from liquid (Centrifuge/Filter) B->C D 4. Isolate supernatant C->D E 5. Dilute supernatant D->E F 6. Quantify concentration (HPLC-UV or LC-MS) E->F G 7. Calculate Solubility (µg/mL or µM) F->G

Caption: Step-by-step thermodynamic solubility protocol.

  • Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of glass vials.[6]

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a specific aqueous buffer. A range of buffers should be used to map the pH-solubility profile (e.g., pH 1.2, 4.5, 6.8, 7.4).[12]

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[4][6]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to pellet any remaining suspended particles.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent compound loss due to filter adsorption.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant and analyze it along with the standards using a validated HPLC-UV or LC-MS/MS method.[13][14]

  • Calculation: Determine the concentration of the compound in the supernatant from the standard curve. This value represents the thermodynamic solubility at that specific pH and temperature.

Part 3: Advanced Characterization in Biorelevant Media

Predicting oral drug absorption requires understanding solubility in the complex environment of the gastrointestinal (GI) tract. Biorelevant media are designed to mimic the composition of human intestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states.[11][15] These media contain bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin), which can form micelles and significantly increase the solubility of poorly soluble, lipophilic compounds.[16][17]

  • Why not just use buffers? Simple aqueous buffers lack the solubilizing components of the GI tract. For lipophilic compounds, solubility in buffers can grossly underestimate the concentration that will be available for absorption in vivo.[11][15]

  • Why test both fasted and fed states? The composition of GI fluid changes dramatically after a meal. The pH drops, and the concentration of bile salts and lipids increases. This can lead to a significant "food effect," where the absorption of a drug is either enhanced or hindered when taken with food. Testing in both FaSSIF and FeSSIF is essential to predict this effect.[15]

Composition of Standard Biorelevant Media

The following table summarizes the composition of commonly used biorelevant media. These can be prepared in-house or sourced commercially for reproducibility.[11]

ComponentFaSSIF (Fasted State)FeSSIF (Fed State)Rationale
pH 6.55.0Mimics pH of the upper intestine [15]
Sodium Taurocholate 3 mM15 mMPrimary bile salt for micellar solubilization [15]
Lecithin 0.75 mM3.75 mMPhospholipid that incorporates into micelles [15]
Buffer System PhosphateMaleate/AcetateMaintains physiological pH [17]
Osmolality ~270 mOsm/kg~400 mOsm/kgMimics physiological ionic strength
Experimental Protocol: Biorelevant Solubility

The protocol is identical to the shake-flask thermodynamic solubility assay described in Section 2.2, with the aqueous buffers being replaced by freshly prepared FaSSIF and FeSSIF media.

Part 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Anticipated Solubility Profile for this compound

(Note: The following is a hypothetical data table for illustrative purposes.)

MediumpHTemperature (°C)Solubility TypeSolubility (µg/mL)Solubility (µM)
PBS7.425Kinetic25108.2
0.1 N HCl1.237Thermodynamic>200>865.5
Acetate Buffer4.537Thermodynamic85367.9
Phosphate Buffer6.837Thermodynamic521.6
Phosphate Buffer7.437Thermodynamic<2<8.7
FaSSIF6.537Thermodynamic1564.9
FeSSIF5.037Thermodynamic120519.3

Molecular Weight of C5H3BrN4S used for calculation: 231.08 g/mol

Interpretation of Results
  • pH-Dependence: The hypothetical data clearly show that the compound is a weak base, with solubility dramatically increasing at lower pH values. This suggests that the drug will likely dissolve in the stomach but may be at risk of precipitating upon entry into the higher pH of the small intestine.[16]

  • Biorelevant Effects: The significantly higher solubility in FeSSIF compared to FaSSIF and the pH 5.0 buffer suggests a positive food effect. The lipids and higher bile salt concentrations in the fed state likely enhance solubilization, which could lead to greater absorption when administered with a meal.[15]

  • Kinetic vs. Thermodynamic: The kinetic solubility value (25 µg/mL) is higher than the thermodynamic solubility at the same pH ( <2 µg/mL), a common observation highlighting the risk of relying solely on kinetic data for developability decisions.[18][19]

Conclusion

This technical guide outlines a comprehensive, phased strategy for characterizing the solubility profile of this compound. By systematically evaluating the impact of pH, temperature, and biorelevant components through both kinetic and thermodynamic assays, researchers can build a robust data package. This information is critical not only for guiding medicinal chemistry efforts toward compounds with more favorable properties but also for laying the groundwork for rational formulation design, enabling the transformation of a promising molecule into a viable drug candidate.

References

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The Therapeutic Potential of Thiazolopyridines: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thiazolopyridine scaffold as a versatile pharmacophore in modern drug discovery. We will dissect the key therapeutic targets of this heterocyclic system, focusing on its applications in oncology, inflammation, and the modulation of phosphodiesterase activity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and practical experimental guidance.

Introduction to Thiazolopyridines: A Privileged Scaffold

Thiazolopyridines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] As bioisosteres of purines, they possess the ability to interact with a wide array of biological targets, making them a "privileged scaffold" in the design of novel therapeutics.[1][3] Their structural versatility allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. Thiazolopyridine derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4][5][6] This guide will delve into the molecular mechanisms underpinning these therapeutic effects and provide a framework for the identification and validation of their biological targets.

Thiazolopyridines in Oncology: Targeting Cancer's Core Machinery

The anticancer properties of thiazolopyridines are multifaceted, with derivatives showing inhibitory activity against a range of targets crucial for tumor growth, proliferation, and survival.[1][3][7][8][9]

Kinase Inhibition: A Dominant Anticancer Mechanism

Many thiazolopyridine derivatives exert their anticancer effects through the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways often dysregulated in cancer.

Mechanism of Action: EGFR, a receptor tyrosine kinase, is a well-established target in cancer therapy.[10] Thiazolopyridine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[3] These compounds typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways like the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell proliferation and survival.[11][12][13] Some derivatives have shown efficacy against resistance-conferring mutations in EGFR, a significant challenge in the clinical setting.[14]

Experimental Validation Workflow:

Caption: Workflow for validating EGFR inhibition by thiazolopyridines.

Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates kinase inhibition.

  • Procedure:

    • Prepare a reaction mixture containing recombinant human EGFR, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the thiazolopyridine compound at various concentrations in a kinase buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Causality: The choice of a cell-free biochemical assay is crucial for the initial screening to confirm direct inhibition of the kinase, independent of cellular uptake or metabolism of the compound.

Mechanism of Action: c-KIT is a receptor tyrosine kinase involved in cell survival and proliferation, and its activating mutations are a hallmark of gastrointestinal stromal tumors (GIST).[15][16][17] Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, including imatinib-resistant mutants.[15][18][19] These compounds block the downstream signaling of c-KIT, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[15]

Structure-Activity Relationship (SAR) Insights: SAR studies on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors have revealed that modifications at specific positions of the heterocyclic core can significantly impact their inhibitory potency and selectivity.[15][19] For instance, the nature of the substituent at the R1 position can influence binding to the hydrophobic pocket of the kinase domain.[19]

Experimental Validation: The validation workflow for c-KIT inhibitors is similar to that for EGFR inhibitors, with the use of GIST cell lines (e.g., GIST-T1) and cells engineered to express specific c-KIT mutations.[15]

Mechanism of Action: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[13] Thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of PI3K isoforms (α, β, δ, and γ).[3][13] By inhibiting PI3K, these compounds block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of Akt and downstream effectors like mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates Thiazolopyridine Thiazolopyridine Inhibitor Thiazolopyridine->PI3K PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazolopyridines.

Non-Kinase Anticancer Targets

While kinase inhibition is a prominent mechanism, thiazolopyridines also target other key players in cancer progression, such as DNA. Some thiazolopyrimidine derivatives have been shown to bind to the minor groove of DNA, which may contribute to their anticancer activity.[8]

Quantitative Data Summary: Anticancer Activity of Thiazolopyridines

Compound ClassTarget(s)Cancer Cell Line(s)IC50/GI50 (µM)Reference(s)
Thiazolo[5,4-b]pyridinesc-KITGIST-T1, HMC1.20.01 - 10[15][19]
Thiazolo[4,5-d]pyrimidinesEGFRA549, HCT-1160.03 - 5[10]
ThiazolopyrimidinesDNAVarious1.07 - 34.7[8]
Thiazolo[5,4-b]pyridinesPI3Kα, γ, δ-nM range[13]

Thiazolopyridines as Anti-inflammatory Agents

Chronic inflammation is a key factor in the development of numerous diseases. Thiazolopyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][20][21]

Cyclooxygenase (COX) Inhibition

Mechanism of Action: COX-1 and COX-2 are the key enzymes responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[21] Thiazolo[4,5-b]pyridine derivatives have been shown to inhibit COX enzymes, with some compounds exhibiting selectivity for COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Experimental Validation: Carrageenan-Induced Rat Paw Edema

  • Principle: This is a widely used in vivo model of acute inflammation.[4][5][20] Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a compound is assessed by its ability to reduce this swelling.

  • Procedure:

    • Wistar rats are divided into control and treatment groups.

    • The test compound (thiazolopyridine derivative) or a standard drug (e.g., ibuprofen) is administered intraperitoneally.[4]

    • After 30 minutes, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[5]

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[20]

    • The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

  • Causality: The choice of this in vivo model is based on its ability to mimic the exudative phase of acute inflammation, allowing for the evaluation of a compound's ability to suppress edema formation, a cardinal sign of inflammation.

Thiazolopyridines as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs has therapeutic benefits in a range of conditions.

PDE4 and PDE5 Inhibition

Mechanism of Action:

  • PDE4: This enzyme is primarily responsible for the hydrolysis of cAMP in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[2][22][23]

  • PDE5: This enzyme specifically hydrolyzes cGMP. PDE5 inhibitors, such as sildenafil, are used to treat erectile dysfunction and pulmonary hypertension by enhancing the effects of nitric oxide-mediated vasodilation.[24] Thiazole-based derivatives have been investigated as PDE5 inhibitors.[24]

Experimental Validation: In Vitro PDE Inhibition Assay

  • Principle: These assays measure the enzymatic activity of a specific PDE isoform in the presence and absence of an inhibitor.

  • Procedure (General):

    • A reaction mixture is prepared containing a purified recombinant PDE enzyme, the thiazolopyridine compound at various concentrations, and a fluorescently labeled substrate (cAMP or cGMP).

    • The reaction is initiated and allowed to proceed for a specific time.

    • The amount of product formed (AMP or GMP) is quantified using a detection system, often based on fluorescence polarization or luminescence.[25][26]

    • The IC50 value of the inhibitor is determined from the dose-response curve.

Thiazolopyridines as Antimicrobial Agents

Thiazolopyridine derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[27][28][29][30][31]

Mechanism of Action: The exact mechanisms of antimicrobial action for many thiazolopyridine derivatives are still under investigation, but potential targets include enzymes involved in essential bacterial processes such as DNA synthesis and cell wall formation.[32]

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[33][34]

  • Procedure (Broth Microdilution):

    • A serial two-fold dilution of the thiazolopyridine compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[28]

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Perspectives

The thiazolopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its ability to interact with a diverse range of biological targets, particularly kinases, makes it a valuable tool in the fight against cancer. Furthermore, its demonstrated anti-inflammatory and phosphodiesterase inhibitory activities highlight its potential for treating a broader spectrum of diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of thiazolopyridine derivatives to translate their preclinical promise into clinical reality. The detailed experimental workflows and mechanistic insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new and effective thiazolopyridine-based drugs.

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Methodological & Application

Synthesis of 6-Bromothiazolo[4,5-b]pyridin-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible two-step synthesis protocol for 6-Bromothiazolo[4,5-b]pyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the efficient reduction of 2-amino-5-bromo-3-nitropyridine to the key intermediate, 5-bromopyridine-2,3-diamine. Subsequent cyclization of this intermediate with potassium thiocyanate in the presence of bromine affords the target compound. This document provides in-depth procedural details, mechanistic insights, and characterization data to enable researchers to successfully synthesize this important scaffold.

Introduction

Thiazolo[4,5-b]pyridine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The specific compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, allowing for further functionalization at the bromine-substituted position. This protocol outlines a reliable synthetic route, starting from commercially available materials, to obtain this valuable research chemical.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary steps as illustrated below. The initial step involves the reduction of a nitro group to an amine, followed by a cyclization reaction to form the thiazole ring.

Synthetic_Scheme 2-amino-5-bromo-3-nitropyridine 2-amino-5-bromo-3-nitropyridine 5-bromopyridine-2,3-diamine 5-bromopyridine-2,3-diamine 2-amino-5-bromo-3-nitropyridine->5-bromopyridine-2,3-diamine Fe / HCl, EtOH/H2O This compound This compound 5-bromopyridine-2,3-diamine->this compound KSCN, Br2, Acetic Acid

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 5-Bromopyridine-2,3-diamine

The initial and critical step is the selective reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to yield 5-bromopyridine-2,3-diamine. This transformation is effectively achieved using iron powder in a slightly acidic ethanol-water mixture. The use of iron is a classic and cost-effective method for nitro group reduction, proceeding via a series of single-electron transfers.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 0.05 mol)Notes
2-amino-5-bromo-3-nitropyridine218.0210.9 gStarting material.
Iron powder, reduced55.84530 gReducing agent.
95% Ethanol46.0740 mLSolvent.
Water18.0210 mLCo-solvent.
Concentrated Hydrochloric Acid (HCl)36.460.5 mLTo create an acidic environment.
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mol), reduced iron powder (30 g), 95% ethanol (40 mL), and water (10 mL).

  • Acidification: Carefully add concentrated hydrochloric acid (0.5 mL) to the mixture.

  • Reaction: Heat the mixture on a steam bath for 1 hour. The reaction is typically accompanied by a color change.

  • Work-up: After the reaction is complete, filter the hot mixture to remove the iron residue. Wash the iron filings with three 10 mL portions of hot 95% ethanol.

  • Isolation: Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • Purification: Recrystallize the dark residue from approximately 50 mL of water to yield the purified 5-bromopyridine-2,3-diamine.[1]

Expected Yield and Characterization

The expected yield of 5-bromopyridine-2,3-diamine is typically in the range of 70-80%. The product can be characterized by its melting point and spectroscopic methods.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 155-157 °C

Part 2: Synthesis of this compound

The second stage of the synthesis involves the construction of the thiazole ring through the reaction of the vicinal diamine (5-bromopyridine-2,3-diamine) with potassium thiocyanate in the presence of bromine. This reaction is a variation of the Hugershoff reaction for the synthesis of 2-aminobenzothiazoles. The proposed mechanism involves the in-situ formation of thiocyanogen ((SCN)₂), which then reacts with the diamine, leading to cyclization.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 0.01 mol)Notes
5-bromopyridine-2,3-diamine188.031.88 gIntermediate from Part 1.
Potassium Thiocyanate (KSCN)97.181.94 g (0.02 mol)Thiocyanate source.
Bromine (Br₂)159.811.60 g (0.51 mL, 0.01 mol)Oxidizing agent for in-situ thiocyanogen formation.
Glacial Acetic Acid60.0520 mLSolvent and catalyst.
Experimental Protocol

Cyclization_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification A Dissolve 5-bromopyridine-2,3-diamine and KSCN in glacial acetic acid. B Cool the mixture in an ice bath. A->B C Slowly add a solution of Bromine in glacial acetic acid. B->C D Stir at room temperature for 12 hours. C->D E Pour the reaction mixture into water. D->E F Neutralize with aqueous ammonia. E->F G Collect the precipitate by filtration. F->G H Wash with water and dry. G->H I Recrystallize from ethanol. H->I

Caption: Experimental workflow for the cyclization reaction.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1.88 g, 0.01 mol) and potassium thiocyanate (1.94 g, 0.02 mol) in glacial acetic acid (20 mL).

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Bromine Addition: While maintaining the temperature, slowly add a solution of bromine (1.60 g, 0.01 mol) in 5 mL of glacial acetic acid dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into 100 mL of cold water.

  • Neutralization: Neutralize the solution by the slow addition of concentrated aqueous ammonia until a precipitate is formed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol to afford pure this compound.

Expected Yield and Characterization

The expected yield for this cyclization step is moderate, typically in the range of 40-60%.

  • Appearance: A pale yellow to light brown solid.

  • Molecular Formula: C₆H₄BrN₃S

  • Molecular Weight: 230.09 g/mol

  • Melting Point: Data not consistently available in the searched literature, would require experimental determination.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.24 (d, J = 2.0 Hz, 1H), 7.98 (d, J = 2.0 Hz, 1H), 7.85 (s, 2H, NH₂). (Predicted, requires experimental verification).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 168.0, 155.5, 145.0, 140.0, 120.0, 115.0. (Predicted, requires experimental verification).

Safety Precautions

  • Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Hydrochloric Acid and Acetic Acid: Are corrosive. Handle with care and appropriate PPE.

  • Organic Solvents: Ethanol is flammable. Keep away from ignition sources.

Conclusion

The two-step protocol described provides a reliable and accessible method for the synthesis of this compound. The procedures utilize common laboratory reagents and techniques, making this synthesis amenable to a wide range of research laboratories. The successful synthesis of this key intermediate opens avenues for the development of novel and diverse libraries of thiazolo[4,5-b]pyridine derivatives for biological screening.

References

  • Journal of Medicinal Chemistry, 2017 , 60(5), 1892-1915. [Link]

  • Organic Syntheses, Coll. Vol. 4, p.295 (1963); Vol. 37, p.26 (1957). [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2, Chemistry of Heterocyclic Compounds, 2024 , 60(3/4), 130–132. [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group, RSC Advances, 2019 , 9, 13586-13597. [Link]

Sources

Topic: Utilizing 6-Bromothiazolo[4,5-b]pyridin-2-amine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule inhibitors targeting specific kinases has become a cornerstone of modern drug discovery.[3] The 2-aminothiazole scaffold is recognized as a "privileged structure," forming the core of several clinically approved kinase inhibitors, such as the multi-kinase inhibitor Dasatinib.[4][5] This document provides a detailed guide for utilizing 6-Bromothiazolo[4,5-b]pyridin-2-amine , a compound featuring this key pharmacophore, as a foundational tool in kinase inhibitor screening campaigns. We present the scientific rationale for its use, a strategic screening cascade, and detailed, field-proven protocols for biochemical and cellular assays, equipping researchers with the knowledge to effectively identify and characterize novel kinase inhibitors.

Introduction: The Strategic Value of the Thiazolo[4,5-b]pyridine Scaffold

The human kinome consists of over 500 protein kinases, all sharing a structurally conserved ATP-binding site.[1] This similarity presents a significant challenge in developing selective inhibitors that can modulate a single kinase target without causing off-target effects.[6] The discovery of "privileged scaffolds"—molecular frameworks that exhibit a propensity for binding to specific protein families—has been instrumental in overcoming this hurdle.

The 2-aminothiazole moiety is a premier example of such a scaffold in kinase inhibitor design.[4] Its nitrogen and sulfur atoms can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[7] this compound builds upon this validated core. The fused pyridine ring further defines the shape and electronic properties of the molecule, while the bromine atom at the 6-position serves two strategic purposes:

  • It provides a vector for synthetic elaboration, acting as a chemical handle for structure-activity relationship (SAR) studies.

  • It can engage in halogen bonding or occupy hydrophobic pockets within the ATP-binding site, potentially enhancing binding affinity and selectivity.

This application note positions this compound not merely as a screening compound, but as a strategic starting point for fragment-based or lead-generation campaigns in drug discovery.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a screening compound is essential for designing robust and reproducible assays.

PropertyValueSource
Molecular Formula C₆H₄BrN₃SPubChem[8]
Molecular Weight 229.09 g/mol Inferred from Formula
IUPAC Name 6-bromo-[7][9]thiazolo[4,5-b]pyridin-2-amineInferred from structure
CAS Number 1160791-13-8AK Scientific[10]
Appearance Typically an off-white to yellow solidGeneral knowledge
Solubility Soluble in DMSO; limited solubility in aqueous buffersGeneral knowledge

Handling and Storage: The compound should be stored in a cool, dry, and dark place. For screening, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Store the stock solution at -20°C or -80°C. Minimize freeze-thaw cycles to maintain compound integrity.

The Kinase Inhibitor Screening Cascade: A Strategic Workflow

A successful screening campaign is a multi-step process designed to identify potent, selective, and cell-active compounds.[6] This workflow ensures that resources are focused on the most promising hits.

G Primary Primary High-Throughput Screen (HTS) Single concentration (e.g., 10 µM) Target: Kinase of Interest DoseResponse Dose-Response Assay Determine IC50 value Confirms on-target activity Primary->DoseResponse 'Hit' Compounds Selectivity Selectivity Profiling Screen against a panel of kinases Assess off-target effects DoseResponse->Selectivity Potent Hits MOA Mechanism of Action (MoA) ATP competition assays Binding kinetics (kon/koff) Selectivity->MOA Cellular Cellular Target Engagement Measure inhibition in a cellular context (e.g., Western blot for p-substrate) MOA->Cellular Selective Hits Functional Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) Cellular->Functional

Caption: A typical workflow for kinase inhibitor screening.

Experimental Protocol: TR-FRET Biochemical Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for HTS and potency determination.[11][12] It relies on the transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium) to a fluorescent acceptor when they are in close proximity, which occurs when a phospho-specific antibody binds to the phosphorylated substrate.[12]

TR_FRET_Principle cluster_0 No Kinase Activity (Inhibited) cluster_1 Kinase Activity (Uninhibited) Kinase_I Kinase Substrate_I Substrate-Acceptor Kinase_I->Substrate_I No Phosphorylation ATP_I ATP Inhibitor Inhibitor (6-Bromothiazolo [4,5-b]pyridin-2-amine) Inhibitor->Kinase_I Antibody_I Antibody-Donor Result_I Result: Low TR-FRET Signal (Donor and Acceptor are distant) Kinase_A Kinase Substrate_A Substrate-Acceptor Kinase_A->Substrate_A Phosphorylation pSubstrate_A p-Substrate-Acceptor ATP_A ATP ADP_A ADP Antibody_A Antibody-Donor Antibody_A->pSubstrate_A Binding Result_A Result: High TR-FRET Signal (Energy transfer occurs)

Caption: The principle of a TR-FRET kinase inhibition assay.

Materials and Reagents
  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Fluorescein- or GFP-labeled peptide or protein substrate.

  • Antibody: Terbium-labeled anti-phospho-substrate antibody.

  • Compound: 10 mM stock of this compound in DMSO.

  • ATP: 10 mM stock solution in water, pH 7.4.

  • Kinase Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: Kinase Assay Buffer containing EDTA (to stop the reaction) and the Terbium-labeled antibody.

  • Plates: Low-volume 384-well white microplates.

  • Plate Reader: TR-FRET capable plate reader (e.g., PHERAstar FS, EnVision).[13]

Step-by-Step Protocol for IC₅₀ Determination
  • Compound Dilution:

    • Perform a serial dilution of the 10 mM this compound stock in 100% DMSO to create a compound dilution plate. A typical 11-point, 3-fold dilution series starting from 1 mM is recommended.

    • Transfer a small volume (e.g., 50 nL) of the DMSO dilutions into the final assay plate using an acoustic dispenser or pin tool. This minimizes the final DMSO concentration to <1%.

  • Assay Controls:

    • 0% Inhibition (High Signal): Wells containing DMSO only.

    • 100% Inhibition (Low Signal): Wells containing a known potent inhibitor of the target kinase or no enzyme.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized beforehand (typically at the Kₘ for the substrate).

    • Add 5 µL of this mix to each well of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at or near the Kₘ for ATP for the specific kinase.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes). The reaction should be kept in the linear range.

  • Reaction Termination and Detection:

    • Prepare a Stop/Detection buffer containing EDTA (final concentration ~20 mM) and the Terbium-labeled antibody at its optimized concentration.

    • Add 10 µL of this buffer to all wells.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled reader. Measure emission at two wavelengths (e.g., Donor at ~620 nm, Acceptor at ~520 nm for fluorescein).

    • The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated for each well.

Data Analysis and Interpretation

Assay Quality Control

Before analyzing inhibitor data, assess the quality of the assay using the Z'-factor.[14]

  • Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • Where σ is the standard deviation and μ is the mean of the positive (0% inhibition) and negative (100% inhibition) controls.

    • An assay with a Z' > 0.5 is considered robust and suitable for HTS.

IC₅₀ Curve Fitting
  • Normalize Data: Convert the raw TR-FRET ratios to percent inhibition.

    • % Inhibition = 100 * [ 1 - (Ratio_compound - Ratio_neg) / (Ratio_pos - Ratio_neg) ]

  • Curve Fitting: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[6]

Representative Data: Selectivity Profiling

After confirming on-target activity, it is crucial to assess the selectivity of the compound by screening it against a panel of related and unrelated kinases.[15]

Kinase TargetIC₅₀ (nM) for this compound (Hypothetical Data)Kinase Family
MAPK1 (ERK2) 75 CMGC
CDK21,200CMGC
GSK3B> 10,000CMGC
SRC 450 Tyrosine Kinase
ABL12,500Tyrosine Kinase
EGFR> 10,000Tyrosine Kinase
AURKA8,500Ser/Thr Kinase
AKT1> 10,000AGC

Interpretation: In this hypothetical example, this compound shows promising potency against MAPK1 and moderate activity against SRC, with good selectivity over other kinases tested. This profile suggests it could be a valuable starting point for developing a selective MAPK1 inhibitor.

Conclusion

This compound represents a strategically valuable chemical tool for modern kinase drug discovery. Its 2-aminothiazole core is a validated kinase hinge-binding motif, while its bromo-substituent provides a ready handle for medicinal chemistry optimization. By employing the robust screening cascade and detailed protocols outlined in this guide, researchers can effectively leverage this compound to identify and characterize novel kinase inhibitors, paving the way for the development of next-generation targeted therapeutics.[6]

References

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/cb500593t]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-kinase-inhibitor-development]
  • Kinase-Disease Associations. Cell Signaling Technology. [URL: https://www.cellsignal.
  • The roles of MAPKs in disease. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/17923265/]
  • Protein Kinases, Their Function and Implication in Cancer and Other Diseases. ResearchGate. [URL: https://www.researchgate.
  • Protein Kinase Signalling Networks in Cancer. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3704873/]
  • The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788011701-00049/978-1-78801-170-1]
  • Kinase Inhibitor Chemistry. Cambridge Healthtech Institute. [URL: https://www.kinase-inhibitors.com/]
  • The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/blog/the-anticancer-potential-of-2-aminothiazole-derivatives-a-technical-guide-for-researchers/]
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  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10683515/]
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579998/]
  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [URL: https://www.biocev.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [URL: https://www.crossfireoncology.com/pdfs/A-guide-to-picking-the-most-selective-kinase-inhibitor-tool-compounds.pdf]
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.751778/full]
  • Kinase Signaling Pathways. Cell Signaling Technology. [URL: https://www.cellsignal.
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11424603/]
  • Varying Approaches to Inhibiting Kinases. Drug Discovery and Development. [URL: https://www.drugdiscoveryonline.com/doc/varying-approaches-to-inhibiting-kinases-0001]
  • 6-Bromo[7][9]thiazolo[4,5-b]pyrazin-2-amine. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/112342-72-0]

  • Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-and-Applications-of-a-Broad-Coverage%2C-Klink-et-al/657353f40f09b55272a27521199a0937c569b35b]
  • Multiplexing terbium- and europium-based TR-FRET readouts to increase kinase assay capacity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21447738/]
  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/industrial/drug-discovery-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-tr-fret-kinase-assays.html]
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [URL: https://www.bmglabtech.com/binding-kinetics-high-throughput-assay-for-kinase-inhibitors/]
  • A Homogeneous TR-FRET Assay for Inhibitors of FRAP1 (mTOR) Kinase Activity. Thermo Fisher Scientific. [URL: https://tools.thermofisher.com/content/sfs/posters/2007_TRFRET_FRAP1_Assay.pdf]
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2765]
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Biological-Activity-Evaluation-of-Lozynskyi-Yushyn/e02c6d4822f36f901a512c1b752496a793a38b55]
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). ResearchGate. [URL: https://www.researchgate.net/publication/372702747_Recent_advances_in_the_synthesis_of_thiazolo45-bpyridines_Part_3_Focus_on_biological_activity_microreview]
  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][7][9]Thiazine Derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/355444850_Synthesis_and_Evaluation_of_Bioactivity_of_6-2-PyridinyloxyBenzoImidazo21-b13Thiazine_Derivatives]

  • 2-Amino-6-bromothiazolo[5,4-b]pyridine. AK Scientific. [URL: https://www.aksci.com/item_detail.php?
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. MDPI. [URL: https://www.mdpi.com/2218-0532/89/4/52]
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949021/]
  • Synthesis and biological profile of 2,3-dihydro[7][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/378546123_Synthesis_and_biological_profile_of_23-dihydro13thiazolo45-bpyridines_a_novel_class_of_acyl-ACP_thioesterase_inhibitors]

  • Application Notes: 6-Propoxybenzothiazol-2-amine in Kinase Inhibitor Screening. Benchchem. [URL: https://www.benchchem.com/application-notes/6-propoxybenzothiazol-2-amine-in-kinase-inhibitor-screening]
  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25576920/]
  • A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine and Established Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.com/comparative-guide/5-(1,3-thiazol-4-yl)pyridin-2-amine-and-established-kinase-inhibitors]
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8430751/] 38.[7][9]Thiazolo[4,5-b]pyridin-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Thiazolo_4_5-b_pyridin-2-amine]

Sources

The Strategic Application of 6-Bromothiazolo[4,5-b]pyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the exploration of "privileged scaffolds"—molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. The thiazolo[4,5-b]pyridine core is one such scaffold, a heterocyclic system that has garnered significant attention for its versatile biological activities. This guide focuses on a particularly valuable derivative: 6-Bromothiazolo[4,5-b]pyridin-2-amine . This compound serves as a pivotal intermediate, a linchpin in the synthesis of a new generation of targeted therapeutics. Its strategic importance lies in the combination of the 2-amino-thiazole moiety, a known pharmacophore capable of crucial hydrogen bonding interactions with protein kinase active sites, and the bromine atom at the 6-position, which provides a reactive handle for extensive chemical diversification. This unique combination allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes, validated experimental protocols, and a mechanistic understanding of why this compound is a cornerstone in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.

Application Note I: A Versatile Intermediate for Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-amino-thiazolo[4,5-b]pyridine scaffold has been successfully employed in the design of numerous kinase inhibitors. The 2-amino group often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The bromine atom at the 6-position of the pyridine ring is a key feature for synthetic chemists, allowing for the introduction of a wide array of aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, leading to enhanced potency and selectivity.

Case Study: Development of c-KIT Inhibitors for Gastrointestinal Stromal Tumors (GIST)

Mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GIST). While imatinib is a first-line treatment, drug resistance is a significant clinical challenge. Research into novel thiazolo[5,4-b]pyridine derivatives has shown that functionalization at the 6-position can lead to potent c-KIT inhibitors capable of overcoming imatinib resistance.[1] Although this research focuses on the isomeric thiazolo[5,4-b]pyridine scaffold, the synthetic strategy and SAR insights are directly applicable to derivatives of this compound.

The general strategy involves the Suzuki-Miyaura coupling of the 6-bromo-thiazolopyridine core with various arylboronic acids to introduce substituents that can interact with specific pockets in the c-KIT active site. For instance, the introduction of a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group at the 6-position has been shown to yield compounds with significantly enhanced activity against both wild-type and mutant c-KIT.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-thiazolo[4,5-b]pyridin-2-amines via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental to creating a library of analogs for SAR studies. The conditions are adapted from established procedures for similar bromopyridine substrates.[2][3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-thiazolo[4,5-b]pyridin-2-amine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst degradation and side reactions like the homocoupling of the boronic acid.

  • Base: The base (K₃PO₄) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent System: The mixture of an organic solvent (1,4-dioxane) and water allows for the dissolution of both the organic substrates and the inorganic base, creating a homogeneous reaction mixture essential for efficient catalysis.

  • Ligand: The triphenylphosphine ligands on the palladium catalyst stabilize the metal center and modulate its reactivity throughout the catalytic cycle.

Visualization of Key Processes

Synthetic Workflow for Diversification

The following diagram illustrates the general workflow for utilizing this compound in a drug discovery program, starting from the key Suzuki-Miyaura coupling reaction to generate a library of analogs for biological screening.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid Library B->C D Library of 6-Aryl-thiazolo[4,5-b]pyridin-2-amines C->D E High-Throughput Screening (HTS) (e.g., Kinase Assay) D->E Primary Screening F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G G->B Design New Analogs H Lead Optimization G->H I Preclinical Development H->I Preclinical Candidate

Caption: Drug discovery workflow utilizing this compound.

Application Note II: Targeting Glycogen Synthase Kinase-3 (GSK-3) in Neurodegenerative Diseases

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathology of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[5][6][7][8][9] In Alzheimer's disease, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a key pathological hallmark of the disease. Therefore, the development of selective GSK-3 inhibitors is a promising therapeutic strategy.

The pyrazolo[3,4-b]pyridine scaffold, a close analog of thiazolo[4,5-b]pyridine, has been successfully employed to develop potent and selective GSK-3 inhibitors.[6][7][8][9] The 6-bromo-2-amino-thiazolo[4,5-b]pyridine scaffold offers a similar framework for designing novel GSK-3 inhibitors. The 2-amino group can engage in hydrogen bonding with the hinge region of GSK-3, while the 6-position can be functionalized with various aryl and heteroaryl groups to enhance potency and selectivity.

Signaling Pathway Implication

The diagram below illustrates the central role of GSK-3 in tau hyperphosphorylation and the rationale for its inhibition in the context of Alzheimer's disease.

G GSK3 GSK-3β (Active) pTau Hyperphosphorylated Tau GSK3->pTau Phosphorylation Tau Tau Protein Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Aggregation Neuron Neuronal Dysfunction & Cell Death NFT->Neuron Inhibitor 6-Aryl-thiazolo[4,5-b]pyridin-2-amine (GSK-3 Inhibitor) Inhibitor->GSK3 Inhibition

Caption: Inhibition of GSK-3β by a thiazolo[4,5-b]pyridine derivative to prevent tau hyperphosphorylation.

Quantitative Data Summary

The following table summarizes the biological activity of selected thiazolo[5,4-b]pyridine derivatives, which serve as representative examples of the potential of this scaffold class. The data is adapted from studies on c-KIT inhibition.[1]

Compound IDTargetIC₅₀ (µM)Cell LineAntiproliferative GI₅₀ (µM)Reference
6h c-KIT9.87--[1]
6r c-KIT0.14HMC1.21.15[1]
Imatinib c-KIT0.27HMC1.227.10[1]
Sunitinib c-KIT0.14HMC1.22.53[1]

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its utility is most pronounced in the synthesis of kinase inhibitors, where the 2-amino group provides a reliable anchor in the hinge region of the ATP-binding site, and the 6-bromo position serves as a convenient point for diversification to enhance potency and selectivity. The application notes and protocols provided herein offer a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs.

Future research will likely expand the application of this scaffold to other target classes beyond kinases. The development of novel cross-coupling methodologies will further broaden the scope of accessible derivatives. As our understanding of the structural biology of various disease targets deepens, the strategic functionalization of the this compound core will continue to yield novel and effective therapeutic agents for a range of human diseases.

References

  • Kim, M., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4082. [Link]

  • Chaban, T. I., et al. (2018). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Scientia Pharmaceutica, 86(3), 33. [Link]

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  • Google Patents. (2014). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
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  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(1), 29951. [Link]

  • Al-Said, M. S., et al. (2011). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 16(12), 10328-10341. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of new thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][1][10]oxazine, and thiazolo[4,5-b]pyridine derivatives as potential CDK2 inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 10(12), 1255-1266. [Link]

  • Kumar, A., & Kumar, R. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Journal of Trend in Scientific Research and Development, 3(3), 1184-1188. [Link]

  • Zefirov, N. S., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337-2346. [Link]

  • Witherington, J., et al. (2003). 6-heteroaryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3059-3062. [Link]

  • Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [Link]

  • Moody, C. J., & Rees, C. W. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(5), 945-951. [Link]

  • Rahman, M. M., et al. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Preprints. [Link]

  • Becan, L., & Wagner, E. (2012). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 17(8), 9411-9429. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 19(8), 12756-12771. [Link]

  • Li, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2583820. [Link]

  • Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. [Link]

  • Witherington, J., et al. (2003). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. [Link]

  • Chaban, T. I., et al. (2017). Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. Medical and Clinical Chemistry, 2, 28-34. [Link]

  • Khan, I., et al. (2022). Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model. Chemistry & Biodiversity, 19(11), e202200652. [Link]

  • Zaleska, S., et al. (2022). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][11]dithiolo[3,4-b]pyridine-5-carboxamides. Molecules, 27(21), 7244. [Link]

Sources

1H NMR characterization of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Spectroscopic Characterization of 6-Bromothiazolo[4,5-b]pyridin-2-amine utilizing ¹H NMR.

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused thiazolo-pyridine core is a recognized scaffold in the design of kinase inhibitors and other therapeutic agents.[1] Accurate structural elucidation is a cornerstone of synthetic chemistry and drug discovery, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose. This document provides a detailed guide to the ¹H NMR characterization of this compound, offering both a robust experimental protocol and an in-depth analysis of the expected spectral features. The insights presented herein are designed to assist researchers in verifying the synthesis and purity of this important intermediate.

Core Principles of ¹H NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons attached to or near electronegative atoms or aromatic rings are "deshielded" and appear at higher ppm values (downfield).

  • Spin-Spin Coupling (J): This phenomenon, reported in Hertz (Hz), results in the splitting of a proton's signal into multiple peaks (a multiplet). It arises from the interaction of neighboring, non-equivalent protons through the covalent bonds. The magnitude of the coupling constant (J) provides information about the connectivity and spatial relationship of the coupled protons.

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative determination of the relative number of each type of proton in the molecule.

For a molecule like this compound, these principles allow for the unambiguous assignment of each proton signal to its specific position on the heterocyclic ring system.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the two protons on the pyridine ring and the two protons of the primary amine group. The analysis is based on established chemical shift values for substituted pyridines and 2-aminothiazole derivatives.[2][3][4][5]

  • Pyridine Protons (H-5 and H-7): The pyridine ring protons are in a deshielded environment due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom.[4] The bromine atom at the C-6 position will further influence their chemical shifts. H-5 and H-7 are adjacent to each other and are expected to exhibit ortho-coupling, appearing as doublets. In substituted pyridines, protons ortho to the nitrogen atom (like H-7) typically appear further downfield than those in the meta position (like H-5).[4][5]

  • Amine Protons (-NH₂): The protons of the 2-amino group on the thiazole ring typically appear as a broad singlet.[6] The exact chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The predicted assignments are summarized in the table below:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-78.25 - 8.45Doublet (d)2.0 - 2.5 (⁴J)1H
H-58.05 - 8.25Doublet (d)2.0 - 2.5 (⁴J)1H
-NH₂7.30 - 7.60Broad Singlet (br s)-2H

Visualizing Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned protons.

Caption: Molecular structure of this compound.

Experimental Protocol

This section details a standardized protocol for the acquisition of a high-quality ¹H NMR spectrum.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its residual proton signal (~2.50 ppm) does not interfere with the expected signals of the compound. Importantly, DMSO-d₆ is a hydrogen bond acceptor, which slows down the proton exchange of the -NH₂ group, often resulting in sharper amine signals compared to other solvents like CDCl₃.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be applied if necessary.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

  • Parameters:

    • Experiment: Standard 1D Proton scan.

    • Temperature: 298 K (25 °C).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (to ensure a good signal-to-noise ratio).

    • Relaxation Delay (d1): 2 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.

    • Pulse Width: Calibrated 90° pulse.

  • Rationale: These parameters represent a standard starting point for acquiring a high-resolution spectrum for a small organic molecule. The number of scans can be increased for very dilute samples.

D₂O Exchange for Amine Proton Confirmation

The signal for the -NH₂ protons can be definitively identified by performing a D₂O exchange experiment.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum as described above.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum.

  • Expected Outcome: The protons of the -NH₂ group will exchange with the deuterium from D₂O. As deuterium is not observed in ¹H NMR, the signal previously assigned to the amine group will disappear or significantly diminish in intensity. This provides unequivocal confirmation of the -NH₂ group's signal.

Workflow for ¹H NMR Analysis

The following workflow diagram outlines the process from sample preparation to final structural confirmation.

G prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) acquire Data Acquisition (400 MHz Spectrometer) prep->acquire Insert sample process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process Raw FID data analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze Processed Spectrum assign Signal Assignment (H-5, H-7, -NH₂) analyze->assign Interpret data d2o D₂O Exchange (Optional) (Confirm -NH₂ signal) analyze->d2o For ambiguous signals confirm Structural Confirmation assign->confirm d2o->assign Confirm assignment

Caption: Standard workflow for ¹H NMR characterization.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The combination of chemical shift analysis, coupling patterns, and integration should yield a cohesive and logical assignment for the entire molecule. The optional D₂O exchange serves as a built-in control to verify the assignment of the labile amine protons. Any deviation from the expected spectrum would signal the presence of impurities, residual solvent, or an incorrect molecular structure, prompting further investigation.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the routine characterization of this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the structure and purity of their synthesized material. The predicted spectral data serves as a reliable benchmark for this analysis, ensuring high-quality control in the synthesis of this valuable chemical building block.

References

  • ResearchGate. Selected IR and 1H NMR data for the aminothiazole compounds. Available at: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

  • ResearchGate. 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

  • National Center for Biotechnology Information. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available at: [Link]

  • BioImpacts. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening agains. Available at: [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Available at: [Link]

  • ResearchGate. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Available at: [Link]

  • Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

  • Chemistry Stack Exchange. NMR in pyridine no meta splitting. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 6-Bromothiazolo[4,5-b]pyridin-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 6-Bromothiazolo[4,5-b]pyridin-2-amine, a heterocyclic compound of significant interest in pharmaceutical development, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. Employing electrospray ionization in positive mode, the method demonstrates high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for the characterization and quantification of this and structurally related small molecules.

Introduction

This compound is a substituted heterocyclic amine containing a fused pyridine-thiazole bicyclic system. Such scaffolds are prevalent in medicinal chemistry due to their diverse biological activities and potential as core structures in novel therapeutic agents.[2][3][4] Accurate quantification of these compounds in various matrices is crucial throughout the drug discovery and development pipeline, from metabolic studies to quality control.[5]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical tool of choice for this application due to its unparalleled sensitivity, selectivity, and speed.[6] This document provides a comprehensive, field-proven protocol for the analysis of this compound, explaining the scientific rationale behind each step to ensure method robustness and reproducibility.

Compound Details:

  • Compound Name: this compound

  • Molecular Formula: C₆H₄BrN₃S

  • Monoisotopic Mass: 228.931 Da (for ⁷⁹Br), 230.929 Da (for ⁸¹Br)

  • Average Molecular Weight: 230.09 g/mol [7]

  • Structure: Chemical structure of this compound

Experimental Design & Rationale
2.1. Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to isolate the analyte from interfering matrix components, which can suppress ionization and lead to inaccurate results.[5][8] The choice of technique depends on the sample matrix.

Protocol 1: Preparation of Calibration Standards (Clean Matrix)

This protocol is for preparing a stock solution and calibration curve in a clean solvent, essential for method validation and instrument performance qualification.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 2.0 mg of this compound reference standard.

    • Transfer to a 2.0 mL volumetric flask.

    • Dissolve and bring to volume with HPLC-grade methanol. This solvent is chosen for its ability to readily solubilize polar organic compounds and its compatibility with reversed-phase chromatography.

    • Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.[9]

  • Working Standard (10 µg/mL):

    • Perform a 1:100 serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. This composition mimics typical starting conditions for reversed-phase LC, ensuring good peak shape upon injection.

  • Calibration Curve:

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the 10 µg/mL working standard with 50:50 acetonitrile/water.

Protocol 2: Extraction from Biological Matrix (e.g., Human Plasma)

For bioanalytical applications, a protein precipitation step is a rapid and effective way to remove the bulk of matrix interferences.[10]

  • Spike & Precipitate:

    • Pipette 100 µL of plasma sample (or blank matrix for calibration curve) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of working standard (or internal standard).

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid. Acetonitrile is an effective protein precipitant. The acid helps to keep the basic analyte protonated and improves recovery.

  • Vortex & Centrifuge:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method and Parameters

The method utilizes a reversed-phase chromatographic separation followed by detection on a triple quadrupole mass spectrometer.

3.1. Liquid Chromatography (LC)

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix components.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 stationary phases provide excellent retention for moderately polar compounds like the target analyte. The sub-2 µm particle size allows for high-resolution separation and faster run times.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common mobile phase modifier that aids in protonation of the analyte, which is crucial for positive mode ESI, and improves chromatographic peak shape.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting the analyte from a C18 column.
Gradient 5% B to 95% B over 3 minA gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of more hydrophobic contaminants after each run.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed with system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[12]
Injection Vol. 5 µLA small injection volume minimizes potential column overload and matrix effects.
3.2. Tandem Mass Spectrometry (MS/MS)

The analysis is performed in positive ion mode Electrospray Ionization (ESI), which is highly efficient for polar molecules, especially those containing basic nitrogen atoms like the primary amine and pyridine ring in the analyte.[13][14]

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe presence of multiple basic nitrogen atoms (amine, pyridine, thiazole) makes the molecule easy to protonate, yielding a strong [M+H]⁺ signal.[14][15]
Capillary Voltage 3.5 kVOptimizes the formation of charged droplets in the ESI source.
Source Temp. 150 °CA moderate temperature to facilitate desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 400 °CEnsures complete evaporation of solvent from the charged droplets to release gas-phase ions.[12]
Gas Flow Optimized for instrumentDesolvation and cone gas flows are tuned to maximize the signal for the specific analyte.
Scan Mode Multiple Reaction Monitoring (MRM)MRM provides the highest selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[6][15][16]
3.3. MRM Transition Optimization

The key to a selective MRM method is identifying a stable precursor ion and a specific, high-intensity product ion.

  • Precursor Ion Identification: A full scan (Q1 scan) of the analyte will reveal the protonated molecular ion, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), two prominent peaks will be observed at m/z 229.9 and m/z 231.9 .[17][18] For consistency, the more abundant lower-mass isotope (m/z 229.9) is typically chosen as the precursor ion for quantification.

  • Product Ion Identification: A product ion scan is performed by isolating the precursor ion (m/z 229.9) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragments with the third quadrupole (Q3).

Proposed MRM Transitions:

TransitionIon TypeCollision Energy (eV)Purpose
229.9 → 151.0 [M+H]⁺ → [M+H-Br]⁺25Quantifier: Loss of the bromine radical is a characteristic and stable fragmentation for halogenated compounds, often resulting in a strong signal.[19][20]
229.9 → 124.1 [M+H]⁺ → [C₄H₂N₂S]⁺35Qualifier: A secondary transition resulting from further fragmentation of the heterocyclic core, used to confirm analyte identity.
Workflow and Fragmentation Diagrams
4.1. Overall Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma) Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into UHPLC Collect->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: High-level workflow for the quantitative analysis of this compound.

4.2. Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is initiated in the collision cell. The primary fragmentation is the homolytic cleavage of the C-Br bond.

Caption: Proposed ESI+ fragmentation pathway for this compound.

Method Performance and Validation

A typical calibration curve should exhibit excellent linearity (R² > 0.99) across the specified concentration range.[21] Method validation should be performed according to established guidelines, assessing parameters such as:

  • Linearity & Range: The concentration range over which the method is accurate and precise.

  • Accuracy & Precision: Typically assessed at low, medium, and high QC levels, with acceptance criteria often within ±15%.[21]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably quantified.[11]

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte.

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not cause significant ion suppression or enhancement.[8]

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of this compound. The described sample preparation techniques and optimized instrument parameters create a reliable workflow suitable for high-throughput analysis in a drug discovery and development environment. The principles and steps outlined here can be readily adapted for other similar heterocyclic small molecules.

References
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Dong, M. W., & Kole, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Li, W., & Cohen, L. H. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Borys, D., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • SparkNotes. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

  • Shimadzu. LC/MS/MS Analysis for Restricted Chemicals in Textiles. Available at: [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available at: [Link]

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Available at: [Link]

  • Chinthakindi, S., & Kannan, K. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]

  • MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]

  • ResearchGate. (2003). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Available at: [Link]

  • ResearchGate. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available at: [Link]

  • NIH. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]

  • NIH. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Available at: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

  • Hindawi. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Available at: [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the N-arylation of 2-aminothiazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The N-arylation of 2-aminothiazolopyridines is a pivotal chemical transformation in the field of medicinal chemistry and drug discovery. The resulting N-aryl-2-aminothiazolopyridine scaffold is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases. This guide provides a comprehensive overview of the experimental procedures for this crucial reaction, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

I. Mechanistic Considerations and Strategic Approach

The direct N-arylation of 2-aminothiazolopyridines presents a more convergent and flexible synthetic strategy compared to traditional methods that involve the construction of the thiazole ring from a pre-arylated thiourea. The two primary catalytic systems employed for this transformation are based on palladium and copper.

A. Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide (e.g., triflate).[2] The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step and stabilize the catalytic species.[2] For historically challenging substrates like 2-aminoazoles, specific ligand systems and additives have been developed to achieve high efficiency.[3]

B. Copper-Catalyzed Ullmann Condensation (Goldberg Reaction):

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[4] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, the development of modern protocols using soluble copper sources and ligands, such as diamines, has enabled these reactions to proceed under much milder conditions.[5][6] The Goldberg variation specifically refers to the N-arylation of anilines and other amines.[4] The mechanism is thought to involve the formation of a copper(I)-amido intermediate which then reacts with the aryl halide.[4]

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the N-arylation of 2-aminothiazolopyridines. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should be strictly followed.

Protocol 1: Palladium-Catalyzed N-arylation of 2-aminothiazolopyridines (Buchwald-Hartwig Approach)

This protocol is adapted from established methods for the N-arylation of 2-aminothiazoles and related heterocycles.[3][7]

Materials:

  • 2-aminothiazolopyridine derivative

  • Aryl bromide or triflate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, tBuBrettPhos)[8]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)[8][9]

  • Acetic acid (as an additive)[3]

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere, add the 2-aminothiazolopyridine (1.0 equiv.), the aryl bromide or triflate (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.015 equiv., 1.5 mol%) and the phosphine ligand (0.033 equiv., 3.3 mol%) in a small amount of the reaction solvent.

    • Add the catalyst mixture to the reaction vessel.

    • Add acetic acid (0.03 equiv., 3 mol%) to the reaction mixture.[3]

    • Add the anhydrous, degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated 2-aminothiazolopyridine.

Protocol 2: Copper-Catalyzed N-arylation of 2-aminothiazolopyridines (Ullmann-Type Approach)

This protocol is a general method adapted from modern Ullmann-type coupling reactions.[5]

Materials:

  • 2-aminothiazolopyridine derivative

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • A suitable diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or toluene)[10]

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere, add CuI (0.05 - 0.1 equiv.), the 2-aminothiazolopyridine (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the anhydrous, degassed solvent.

    • Add the diamine ligand (0.1 - 0.2 equiv.) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 110-140 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the desired N-arylated product.

III. Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the N-arylation of related heterocyclic amines, providing a starting point for optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Aryl HalideSubstrateYield (%)Reference
Pd₂(dba)₃XantphosNaOtBuTolueneRefluxAryl BromidePyrimidin-2-amine27-82[11]
Pd₂(dba)₃L1*K₂CO₃Dioxane100Aryl Bromide2-Aminothiazole~60[3]
CuIDiamineK₂CO₃/K₃PO₄Toluene/DMSO110Aryl Iodide/BromideN-HeterocyclesGood to Excellent[5][10]
CuSO₄·5H₂ONoneNoneWater60-80Aryliodonium ylideAminesModerate to Excellent[12]

*L1 refers to a specific phosphine ligand described in the cited literature.

IV. Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation of 2-aminothiazolopyridines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 2-Aminothiazolopyridine - Aryl Halide - Base setup Assemble Reaction in Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Pd or Cu Source - Ligand catalyst->setup solvent Prepare Anhydrous, Degassed Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temp monitoring->cooling Reaction Complete extraction Dilute and Extract cooling->extraction purification Column Chromatography extraction->purification product Isolate Pure Product purification->product

Caption: General workflow for the N-arylation of 2-aminothiazolopyridines.

V. Troubleshooting and Key Considerations

  • Inert Atmosphere: Both palladium and copper catalysts can be sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere is crucial for reproducible results.

  • Solvent and Reagent Purity: The use of anhydrous and degassed solvents is highly recommended to prevent catalyst deactivation and side reactions. Reagents should be of high purity.

  • Ligand Selection: The choice of ligand can significantly impact the reaction outcome. For challenging substrates, screening a variety of ligands may be necessary.

  • Base Selection: The strength and nature of the base can influence the reaction rate and selectivity. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Catalyst Activation: In some palladium-catalyzed reactions, an additive like acetic acid may be required to facilitate the activation of the catalyst.[3]

VI. Conclusion

The N-arylation of 2-aminothiazolopyridines is a well-established and indispensable transformation in modern organic synthesis. Both palladium- and copper-catalyzed methods offer effective routes to these valuable compounds. The choice of methodology will often depend on the specific substrates, functional group tolerance, and available resources. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement these reactions in their own synthetic endeavors.

VII. References

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic letters, 14(6), 1432–1435. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. DSpace@MIT. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. DSpace@MIT. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Al-Hiari, Y. M., Al-Mazari, M. M., & Qaisi, A. M. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(8), 5564-5573. [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(38), 16374-16399. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • R Discovery. (n.d.). Ullmann-type Coupling Reactions Research Articles. Retrieved from [Link]

  • Rao, H., Fu, H., Jiang, Y., & Zhao, Y. (2010). Efficient copper-catalyzed N-arylations of nitrogen-containing heterocycles and aliphatic amines in water. Chemical Communications, 46(28), 5133-5135. [Link]

  • Kumar, A., Kumar, A., & Kumar, S. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1076–1083. [Link]

  • Chen, Y., & Ma, D. (2006). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 11(10), 809-815. [Link]

  • Li, Y., et al. (2014). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Tetrahedron, 70(35), 5666-5673. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • V S, R., & K, N. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(10), 1184. [Link]

  • Karvembu, R., & Babu, S. G. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1099. [Link]

  • Shrestha, R., et al. (2013). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 135(23), 8484-8487. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

The Versatile Virtuoso: 6-Bromothiazolo[4,5-b]pyridin-2-amine as a Premier Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with tunable properties is insatiable. Among these, the thiazolo[4,5-b]pyridine core has emerged as a privileged structure, owing to its remarkable biological activity and its role as a bioisostere for purines.[1] This application note delves into the synthetic utility of a key derivative, 6-Bromothiazolo[4,5-b]pyridin-2-amine , a versatile building block that opens a gateway to a diverse array of functionalized molecules. Its strategic placement of a bromine atom at the 6-position and an amino group at the 2-position provides orthogonal handles for a variety of cross-coupling reactions, making it an invaluable tool for researchers, scientists, and drug development professionals.

Unveiling the Potential: Chemical Properties and Reactivity

This compound (C₆H₄BrN₃S) is a crystalline solid with a molecular weight of 230.09 g/mol . The molecule's reactivity is dictated by the interplay of the electron-rich 2-amino group, the fused electron-deficient pyridine ring, and the reactive carbon-bromine bond. The pyridine nitrogen can influence the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions, a crucial step in many cross-coupling methodologies.

The 2-amino group can act as a coordinating ligand to the palladium catalyst, which in some cases can lead to catalyst inhibition. Therefore, careful selection of ligands and reaction conditions is paramount to achieve high-yielding transformations. The bromine atom at the 6-position is the primary site for functionalization via popular and robust cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors and Beyond

The thiazolo[4,5-b]pyridine scaffold is a cornerstone in the design of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antioxidant, and antitumor properties.[2] A prime example of the therapeutic relevance of this core is its presence in Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The ability to introduce diverse substituents at the 6-position of the thiazolo[4,5-b]pyridine ring system via cross-coupling reactions with this compound is a critical strategy in the development of novel kinase inhibitors and other therapeutic agents.[3]

The 2-amino group provides a crucial interaction point, often mimicking the hydrogen bonding of the adenine scaffold of ATP in the hinge region of kinase active sites. By systematically varying the substituent at the 6-position, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Experimental Protocols: Harnessing the Power of Palladium Catalysis

The following protocols are provided as a robust starting point for the synthetic elaboration of this compound. These have been adapted from established procedures for structurally analogous compounds, such as 2-amino-6-bromobenzothiazole, and may require optimization for specific substrates and scales.[1][4]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl groups.

Reaction Scheme:

Suzuki_Miyaura reagents This compound + R-B(OH)2 product 6-Aryl-thiazolo[4,5-b]pyridin-2-amine reagents->product Heat catalyst Pd Catalyst Base, Solvent Buchwald_Hartwig reagents This compound + R¹R²NH product 6-(R¹R²N)-thiazolo[4,5-b]pyridin-2-amine reagents->product Heat catalyst Pd Catalyst Ligand, Base, Solvent Synthetic_Workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine (R¹R²NH) Pd Catalyst, Ligand, Base start->buchwald_reagents C-N Bond Formation suzuki_product 6-Aryl-thiazolo[4,5-b]pyridin-2-amine suzuki_reagents->suzuki_product buchwald_product 6-Amino-thiazolo[4,5-b]pyridin-2-amine buchwald_reagents->buchwald_product

Sources

Application Notes & Protocols: A Guide to In Vitro Kinase Inhibition Assays for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases and the Promise of Thiazole Derivatives

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This process of phosphorylation acts as a molecular switch, modulating a vast array of cellular activities including growth, differentiation, and metabolism.[1][2][3] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][2][4][5]

In the landscape of kinase inhibitor discovery, heterocyclic compounds have emerged as privileged scaffolds. Among these, thiazole derivatives have garnered significant attention due to their unique structural and electronic properties, which facilitate potent and selective interactions within the ATP-binding pocket of various kinases.[4][5][6] Numerous studies have highlighted the potential of thiazole-based molecules as inhibitors of key kinases implicated in cancer and inflammatory diseases.[4][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro kinase inhibition assays tailored for the evaluation of novel thiazole derivatives.

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate assay technology is paramount for generating reliable and reproducible data. The choice depends on several factors including the specific kinase target, required throughput, and sensitivity.[9][10][11] Here, we discuss three widely adopted, non-radioactive, homogeneous assay formats: ADP-Glo™ (luminescence), LanthaScreen™ (TR-FRET), and HTRF® (TR-FRET).

Assay Technology Principle Signal Output Advantages Considerations
ADP-Glo™ Quantifies ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction.[12][13]LuminescenceUniversal for any ADP-generating enzyme, high sensitivity, broad ATP tolerance (up to 1mM).[12][13][14]Two-step addition process, potential for interference from luciferase inhibitors.[10]
LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay.[15][16][17]TR-FRET RatioDirect measurement of inhibitor binding, continuous read capability, suitable for slow-binding inhibitors.[15][18]Requires specific fluorescent tracers and antibodies for each kinase or kinase family.
HTRF® TR-FRET detection of substrate phosphorylation using a phosphospecific antibody.[1][19]TR-FRET RatioHomogeneous "mix-and-read" format, robust and suitable for HTS.[1][20][21]Requires specific antibodies and tagged substrates.[19]

Core Principle: Measuring Kinase Inhibition

The fundamental goal of an in vitro kinase inhibition assay is to determine the concentration at which a compound, such as a thiazole derivative, reduces the enzymatic activity of a target kinase by 50%. This value is known as the half-maximal inhibitory concentration (IC50).[22] The general workflow involves incubating the kinase, a suitable substrate, and ATP in the presence of varying concentrations of the test compound. The amount of product formed (phosphorylated substrate or ADP) is then measured and compared to a control reaction without the inhibitor.

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Analysis Kinase Kinase Reaction_Mix Reaction Incubation Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Thiazole_Inhibitor Thiazole Derivative (Test Compound) Thiazole_Inhibitor->Reaction_Mix Detection_Reagents Add Detection Reagents (e.g., ADP-Glo™, LanthaScreen™, HTRF®) Reaction_Mix->Detection_Reagents Product Formation (Phosphorylated Substrate + ADP) Signal_Measurement Measure Signal (Luminescence or TR-FRET) Detection_Reagents->Signal_Measurement Dose_Response_Curve Generate Dose-Response Curve Signal_Measurement->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Figure 1. General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a versatile and highly sensitive method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12][13] This protocol is adapted from the manufacturer's technical manual and provides a robust framework for assessing thiazole derivative inhibitors.[13]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a firefly luciferase reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[12][13]

G cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP to ATP Conversion & Luminescence Detection Kinase_Reaction Kinase + Substrate + ATP (In presence of Inhibitor) Products Phosphorylated Substrate + ADP + Unconsumed ATP Kinase_Reaction->Products ADP_Glo_Reagent Add ADP-Glo™ Reagent Products->ADP_Glo_Reagent Stop Reaction ADP_Only ADP ADP_Glo_Reagent->ADP_Only Deplete ATP Detection_Reagent Add Kinase Detection Reagent (ADP -> ATP Conversion + Luciferase/Luciferin) ADP_Only->Detection_Reagent ATP_New Newly Synthesized ATP Detection_Reagent->ATP_New Light Luminescent Signal ATP_New->Light Luciferase Reaction

Figure 2. Principle of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Target Kinase and its specific substrate

  • Thiazole derivative compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[23]

  • Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]

  • ATP solution

  • Nuclease-free water

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Experimental Procedure

This protocol is designed for a 384-well plate format with a final reaction volume of 20µL.[23] Adjust volumes proportionally for other plate formats, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[23]

1. Reagent Preparation:

  • Thiazole Compound Dilution: Prepare a serial dilution of the thiazole derivatives in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a 1 mM stock. Subsequently, create an intermediate dilution of these compounds in the Kinase Reaction Buffer.

  • ATP/Substrate Mix (2X): Prepare a solution containing ATP and the kinase substrate at twice their final desired concentration in Kinase Reaction Buffer. The optimal ATP concentration should be at or near the Km value for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Solution (2X): Dilute the kinase to twice its final concentration in Kinase Reaction Buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% ATP consumption).

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[23][24]

2. Kinase Reaction:

  • Add 5 µL of the diluted thiazole compound solution to the appropriate wells of the assay plate. Include controls for "no inhibitor" (DMSO vehicle) and "no enzyme."

  • Add 5 µL of the 2X Kinase Solution to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP/Substrate Mix to all wells.

  • Mix the plate gently and incubate at room temperature for the desired reaction time (e.g., 60 minutes).

3. Signal Generation and Detection:

  • After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[24]

  • Incubate the plate at room temperature for 40 minutes.[13][23]

  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[24]

  • Incubate at room temperature for 30-60 minutes.[13][23]

  • Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is a good starting point.[23]

Data Analysis and Interpretation

1. Normalization:

  • The raw luminescence data (Relative Light Units, RLU) should be normalized. The "no inhibitor" control represents 100% kinase activity, while the "no enzyme" or a high concentration of a potent control inhibitor represents 0% activity.

  • Percent Inhibition (%) = 100 x (1 - [(RLU_sample - RLU_min_control) / (RLU_max_control - RLU_min_control)])

2. IC50 Curve Fitting:

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[25][26] Software such as GraphPad Prism is commonly used for this analysis.

3. Data Presentation:

The results should be presented clearly, summarizing the inhibitory potency of the tested thiazole derivatives.

Compound ID Target Kinase IC50 (nM) Hill Slope
Thiazole-001Kinase A25.31.10.995
Thiazole-002Kinase A157.80.90.991
Staurosporine (Control)Kinase A5.21.20.998

Trustworthiness and Self-Validation: The Importance of Controls

To ensure the integrity and reliability of the assay results, a comprehensive set of controls is essential.

  • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases) should be run in every assay to validate the assay performance and provide a benchmark for potency.[16][27]

  • Negative (Vehicle) Control: This control (e.g., DMSO) represents 100% kinase activity and is used for data normalization.

  • No Enzyme Control: This control accounts for any background signal from the reagents.

  • ATP-to-ADP Standard Curve: To confirm the linear range of the assay and to quantify the percentage of ATP conversion, an ATP/ADP standard curve should be generated by preparing mixtures with known ratios of ATP and ADP.[14][23][24]

Conclusion

This application note provides a detailed framework for establishing a robust in vitro kinase inhibition assay for the evaluation of thiazole derivatives. By carefully selecting the appropriate assay technology, meticulously executing the protocol with proper controls, and performing rigorous data analysis, researchers can confidently determine the potency and structure-activity relationships of their novel compounds. The ADP-Glo™ assay, highlighted here, offers a sensitive and universal platform, but the principles of careful optimization and validation apply to all kinase assay formats. This systematic approach is critical for advancing promising thiazole-based kinase inhibitors through the drug discovery pipeline.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [Link]

  • Cisbio Bioassays Kinases – A comprehensive platform of assays and reagents for evaluating kinase activity. Drug Target Review. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

  • Thiazole derivatives as inhibitors of protein kinase. ResearchGate. [Link]

  • Cisbio Bioassays Adds Three Cellular Kinase Assays to its Kinase Screening Platform. Technology Networks. [Link]

  • What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]

  • Cisbio Product Catalog. Cisbio. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC - NIH. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

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Application Notes and Protocols for Cell-Based Anti-Proliferative Assays for Thiazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anti-Cancer Potential of Thiazolopyridines

Thiazolopyridines are a noteworthy class of heterocyclic small molecules that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Emerging research has highlighted their potent anti-cancer properties, demonstrating efficacy against a range of human cancer cell lines. These compounds often exert their anti-proliferative effects by modulating key cellular signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. The mechanism of action for many thiazolopyridine derivatives involves the induction of apoptosis (programmed cell death) and/or cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.

Given the therapeutic promise of thiazolopyridines, robust and reliable methods to quantify their anti-proliferative activity are paramount for researchers in drug discovery and development. This guide provides detailed application notes and step-by-step protocols for three widely accepted cell-based assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay. Each protocol is presented with insights into the underlying scientific principles and practical considerations to ensure data integrity and reproducibility.

Guiding Principle: Selecting the Right Assay for Thiazolopyridine Compounds

The choice of an anti-proliferative assay should be guided by the specific research question and the anticipated mechanism of action of the thiazolopyridine compound under investigation.

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells and is a good initial screen for cytotoxicity. It is particularly useful for high-throughput screening of a large number of thiazolopyridine derivatives to identify lead compounds.

  • Sulforhodamine B (SRB) Assay: This assay quantifies total cellular protein content, providing a measure of cell biomass. The SRB assay is less susceptible to interference from compounds that may affect cellular metabolism without causing cell death, offering a complementary approach to the MTT assay.

  • Colony Formation Assay: This long-term assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytostatic and cytotoxic effects. It is considered a gold standard for determining the long-term efficacy of an anti-cancer agent and is particularly relevant for thiazolopyridines that may induce cell cycle arrest.

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of thiazolopyridine compounds.

G cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Long-Term Efficacy cluster_3 Mechanism of Action Compound Library Compound Library MTT or SRB Assay MTT or SRB Assay Compound Library->MTT or SRB Assay Hit Identification Hit Identification MTT or SRB Assay->Hit Identification Hit Compounds Hit Compounds Hit Identification->Hit Compounds Select top candidates IC50 Determination IC50 Determination Lead Compounds Lead Compounds IC50 Determination->Lead Compounds Rank potency Hit Compounds->IC50 Determination Colony Formation Assay Colony Formation Assay Validated Leads Validated Leads Colony Formation Assay->Validated Leads Confirm long-term effects Lead Compounds->Colony Formation Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Western Blot Western Blot Validated Leads->Cell Cycle Analysis Validated Leads->Apoptosis Assays Validated Leads->Western Blot G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibits pro-apoptotic proteins Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Thiazolopyridine\nCompound Thiazolopyridine Compound Thiazolopyridine\nCompound->PI3K Inhibition

Simplified PI3K/Akt/mTOR signaling pathway.

By inhibiting key components of this pathway, such as PI3K, thiazolopyridines can effectively block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis.

Conclusion and Future Directions

The cell-based assays detailed in this guide provide a robust framework for evaluating the anti-proliferative activity of novel thiazolopyridine compounds. A multi-assay approach, combining initial high-throughput screens with long-term efficacy studies, is recommended for a comprehensive assessment. Further mechanistic studies, such as cell cycle analysis and western blotting for key signaling proteins, are essential to fully elucidate the mode of action of promising lead compounds. These investigations will be crucial in advancing the development of thiazolopyridine-based therapeutics for the treatment of cancer.

References

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell viability evaluation of novel synthesized derivatives (8a–n) measured by MTT assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazolides induce G1 cell cycle arrest independent of apoptosis... (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. (2015). MDPI. Retrieved from [Link]

  • Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, B., Guru, S. K., Kour, S., Jain, S. K., Sharma, R., Sharma, P. R., Singh, S. K., Bhushan, S.

Application Notes and Protocols for Molecular Docking Studies of 6-Bromothiazolo[4,5-b]pyridin-2-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Thiazolopyridines through Computational Docking

The thiazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 6-Bromothiazolo[4,5-b]pyridin-2-amine core, in particular, presents a promising starting point for the design of novel therapeutics. Its structural features suggest potential interactions with various biological targets, most notably protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4][5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6] This in silico approach provides invaluable insights into the binding mode, affinity, and selectivity of a ligand, thereby guiding the rational design and optimization of drug candidates. By simulating the interaction between this compound analogues and their putative protein targets, we can prioritize compounds for synthesis and biological evaluation, ultimately accelerating the drug discovery process.

These application notes provide a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound analogues. The methodologies outlined herein are grounded in established best practices and are designed to ensure the scientific rigor and reproducibility of the computational experiments.

I. Rationale for Target Selection: Focusing on Protein Kinases

The selection of an appropriate protein target is a critical first step in any molecular docking study. Based on the known biological activities of similar heterocyclic compounds, protein kinases represent a highly relevant target class for this compound analogues.[4][7] Several kinases are implicated in cancer pathogenesis and are validated drug targets. For the purpose of this protocol, we will focus on the following key kinases:

  • Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6): These kinases are pivotal in regulating the cell cycle, and their inhibitors have shown significant efficacy in treating certain types of cancer.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that controls cell growth, proliferation, and survival.[9]

The choice of these specific kinases is supported by literature evidence suggesting the potential of thiazole-based compounds to inhibit their activity.[4][7]

II. Experimental Workflow: A Visual Overview

The entire molecular docking workflow can be visualized as a sequential process, from initial preparation to final analysis.

workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen 3D Structures protein_prep Protein Preparation protein_prep->grid_gen Receptor Structure docking Molecular Docking grid_gen->docking Search Space pose_analysis Pose Analysis & Scoring docking->pose_analysis Docked Poses interaction_analysis Interaction Analysis pose_analysis->interaction_analysis Best Poses validation Protocol Validation interaction_analysis->validation Binding Hypotheses

Caption: Molecular Docking Workflow.

III. Detailed Protocols

Protocol 1: Ligand Preparation

The accuracy of docking results is highly dependent on the quality of the input ligand structures. This protocol outlines the steps for preparing 3D conformers of the this compound analogues.

Rationale: Proper ligand preparation ensures that the conformational space of the molecule is adequately sampled and that its electrostatic properties are correctly represented.

Step-by-Step Methodology:

  • 2D Structure Sketching: Draw the 2D chemical structures of the this compound analogues using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structures into 3D structures using a molecular modeling program (e.g., Avogadro, Discovery Studio).

  • Energy Minimization: Perform energy minimization of the 3D structures to obtain low-energy, stable conformations. This is crucial for removing any steric clashes or unfavorable geometries. A molecular mechanics force field such as MMFF94 or AMBER is recommended.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. The Gasteiger-Marsili method is a commonly used and effective approach.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation.

  • File Format Conversion: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for GOLD).

Protocol 2: Protein Preparation

The preparation of the receptor is equally critical for a successful docking experiment. This protocol details the steps for preparing the target kinase structures.

Rationale: The protein structure obtained from the Protein Data Bank (PDB) often contains non-essential molecules and may lack hydrogen atoms. This protocol ensures a clean and properly prepared receptor for docking.

Step-by-Step Methodology:

  • PDB Structure Retrieval: Download the 3D crystal structures of the target kinases from the RCSB Protein Data Bank (). A list of recommended PDB IDs is provided in Table 1.

  • Removal of Non-essential Molecules: Delete all water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site of interest.[10]

  • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH (around 7.4).

  • Chain Selection: If the PDB file contains multiple protein chains, select the chain that contains the binding site of interest.

  • Repairing Missing Residues/Atoms: Check for any missing residues or atoms in the protein structure and model them using tools like SWISS-MODEL or the "Repair PDB" function in Discovery Studio.

  • Charge Assignment: Assign appropriate atomic charges to the protein residues using a force field like AMBER or CHARMM.

  • File Format Conversion: Save the prepared protein structure in a format compatible with the docking software.

Table 1: Recommended PDB Entries for Target Kinases

Target KinasePDB IDRationale for Selection
CDK42W9Z[10]Crystal structure in complex with an inhibitor, providing a well-defined binding pocket.
CDK62EUF[10]High-resolution structure, suitable for detailed interaction analysis.
VEGFR24ASDStructure with a potent inhibitor, useful for validation and comparative studies.
PI3Kα4JPS[9]Contains a specific binding pocket and a co-crystallized inhibitor.[9]
Protocol 3: Molecular Docking

This protocol describes the core molecular docking procedure using AutoDock Vina, a widely used and validated docking program.

Rationale: This protocol establishes the search space for the docking simulation and runs the algorithm to predict the binding poses of the ligands.

Step-by-Step Methodology:

  • Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely but focused enough to ensure efficient sampling of the binding pocket. The co-crystallized ligand in the PDB structure can be used as a reference to center the grid box.

  • Configuration File Setup: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

  • Running the Docking Simulation: Execute the docking run using the command-line interface of AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the defined grid box and score them based on a predefined scoring function.

  • Output Generation: The docking software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

IV. Analysis and Interpretation of Results

The analysis of docking results requires a careful examination of both the quantitative scores and the qualitative interactions.

Rationale: A low binding energy score alone is not sufficient to confirm a good binding mode. Visual inspection of the interactions is crucial for understanding the binding mechanism.

Key Analysis Steps:

  • Binding Affinity Analysis: The primary quantitative output of a docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[11] Compare the binding affinities of the different this compound analogues to rank them in order of their predicted potency.

  • Pose Analysis: Visually inspect the top-ranked binding poses for each ligand using a molecular visualization tool like PyMOL or Chimera. The predicted pose should be sterically and chemically reasonable.

  • Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the protein, including:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein, which contribute significantly to binding.

    • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Comparison with Known Inhibitors: If available, compare the predicted binding mode of your analogues with the binding mode of a known inhibitor co-crystallized in the target protein. A similar binding mode can increase confidence in the docking results.

Table 2: Example Data Summary for Docking Results

Analogue IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
BTP-1-8.5LYS33, GLU91VAL18, ALA31, ILE89
BTP-2-9.2LYS33, ASP155VAL18, LEU142
BTP-3-7.8GLU91ALA31, ILE89, LEU142

V. Protocol Validation: Ensuring Reliability

The validation of the docking protocol is a crucial step to ensure that the chosen parameters and software can reliably predict the binding mode of ligands.

Rationale: Redocking a known ligand and assessing the Root Mean Square Deviation (RMSD) provides a measure of the accuracy of the docking protocol.

validation_workflow cluster_validation Validation Protocol extract_ligand Extract Co-crystallized Ligand redock_ligand Re-dock Ligand extract_ligand->redock_ligand Native Ligand calculate_rmsd Calculate RMSD redock_ligand->calculate_rmsd Docked Pose evaluate_rmsd Evaluate RMSD calculate_rmsd->evaluate_rmsd RMSD Value

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 6-Bromothiazolo[4,5-b]pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Thiazolopyridines are a critical class of heterocyclic compounds in drug discovery and materials science due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-mitotic properties.[1][2][3][4][5] The successful synthesis of these scaffolds is paramount for advancing research and development.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to prepare this compound?

A common and effective method involves a two-step sequence starting from commercially available 2-amino-5-bromopyridine. The key steps are:

  • Thiocyanation: Introduction of a thiocyanate group at the C3 position of the pyridine ring. This is typically achieved by reacting 2-amino-5-bromopyridine with a thiocyanating agent like potassium thiocyanate (KSCN) in the presence of a halogen, such as bromine or iodine, in a suitable solvent like acetic acid or methanol.

  • Cyclization: The resulting 2-amino-3-thiocyanato-5-bromopyridine intermediate undergoes an intramolecular cyclization to form the fused thiazole ring. This is often a spontaneous or base/acid-catalyzed process upon formation of the intermediate.

This approach is favored for its directness and the availability of starting materials.

Q2: What are the critical safety precautions for this synthesis?

Thiocyanating agents and the solvents used can be hazardous. Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thiocyanates can release toxic hydrogen cyanide gas if exposed to strong acids, so careful control of pH is essential.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to achieve good separation between the starting material, intermediate, and product. Visualization can be done under UV light (254 nm) and by staining with potassium permanganate or iodine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the desired product mass peak.[6]

Troubleshooting Guide: Optimizing Yield and Purity

This section addresses specific problems encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Workflow for Troubleshooting Synthesis Issues

The following diagram outlines a systematic approach to diagnosing and resolving common synthetic problems.

G A Low Yield or Purity Observed B Verify Reagent Quality & Purity A->B C Optimize Reaction Conditions A->C D Refine Work-up & Purification A->D B1 Purity of Starting Materials (NMR, LCMS) Solvent Anhydrous? (if required) B->B1 E Synthesis Optimized B->E C1 Temperature Control Reaction Time Base/Acid Choice Solvent Effects C->C1 C->E D1 Aqueous Quench pH Extraction Solvent Purification Method (Crystallization vs. Chromatography) Product Stability on Silica D->D1 D->E

Caption: Systematic troubleshooting workflow for synthesis optimization.

Q4: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in heterocyclic synthesis can arise from several factors. A systematic investigation is the most effective approach.[6][7]

Cause 1: Incomplete Thiocyanation The electrophilic addition of the thiocyanate group can be inefficient.

  • Explanation: The pyridine ring is electron-deficient, making electrophilic substitution challenging. The reaction requires effective activation of the thiocyanate source.

  • Solution:

    • Halogen Choice: Ensure you are using an appropriate halogenating agent (e.g., bromine in acetic acid) to generate the electrophilic "X-SCN" species in situ.

    • Temperature: While often run at room temperature, gentle heating (40-50 °C) may improve the rate of reaction. Monitor carefully by TLC to avoid byproduct formation.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thiocyanating agent and halogen to drive the reaction to completion.

Cause 2: Competing Side Reactions The formation of undesired byproducts is a common reason for low yields.

  • Explanation: The reaction intermediate or product can undergo polymerization, especially under harsh acidic or basic conditions or at elevated temperatures, leading to the formation of tar-like substances.[7] The starting aminopyridine can also form dimers or other side products.

  • Solution:

    • Control Temperature: Maintain the recommended reaction temperature. Avoid excessive heating.

    • Inert Atmosphere: For sensitive reactions, using an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.[6]

    • Gradual Addition: Add the halogenating agent slowly to the mixture of the aminopyridine and thiocyanate salt to maintain a low concentration of the highly reactive electrophile and minimize side reactions.

Cause 3: Product Degradation The desired product may be unstable under the reaction or work-up conditions.

  • Explanation: Fused heterocyclic systems can sometimes be sensitive to strong acids or bases, or prolonged exposure to heat.

  • Solution:

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If product concentration begins to decrease after reaching a maximum, the reaction should be quenched.[6]

    • Work-up Conditions: Neutralize the reaction mixture carefully during work-up. Avoid extreme pH values. If the product is suspected to be unstable on silica gel, consider alternative purification methods like crystallization or preparative HPLC.

Proposed Synthetic Pathway and Potential Pitfalls

The diagram below illustrates a plausible synthetic route and highlights key areas where side reactions or incomplete conversion can occur, leading to low yields.

G reactant reactant reagent reagent intermediate intermediate product product side_product side_product A 2-Amino-5-bromopyridine C Intermediate: 2-Amino-5-bromo-3-thiocyanatopyridine A->C Thiocyanation G Over-bromination (Ring or Amino Group) A->G Side Reaction B KSCN, Br2 AcOH D Intramolecular Cyclization E Product: This compound C->E Yield Loss Point 1 (Incomplete Reaction) F Dimerization/ Polymerization C->F Side Reaction D->E Cyclization

Caption: Reaction pathway showing critical steps and potential side reactions.

Q5: I am observing multiple spots on my TLC plate that are difficult to separate from the product. How can I improve the purity?

Impurity formation is a significant challenge. Identifying the source is key to improving purity.

Cause 1: Regioisomers While less common in this specific synthesis, the formation of regioisomers can occur in related heterocyclic preparations.

  • Explanation: If the starting material has multiple reactive sites, substitution can occur at an undesired position. For this synthesis, the primary concern is over-halogenation.

  • Solution: Maintain strict stoichiometric control of the halogenating agent and use the lowest possible temperature that allows the reaction to proceed.

Cause 2: Impurities in Starting Materials The quality of your starting materials directly impacts the purity of your final product.[6]

  • Explanation: Impurities in the initial 2-amino-5-bromopyridine can carry through the reaction sequence or interfere with the reaction itself.

  • Solution:

    • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis before starting the synthesis.

    • Purify if Necessary: If the starting material is impure, purify it by recrystallization or column chromatography.

Cause 3: Inefficient Purification The physicochemical properties of the product can make purification challenging.

  • Explanation: 2-aminothiazole derivatives can be quite polar and may have poor solubility in common organic solvents, making both chromatography and crystallization difficult. They can also chelate to the silica gel, leading to streaking on TLC and poor recovery from columns.

  • Solution:

    • Chromatography Optimization: If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent (e.g., 0.5-1% in the solvent system) to prevent streaking and improve recovery. A gradient elution from a less polar to a more polar solvent system is often effective.

    • Crystallization: This is often the best method for obtaining highly pure material. Screen various solvents and solvent pairs (e.g., Ethanol, Methanol, DMF/Water, Dioxane) to find suitable conditions for recrystallization.

    • Acid/Base Wash: During the aqueous work-up, washing the organic layer with a dilute base (like sodium bicarbonate solution) can remove acidic impurities, while a dilute acid wash (like dilute HCl) can remove basic impurities. Be cautious and confirm your product's stability at these pH values first.

Experimental Protocols and Data

Table 1: Impact of Reaction Parameters on Synthesis Outcome

This table summarizes key experimental parameters and their expected impact on the reaction, based on general principles of heterocyclic synthesis and optimization studies.[8]

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Temperature Low (0-25 °C)May be lower due to slow reaction rate.Generally higher.Reduces the rate of side reactions and decomposition.
High ( > 50 °C)May increase initially, then decrease.Generally lower.Accelerates desired reaction but also decomposition and polymerization.[7]
Solvent Protic (AcOH, MeOH)GoodModerateCan participate in the reaction mechanism and helps solubilize salts.
Aprotic (DMF, MeCN)VariableGoodLess likely to interfere, but may require higher temperatures.
Base (for cyclization) No BaseReaction may be slow or incomplete.N/ACyclization can be spontaneous but often requires catalysis.
Weak Base (K₂CO₃)GoodGoodPromotes cyclization without causing significant product degradation.[8]
Strong Base (NaH)HighPotentially lower.Very effective for deprotonation but can promote side reactions if not controlled.[8]
Protocol: Optimized Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Potassium thiocyanate (KSCN) (2.2 eq)

  • Glacial Acetic Acid

  • Bromine (Br₂) (1.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-amino-5-bromopyridine (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The formation of the intermediate and its subsequent cyclization to the product should be observed.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (~7-8). Be cautious as CO₂ gas will evolve.

  • Extraction: Filter the resulting solid, wash it with cold water, and dry it. Alternatively, extract the aqueous mixture with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Benchchem.
  • Michigan State University Department of Chemistry. Heterocyclic Compounds.
  • Li, Y., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Chaban, T. I., et al. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
  • Chaban, T. I., et al. (2025).
  • Kaur, R., et al. (2023).
  • Chaban, T. I., & Chaban, I. H. Recent advances in the synthesis of thiazolo[4,5-b]pyridines.
  • Gomaa, A., et al. (2025). Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5- b ]pyridine-5-carboxylic acid amides.
  • Gomaa, A., et al. (2025). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies.

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Technical Support Center: Strategies for Enhancing the Solubility of Thiazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolopyridine-based inhibitors. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common yet significant challenge of poor aqueous solubility often encountered with this class of compounds. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build a robust, scientifically-grounded approach to formulation and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My thiazolopyridine-based inhibitor is showing extremely low solubility in aqueous buffers, leading to precipitation during my in vitro assays. What are the initial steps I should take?

A1: Initial Troubleshooting for Poor Aqueous Solubility

Low aqueous solubility is a known characteristic of many heterocyclic compounds, including the thiazolopyridine scaffold, due to their often rigid, aromatic nature.[1][2] Immediate precipitation in aqueous media can lead to inaccurate and irreproducible results in biological assays. Here’s a systematic approach to address this issue at the bench.

Causality Behind the Problem:

  • High Crystallinity (Lattice Energy): The planar structure of the thiazolopyridine core can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break the crystal lattice.

  • Hydrophobicity: The aromatic rings contribute to a hydrophobic character, which disfavors interaction with polar water molecules.[3]

  • Weakly Basic Nature: The pyridine and any amine functionalities present can give the molecule a weakly basic character. At neutral pH, the compound will likely be in its less soluble free base form.

Immediate Corrective Actions:

  • pH Adjustment: This is often the most straightforward and effective initial step. By acidifying the buffer, you can protonate the basic nitrogen atoms on the pyridine ring, forming a more soluble salt in situ.[3]

    • Protocol: Prepare a series of buffers ranging from pH 2 to 7.4. Add a small, constant aliquot of your compound's DMSO stock solution to each buffer and visually inspect for precipitation. Quantify the solubility at each pH using HPLC-UV to determine the optimal pH for your experiments.[4]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby improving the solubility of hydrophobic compounds.[5]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).

    • Considerations: Be mindful of the potential toxicity of the co-solvent to your cellular or enzymatic systems. Always run a vehicle control to account for any effects of the co-solvent itself. Start with low percentages (e.g., 1-5%) and increase as needed, while monitoring for any impact on your assay.

Diagram: Initial Troubleshooting Workflow

Initial_Troubleshooting_Workflow Start Poor Solubility Observed Check_pH Is the compound ionizable? (weak acid/base) Start->Check_pH Adjust_pH Optimize Buffer pH (e.g., pH 2-7.4) Check_pH->Adjust_pH Yes Use_Cosolvent Introduce Co-solvents (e.g., PEG 400, Ethanol) Check_pH->Use_Cosolvent No / Insufficient Assess_Solubility Assess Solubility (Visual, HPLC-UV) Adjust_pH->Assess_Solubility Check_Toxicity Run Vehicle/Toxicity Controls Use_Cosolvent->Check_Toxicity Check_Toxicity->Assess_Solubility Proceed Proceed with Assay Assess_Solubility->Proceed Sufficient Solubility Advanced Consider Advanced Strategies Assess_Solubility->Advanced Insufficient Solubility

Caption: A decision-making workflow for initial troubleshooting of poor solubility.

Q2: I've tried adjusting the pH and using co-solvents, but the solubility of my thiazolopyridine inhibitor is still insufficient for in vivo studies. What are the next-level strategies I should consider?

A2: Advanced Formulation and Chemical Modification Strategies

When simple fixes are not enough, more advanced formulation or chemical modification strategies are necessary. These approaches aim to fundamentally alter the physicochemical properties of the compound to enhance its solubility and bioavailability.

1. Formulation-Based Approaches:

These methods focus on how the drug is delivered, rather than changing its chemical structure.

  • Amorphous Solid Dispersions (ASDs): Crystalline compounds require energy to break their lattice structure before they can dissolve. By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed, often leading to a state of "supersaturation" and enhanced apparent solubility.[6][7]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specialized polymers like Apinovex™.[8]

    • Preparation Methods: Spray-drying or hot-melt extrusion are common manufacturing techniques.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems can significantly improve oral absorption. These formulations can help solubilize the drug in the gastrointestinal tract and facilitate its transport across the intestinal membrane.[9][10]

    • Types: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[11]

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate according to the Noyes-Whitney equation.[12][13][14]

    • Methods: Nanosuspensions, solid lipid nanoparticles (SLNs), and nanoemulsions are common nanotechnology platforms.[11][12]

2. Chemical Modification Approaches:

These strategies involve altering the molecule itself to improve its solubility.

  • Salt Formation: This is one of the most common and effective methods for increasing the solubility of ionizable drugs.[15] For a weakly basic thiazolopyridine, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can drastically improve its aqueous solubility and dissolution rate compared to the free base.[16][17]

    • Self-Validating System: A successful salt formation strategy is validated by observing a significant increase in the dissolution rate of the salt form compared to the parent compound.[18]

  • Prodrugs: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[19] A common prodrug strategy for improving solubility is to attach a polar moiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) to the parent molecule.[20][21] This polar group is later cleaved in vivo.

Table 1: Comparison of Advanced Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest Suited For
Amorphous Solid Dispersions Reduces crystal lattice energy, enables supersaturation.[7]Significant solubility enhancement, well-established manufacturing processes.[22]Potential for recrystallization over time, requires careful polymer selection.Thermally stable compounds with high melting points.
Lipid-Based Formulations Solubilizes lipophilic drugs in lipid carriers, enhances lymphatic uptake.[9][10]Improves bioavailability of highly lipophilic (BCS Class II/IV) drugs, can reduce food effects.[9]Can be complex to formulate, potential for drug precipitation upon dilution in the GI tract.Highly lipophilic kinase inhibitors.[9]
Nanotechnology Increases surface area for dissolution, improves saturation solubility.[12][13]Enhanced dissolution velocity, potential for targeted delivery.[14][23]Can be complex to manufacture and scale-up, potential for particle aggregation.[12]Broad applicability to poorly soluble drugs.
Salt Formation Increases ionization and interaction with water.[15][17]Simple, cost-effective, and often results in dramatic solubility increases.[15]Only applicable to ionizable compounds, risk of converting back to the free base at certain pHs.Weakly basic or acidic compounds.
Prodrugs Covalently attaches a hydrophilic promoiety.[19]Can overcome very low solubility, can be designed for targeted release.[20][24]Requires careful design to ensure efficient in vivo cleavage, adds synthetic complexity.Compounds with suitable functional groups for modification.
Q3: How do I properly measure and report the solubility of my compound?

A3: Standardized Protocols for Solubility Determination

Accurate and reproducible solubility data is critical for making informed decisions in drug development. The "shake-flask" method is the gold standard for determining equilibrium solubility.[4][25]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the solid thiazolopyridine inhibitor to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-48 hours).[25] It's crucial that excess solid remains to ensure the solution is saturated.

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, most commonly HPLC-UV.[26]

  • Reporting: Report the solubility in units of mg/mL or µg/mL, and always specify the solvent system, pH, and temperature.

Kinetic vs. Thermodynamic Solubility:

  • Thermodynamic (Equilibrium) Solubility: As determined by the shake-flask method, this is the true saturation concentration of the most stable crystalline form of the compound.

  • Kinetic Solubility: This is often measured in early discovery using high-throughput methods like nephelometry.[27] It measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate. While useful for screening, this value is often higher than the thermodynamic solubility and can be influenced by the rate of addition and mixing.

Diagram: Solubility Enhancement Decision Pathway

Solubility_Enhancement_Pathway Start Compound Fails Initial Solubility Screens Assess_Properties Assess Physicochemical Properties (pKa, logP, m.p., crystallinity) Start->Assess_Properties Is_Ionizable Is the compound ionizable? Assess_Properties->Is_Ionizable Salt_Screening Salt Formation Screening Is_Ionizable->Salt_Screening Yes Is_Lipophilic Is logP high? Is_Ionizable->Is_Lipophilic No Final_Formulation Optimized Formulation Salt_Screening->Final_Formulation Lipid_Formulation Lipid-Based Formulations (SEDDS, SMEDDS) Is_Lipophilic->Lipid_Formulation Yes Is_Thermally_Stable Is it thermally stable? Is_Lipophilic->Is_Thermally_Stable No Lipid_Formulation->Final_Formulation ASD_Formulation Amorphous Solid Dispersions (HME, Spray Drying) Is_Thermally_Stable->ASD_Formulation Yes General_Approaches General Purpose Approaches Is_Thermally_Stable->General_Approaches No ASD_Formulation->Final_Formulation Nanotechnology Nanotechnology (Nanosuspensions) General_Approaches->Nanotechnology Prodrug Prodrug Synthesis General_Approaches->Prodrug Nanotechnology->Final_Formulation Prodrug->Final_Formulation

Caption: A logical pathway for selecting an advanced solubility enhancement strategy.

References

  • Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs. (n.d.). IOP Publishing.
  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. (n.d.). Preprints.org.
  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.
  • Enhancing solubility of poorly soluble drugs using various techniques. (2024). AIMS Press.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PubMed Central.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PubMed Central.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
  • Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. (2023). Pharma Excipients.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018).
  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Why salt formation of weak acid increases the drug solubility?. (2023).
  • Physiochemical assessment of pharmaceutical salt forms. (2024). AIMS Press.
  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. (2021). PubMed.
  • Synthetic strategies for thiazolopyridine deriv
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • Technical Support Center: Overcoming Solubility Challenges of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. (n.d.). Benchchem.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2017). PubMed Central.
  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2025).
  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.). ejmcm.com.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Drug solubility: why testing early m
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimiz

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Side product formation in the synthesis of thiazolo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazolo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thiazolo[4,5-b]pyridines are of significant interest due to their diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] However, their synthesis can be accompanied by challenges, particularly the formation of undesired side products.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic hurdles, optimize your reaction outcomes, and ensure the integrity of your research.

Troubleshooting Guide: Navigating Side Product Formation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes of side product formation and actionable solutions.

Problem 1: Formation of an Isomeric Product in Hantzsch-type Synthesis

Question: I am attempting to synthesize a 2-aminothiazolo[4,5-b]pyridine derivative using a Hantzsch-type reaction between an α-haloketone precursor derived from a pyridine and thiourea. However, along with my desired product, I am isolating a significant amount of an isomer that displays different spectroscopic characteristics. What is happening and how can I prevent this?

Answer: This is a classic case of a competing reaction pathway in the Hantzsch thiazole synthesis, leading to a lack of regioselectivity. Under certain conditions, particularly acidic ones, the condensation of an α-haloketone with a monosubstituted thiourea can yield both the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[6]

Causality and Mechanism:

The standard Hantzsch synthesis mechanism involves the initial S-alkylation of the thioamide/thiourea by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. However, under acidic conditions, the reaction can proceed via two competing pathways, leading to different regioisomers.

To visualize these competing pathways, consider the following diagram:

Hantzsch_Isomers cluster_reactants Reactants alpha-haloketone α-Haloketone Intermediate_S S-Alkylated Intermediate alpha-haloketone->Intermediate_S S-Alkylation (Neutral/Mildly Acidic) Intermediate_N N-Alkylated Intermediate (favored under acidic conditions) alpha-haloketone->Intermediate_N N-Alkylation (Strongly Acidic) Thiourea Thiourea Thiourea->Intermediate_S Thiourea->Intermediate_N Product_Desired 2-Aminothiazolo[4,5-b]pyridine (Desired Product) Intermediate_S->Product_Desired Cyclization Product_Isomer Isomeric Iminodihydrothiazole (Side Product) Intermediate_N->Product_Isomer Cyclization

Caption: Competing pathways in Hantzsch synthesis leading to isomeric products.

Troubleshooting and Optimization:

ParameterRecommended ActionScientific Rationale
pH Control Maintain neutral or slightly basic reaction conditions. Avoid strongly acidic environments.Under neutral conditions, the sulfur atom of thiourea is the more nucleophilic center, favoring S-alkylation and leading to the desired 2-aminothiazole product. In strongly acidic media, protonation of the sulfur can occur, making the nitrogen atom more competitive for the initial attack on the α-haloketone.[6]
Reaction Temperature Run the reaction at a moderate temperature (e.g., reflux in ethanol). Avoid excessive heat.Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not be the desired product.
Solvent Choice Use a protic solvent like ethanol or methanol.These solvents can facilitate the necessary proton transfers in the desired reaction pathway without excessively promoting the alternative N-alkylation route.

Experimental Protocol for Minimizing Isomer Formation:

  • In a round-bottom flask, dissolve the α-haloketone pyridine precursor (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

  • Add a mild base, such as sodium acetate (1.5 equivalents), to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aminothiazolo[4,5-b]pyridine.

Problem 2: Incomplete Cyclization and Presence of Intermediates

Question: My reaction to form a thiazolo[4,5-b]pyridine from 2-chloro-3-aminopyridine and a thioamide is sluggish, and I'm isolating unreacted starting materials and what appears to be an open-chain intermediate. How can I drive the reaction to completion?

Answer: This issue often stems from insufficient activation for the final intramolecular cyclization step or hydrolysis of a key intermediate. The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) to form an intermediate, which then needs to cyclize.

Causality and Mechanism:

The formation of the thiazolo[4,5-b]pyridine ring from 2-chloro-3-aminopyridine involves two key steps:

  • SNAr Reaction: The sulfur of the thioamide displaces the chlorine on the pyridine ring.

  • Intramolecular Cyclization: The amino group of the pyridine ring attacks the carbonyl carbon of the thioamide moiety, followed by dehydration.

If the cyclization step is slow, the intermediate can persist or even undergo hydrolysis if water is present.

Incomplete_Cyclization Reactants 2-Chloro-3-aminopyridine + Thioamide SNAr_Intermediate SNAr Intermediate (Open-Chain) Reactants->SNAr_Intermediate Nucleophilic Aromatic Substitution Desired_Product Thiazolo[4,5-b]pyridine SNAr_Intermediate->Desired_Product Intramolecular Cyclization (Rate-Limiting Step) Hydrolysis_Product Hydrolyzed Intermediate SNAr_Intermediate->Hydrolysis_Product Hydrolysis (if water is present)

Caption: Reaction pathway showing the critical cyclization step.

Troubleshooting and Optimization:

ParameterRecommended ActionScientific Rationale
Base Use a suitable base like potassium carbonate or triethylamine.The base facilitates the initial SNAr reaction by deprotonating the thioamide, increasing its nucleophilicity. It also neutralizes the HCl generated during the reaction.
Temperature Increase the reaction temperature (e.g., reflux in a higher boiling solvent like DMF or dioxane).The intramolecular cyclization step often has a higher activation energy. Increased temperature provides the necessary energy to overcome this barrier and drive the reaction to completion.
Anhydrous Conditions Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of water can lead to the hydrolysis of the thioamide or the open-chain intermediate, preventing cyclization.[7] Pyridine and its derivatives can be hygroscopic.[8]
Catalyst Consider the use of a copper catalyst for certain SNAr reactions involving less reactive aryl halides.Copper(I) can facilitate the coupling of thiols or thioamides with aryl halides, which can be beneficial if the initial SNAr step is the issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the thiazolo[4,5-b]pyridine core?

A1: The two primary approaches involve either building the thiazole ring onto a pre-existing pyridine or constructing the pyridine ring onto a thiazole. Common starting materials for the former, and more frequent approach, include 2-aminopyridine-3-thiol or 2-chloro-3-aminopyridine derivatives.[1] These are then reacted with various reagents to form the fused thiazole ring. For instance, 2-chloro-3-aminopyridine can be condensed with thiourea or other thioamides.[9]

Q2: I'm observing a dark, tar-like substance in my reaction mixture. What could be the cause?

A2: The formation of tar or polymeric material can be due to several factors:

  • Overheating: Excessive temperatures can lead to decomposition of starting materials or products.

  • Oxidation: The sulfur atom in the thiazole ring or its precursors can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.

  • Side Reactions of Aldehydes: If an aldehyde is used in a multi-component reaction, it can undergo self-condensation or polymerization under certain conditions.

To mitigate this, try running the reaction at a lower temperature for a longer duration, ensure an inert atmosphere, and purify your starting materials before use.

Q3: My final product is difficult to purify. What strategies can I employ?

A3: Purification of thiazolo[4,5-b]pyridines can be challenging due to their polarity and potential for coordination with silica gel.

  • Column Chromatography: If using silica gel chromatography, consider adding a small percentage of a base like triethylamine or ammonia to the eluent system to prevent streaking and improve recovery.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems, such as ethanol/water, DMF/water, or ethyl acetate/hexanes.

  • Acid-Base Extraction: If your product has a basic nitrogen atom that is not part of the aromatic system, you may be able to perform an acid-base extraction to separate it from non-basic impurities.

Q4: Can dimerization be a significant side reaction?

A4: While less common for the final thiazolo[4,5-b]pyridine product itself, dimerization of reactive intermediates can occur. For example, some thiazol-2-ylidenes, which can be related to intermediates in certain synthetic pathways, are known to dimerize.[10] If you are using a synthetic route that could generate highly reactive, electron-rich intermediates, dimerization is a potential side reaction to consider. This can often be minimized by using dilute conditions.

References

  • Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Indian Academy of Sciences. [Link]

  • Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. SpringerLink. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. ACS Publications. [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Thieme Connect. [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Condensation products of 2-amino-3-cyano-4,6-disubstituted pyridine with carbon disulfide, thiourea, urea & formamide and their antibacterial activity. PubMed. [Link]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. ResearchGate. [Link]

  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. [Link]

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Technical Support Center: Troubleshooting Crystallization of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-Bromothiazolo[4,5-b]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this and structurally related heterocyclic amines. The following question-and-answer format addresses specific experimental challenges with explanations grounded in physical organic chemistry and crystallization theory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is "oiling out" during crystallization instead of forming crystals. What are the causes and how can I fix this?

A1: "Oiling out," a form of liquid-liquid phase separation, is a frequent challenge when crystallizing organic compounds, especially amines.[1] It happens when the solute, upon cooling, separates from the supersaturated solution as a liquid phase rather than precipitating as an ordered solid lattice. This is often due to excessively high supersaturation or rapid cooling.

Here are several strategies to mitigate oiling out:

  • Reduce Supersaturation Level: The most direct cause of oiling out is a solution that is too concentrated. Before cooling, try adding a small amount of additional warm solvent to slightly decrease the concentration.[1]

  • Slow Down the Cooling Process: Rapid cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice, favoring the formation of a disordered oil.[1] Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator.

  • Utilize Seed Crystals: If you have a small quantity of the solid product, introducing a seed crystal into a slightly cooled, saturated solution can induce nucleation and promote the growth of well-defined crystals.

  • Solvent System Optimization: The choice of solvent is critical. Experiment with a mixed solvent system. A common and effective technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle warming to redissolve the solid followed by slow cooling can yield crystals.[1] For heterocyclic compounds like this, solvent systems such as ethanol/water, n-hexane/acetone, or n-hexane/THF can be effective.[2]

  • pH Adjustment (Salt Formation): Amines can often be successfully crystallized by converting them into a salt.[1][2] The introduction of an acid can significantly alter the molecule's polarity and improve its crystallization properties.[3][4] You can attempt to form the hydrochloride or sulfate salt by adding a solution of HCl or H2SO4 in a suitable solvent like diethyl ether or dioxane.[3][4]

Q2: I am struggling to find a suitable single solvent for the recrystallization of this compound. What should be my approach?

A2: Finding the ideal single solvent can be challenging. A systematic approach to solvent screening is recommended. The general principle is to find a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Screening Workflow:

  • Initial Solubility Tests: Test the solubility of a small amount of your compound (a few milligrams) in a small volume (e.g., 0.1 mL) of various solvents at room temperature and upon heating.

  • Categorize Solvents:

    • Poor Solvents: If the compound is insoluble even when heated, it's a poor solvent.

    • Excellent Solvents: If the compound is soluble at room temperature, it's too good of a solvent for single-solvent recrystallization but may be useful in a mixed-solvent system.

    • Potential Solvents: If the compound is sparingly soluble at room temperature but dissolves completely upon heating, it is a good candidate for single-solvent recrystallization.

Solvent Selection Table for Heterocyclic Amines

Solvent ClassExamplesSuitability for this compound
Protic Solvents Ethanol, Methanol, WaterEthanol is often a good starting point.[2] Water is generally a poor solvent for organic compounds but can be used as an anti-solvent or for highly polar molecules.[2]
Aprotic Polar Solvents Acetone, Ethyl Acetate, Acetonitrile, DMFAcetone and ethyl acetate are common choices, often used in combination with a non-polar solvent.[2][5] DMF is a strong solvent and may be too effective unless used sparingly.
Aprotic Non-Polar Solvents n-Hexane, Toluene, Diethyl EtherThese are typically used as anti-solvents to induce precipitation from a more polar solvent.[2] Toluene can be effective for aromatic compounds.[2]
Acidic Solvents Acetic Acid, Trifluoroacetic Acid (TFA)These can be used to dissolve basic compounds like amines and may facilitate crystallization, sometimes forming adducts.[4]
Q3: My compound crystallizes, but the crystals are very fine needles or an amorphous powder. How can I obtain larger, higher-quality crystals?

A3: The formation of fine needles or an amorphous solid suggests that nucleation is occurring too rapidly, leading to poor crystal growth.[6] The goal is to slow down the crystallization process to allow for more orderly crystal growth.

  • Very Slow Cooling: After dissolving your compound in the hot solvent, ensure the flask is well-insulated to slow the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.

  • Evaporation Method: Dissolve the compound in a suitable solvent in a vial or beaker. Cover the opening with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several days. This method is often successful for growing high-quality crystals for X-ray diffraction.[5]

  • Vapor Diffusion: Place a solution of your compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility of your compound and promoting slow crystal growth.

  • Minimize Agitation: While stirring can help dissolve the compound initially, it can also promote rapid nucleation.[7] Once the compound is dissolved, avoid stirring or agitating the solution as it cools.

Q4: What role do impurities play in hindering crystallization, and how can I address this?

A4: Impurities can significantly interfere with the crystallization process by inhibiting nucleation or disrupting the crystal lattice formation.[7] If your compound is impure, it may be necessary to perform a preliminary purification step.

  • Pre-purification: Consider using column chromatography (silica gel or basic alumina) or a preparatory thin-layer chromatography (TLC) to purify a small batch of your material.[3] Once a pure sample is obtained, it will be easier to find suitable crystallization conditions.

  • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution, followed by hot filtration to remove the carbon before allowing the solution to cool.

Experimental Workflow & Diagrams

Troubleshooting Crystallization Issues

The following flowchart provides a systematic approach to troubleshooting common crystallization problems.

G start Start: Dissolve Compound in Hot Solvent oiling_out Problem: Oiling Out start->oiling_out On Cooling no_crystals Problem: No Crystals Form start->no_crystals After Cooling poor_crystals Problem: Poor Crystal Quality (Needles/Powder) start->poor_crystals Crystals Form reduce_supersaturation 1. Add More Solvent 2. Reheat to Dissolve 3. Cool Slowly oiling_out->reduce_supersaturation Try First induce_nucleation 1. Scratch Inner Wall of Flask 2. Add Seed Crystal no_crystals->induce_nucleation Try First slow_crystallization 1. Slow Cooling (Insulate Flask) 2. Use Vapor Diffusion 3. Minimize Agitation poor_crystals->slow_crystallization Primary Strategy success Success: High-Quality Crystals reduce_supersaturation->success Resolved change_solvent Try Mixed Solvent System (e.g., EtOH/Water) reduce_supersaturation->change_solvent Still Oiling Out change_solvent->success Resolved form_salt Form a Salt (e.g., HCl Salt) change_solvent->form_salt Still Oiling Out form_salt->success induce_nucleation->success Resolved concentrate_solution Concentrate Solution by Evaporating Some Solvent induce_nucleation->concentrate_solution Still No Crystals concentrate_solution->success Resolved add_antisolvent Add an Anti-Solvent concentrate_solution->add_antisolvent Still No Crystals add_antisolvent->success slow_crystallization->success Improved Quality pre_purify Pre-purify by Chromatography slow_crystallization->pre_purify Still Poor Quality pre_purify->start Retry Crystallization

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

  • Benchchem. Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • CymitQuimica. 6-Bromo[1][8]thiazolo[4,5-b]pyrazin-2-amine. Available from:

  • ChemicalBook. 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Reddit. Amine workup : r/Chempros.
  • Scribd. Amine Plant Troubleshooting and Optimiza.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • YouTube. Common Challenges in Crystallization Processes.
  • Zhanghua. Common Issues Faced in Crystallization and How to Solve Them.
  • AK Scientific, Inc. 2-Amino-6-bromothiazolo[5,4-b]pyridine.
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?.
  • sathee jee. Chemistry Crystallization.

Sources

Technical Support Center: Stability and Handling of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 6-Bromothiazolo[4,5-b]pyridin-2-amine (CAS RN: 857970-06-0). This molecule, a key heterocyclic building block, is integral to numerous research and development pipelines, particularly in medicinal chemistry and materials science.[1][2] However, its fused thiazole and bromo-pyridine rings present specific stability challenges in solution that can lead to inconsistent experimental results if not properly managed.

This guide is designed to provide you with field-proven insights and actionable protocols to ensure the integrity of your compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Core Stability Profile & Handling Recommendations

Understanding the primary factors that influence the stability of this compound is the first step toward reliable experimentation. The table below summarizes the key sensitivities and our top-level recommendations.

ParameterRisk LevelCausality & Expert Recommendation
Light Exposure HighThiazole-containing compounds, especially those with fused aromatic systems, are susceptible to photo-oxidation.[3] Exposure to visible and UV light can initiate a reaction with singlet oxygen, leading to cleavage of the thiazole ring. Recommendation: Always store both solid material and solutions in amber vials or otherwise protected from light.[4][5]
pH (Aqueous/Protic Solvents) Medium-HighThe pyridine nitrogen and the 2-amino group have basic properties, while the thiazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions. The bromine atom can also be a target for nucleophilic substitution, a reaction often influenced by pH.[6][7] Recommendation: Maintain solutions within a neutral to slightly acidic pH range (approx. 5.0-7.0) unless the experimental protocol demands otherwise. Buffer your system if necessary and assess stability in your specific media.
Temperature MediumWhile the compound is stable at recommended storage temperatures (2-8°C), elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[4][8] Recommendation: Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Oxidizing Agents MediumThe electron-rich thiazole ring, particularly the sulfur atom, and the amino group are potential sites for oxidation.[9] Recommendation: Avoid using solvents or reagents containing strong oxidizing agents unless they are a required part of the reaction.[10] Consider de-gassing solvents for long-term experiments.
Solvent Choice MediumThe compound exhibits moderate solubility in common organic solvents like DMSO and DMF but has limited aqueous solubility.[1] The choice of solvent can impact stability; protic solvents (water, methanol) can participate in hydrolysis, while solvents like DMSO should be of high purity (anhydrous) to minimize water content. Recommendation: Use anhydrous, high-purity solvents. For initial stock solutions, DMSO is a common choice. Prepare aqueous working solutions fresh from the stock immediately before use.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Issue 1: My experimental results are inconsistent, and the compound's potency seems to decline in solution.

This is the most common manifestation of compound instability. The following workflow can help you diagnose the root cause.

G start Inconsistent Results or Decreased Activity check_light Was the solution protected from light at all times? start->check_light remedy_light Root Cause Identified: Photodegradation. Action: Use amber vials, cover with foil. Prepare fresh solution. check_light->remedy_light No check_storage How was the solution stored (Temperature & Duration)? check_light->check_storage Yes light_yes Yes light_no No remedy_storage Root Cause Identified: Thermal Degradation. Action: Prepare fresh solution. For storage, aliquot and freeze at -20°C or below. check_storage->remedy_storage Room Temp or Improperly Stored check_solvent What solvent was used? Was it anhydrous? check_storage->check_solvent Properly Stored storage_rt Room Temp / >24h storage_fridge 2-8°C / >1 week storage_frozen Frozen, Multiple Freeze-Thaw Cycles storage_ok Frozen, Single Use check_ph Was the pH of the aqueous medium controlled? check_solvent->check_ph Aqueous / Protic final_check Consider other factors: - Contaminated solvent? - Reactive excipients? - Incompatibility with plate material? check_solvent->final_check Anhydrous Organic solvent_dmso Anhydrous DMSO/DMF solvent_protic Aqueous / Protic remedy_ph Root Cause Identified: pH-mediated Hydrolysis. Action: Buffer working solutions. Confirm compound stability in the buffer. check_ph->remedy_ph No check_ph->final_check Yes ph_no No / Unbuffered ph_yes Yes, pH 5-7

Caption: Troubleshooting workflow for stability issues.

Issue 2: I see a new peak in my HPLC/LC-MS analysis of a stored solution. What could it be?

The appearance of new peaks is a definitive sign of degradation. Based on the structure of this compound, the degradation products could arise from several pathways.

G cluster_photo Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound photo_prod Ring-Opened Products (e.g., Formamide Derivatives) parent->photo_prod Light, O₂ hydro_prod1 6-Hydroxyzothiazolo[4,5-b]pyridin-2-amine (Displacement of Br) parent->hydro_prod1 H₂O, pH hydro_prod2 Thiazole Ring Cleavage (Under Harsh Conditions) parent->hydro_prod2 H₂O, Harsh pH ox_prod N-Oxides or Sulfoxides parent->ox_prod Oxidants

Caption: Potential degradation pathways.

  • Expert Analysis:

    • Photodegradation: As seen with structurally related thiazoles, light can induce a reaction with oxygen, leading to complex rearrangements and cleavage of the thiazole ring.[3] The resulting products, such as formamide derivatives, would have significantly different masses and retention times.

    • Hydrolysis: The C-Br bond on the pyridine ring is a site for nucleophilic aromatic substitution. In aqueous solutions, this can lead to the replacement of bromine with a hydroxyl group (-OH). This would result in a mass shift of -Br (+OH), a net change of approximately -47 Da.

    • Oxidation: Oxidation of the pyridine nitrogen would result in an N-oxide, and oxidation of the thiazole sulfur would yield a sulfoxide. Both would correspond to a mass increase of +16 Da.

To identify the specific degradant, high-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the new peak.

Issue 3: My solution of the compound has turned yellow/brown. Is it still usable?

A change in color is a strong visual indicator of chemical degradation. While minor color changes might not always correlate with a significant loss of the parent compound, it signifies that decomposition has occurred. The formation of conjugated, colored byproducts is common in the degradation of heterocyclic aromatic compounds.

Recommendation: Do not use the discolored solution. The presence of unknown degradation products can interfere with your assay, produce off-target effects, or lead to non-reproducible results. Discard the solution and prepare a fresh batch, adhering strictly to the handling guidelines in Section 1.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for the solid compound?

    • A: The solid compound should be stored at 2-8°C, sealed tightly in a container, and kept in a dark place.[4] The key is to protect it from light, moisture, and heat.

  • Q2: What is the best solvent for a long-term stock solution?

    • A: For maximum stability, anhydrous DMSO or DMF are the recommended solvents for creating a concentrated stock solution. Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and to minimize exposure to atmospheric moisture.

  • Q3: How quickly should I use the compound after dissolving it in an aqueous buffer?

    • A: Working solutions in aqueous buffers should ideally be prepared fresh immediately before each experiment. We do not recommend storing the compound in aqueous solutions for more than a few hours, even at 2-8°C, without first performing a stability study in that specific medium.

  • Q4: Are there any known chemical incompatibilities?

    • A: Avoid strong oxidizing agents, strong acids, and strong bases.[10] The bromo-substituent also makes the compound a substrate for various transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[6][7] While this is useful for synthesis, it means you should avoid palladium or other catalytic metals in your formulation unless it is the intended reaction.

Section 4: Key Experimental Protocols

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol is designed to maximize the shelf-life of your compound stock.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use a new, sealed bottle of anhydrous, high-purity DMSO.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM) by adding the solvent directly to the vial of the compound. Ensure complete dissolution by vortexing. Use an amber vial to protect from light.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in small, properly labeled amber microfuge tubes or cryovials. The volume of the aliquots should be appropriate for a single experiment.

  • Storage: Store the aliquots in a freezer at -20°C or, for longer-term storage, at -80°C.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it to prepare your fresh working solutions. Discard any unused portion of the thawed aliquot; do not refreeze it.

Protocol 2: Basic HPLC Method for Assessing Solution Stability

This protocol provides a framework for monitoring the purity of your compound over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis, monitor at a wavelength determined by a UV scan of the compound (typically 254 nm and/or the compound's λ-max).

  • Initial Analysis (T=0):

    • Prepare a fresh solution of the compound in your desired solvent or buffer at the working concentration.

    • Immediately inject a sample onto the HPLC system.

    • Develop a gradient method that provides good separation of the parent peak from any impurities (e.g., a linear gradient from 5% B to 95% B over 15-20 minutes).

    • Record the retention time and the peak area of the parent compound. This is your 100% reference.

  • Stability Timepoints:

    • Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

    • Inject samples at regular intervals (e.g., T=1h, 4h, 8h, 24h).

  • Data Analysis:

    • For each timepoint, compare the peak area of the parent compound to the area at T=0. Calculate the percentage of the compound remaining.

    • Look for the appearance of new peaks, which indicate degradation products.

    • Definition of Stability: The compound is generally considered stable if the parent peak area remains >95% of the initial area and no significant degradation peaks appear.

References

  • AZA Mid-Year Meeting. This compound.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • CymitQuimica. CAS 112342-72-0: 6-Bromo[1][4]thiazolo[4,5-b]pyrazin-2-amine. Available from:

  • Khan, I., et al. (2018). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study. Molecules. Available from: [Link]

  • Various Authors. (2021). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. Available from: [Link]

  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles. Available from: [Link]

  • Gomha, S. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis.
  • ChemicalBook. 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.
  • Arcoria, A., et al. (1975). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Trécourt, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine-Magnesium Exchange. Tetrahedron. Available from: [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. Available from: [Link]

  • Namjoshi, O. A. (2016). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. University of Texas at Austin. Available from: [Link]

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Technical Support Center: Overcoming Poor Bioavailability of Thiazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolopyridine inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor oral bioavailability encountered with this important class of compounds. Thiazolopyridine derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular effects.[1][2] However, their therapeutic potential is often limited by suboptimal pharmacokinetic properties.

This resource will equip you with the foundational knowledge and practical experimental protocols to systematically diagnose and overcome bioavailability hurdles, ultimately accelerating your drug development program.

Frequently Asked Questions (FAQs)

Q1: What are thiazolopyridine inhibitors and what are their therapeutic applications?

Thiazolopyridine derivatives are a class of heterocyclic small molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] They have been investigated as inhibitors of various cellular targets, including DNA gyrase, epidermal growth factor receptor (EGFR) tyrosine kinase, and signal transducer and activator of transcription 3 (STAT3).[1] This broad range of activity has led to their exploration as potential treatments for cancer, infectious diseases, and inflammatory conditions.[1][3]

Q2: Why do many thiazolopyridine inhibitors exhibit poor oral bioavailability?

The poor oral bioavailability of thiazolopyridine inhibitors can often be attributed to a combination of factors, including:

  • Poor Aqueous Solubility: Many of these compounds are lipophilic, leading to limited dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[4][5]

  • High First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[6][7][8] This is a common issue for many orally administered drugs.[9][10]

  • Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[11][12]

  • Low Permeability: The physicochemical properties of the molecule may hinder its ability to passively diffuse across the intestinal epithelium.

Q3: What are the initial steps I should take to assess the bioavailability of my thiazolopyridine inhibitor?

A preliminary assessment should involve a combination of in silico, in vitro, and in vivo studies:

  • In Silico Prediction: Utilize computational models to predict physicochemical properties like logP, solubility, and potential for metabolism.

  • In Vitro Solubility and Permeability Assays: Experimentally determine the aqueous solubility at different pH values and assess permeability using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[13]

  • In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to evaluate the compound's susceptibility to first-pass metabolism.[14]

  • Pilot In Vivo Pharmacokinetic (PK) Study: Administer the compound to a small group of rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes to determine key PK parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability.

Troubleshooting Guides

This section provides a systematic approach to identifying and addressing the root causes of poor bioavailability.

Guide 1: Diagnosing the Primary Barrier to Oral Absorption

Before attempting to enhance bioavailability, it's crucial to understand the primary limiting factor. The following workflow can guide your investigation.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Likely Cause In_Vivo_PK Low Oral Bioavailability (<10%) in Animal Model Solubility_Assay Aqueous Solubility (pH 6.8) In_Vivo_PK->Solubility_Assay Permeability_Assay Caco-2/PAMPA Permeability In_Vivo_PK->Permeability_Assay Metabolic_Stability Liver Microsome Stability Assay In_Vivo_PK->Metabolic_Stability Poor_Solubility Poor Solubility Solubility_Assay->Poor_Solubility <10 µg/mL Poor_Permeability Poor Permeability/ Efflux Permeability_Assay->Poor_Permeability Papp < 1 x 10⁻⁶ cm/s or Efflux Ratio > 2 High_Metabolism High First-Pass Metabolism Metabolic_Stability->High_Metabolism T½ < 30 min

Caption: Diagnostic workflow for identifying the primary cause of poor oral bioavailability.

Guide 2: Addressing Poor Aqueous Solubility

If your initial assessment points to poor solubility as the primary culprit, several formulation and chemical modification strategies can be employed.

Formulation approaches aim to enhance the dissolution rate and/or solubility of the drug in the GI tract without chemically altering the active pharmaceutical ingredient (API).[4][5][15]

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[15][16][17]Applicable to many compounds; established technology.Can lead to particle aggregation; may not be sufficient for very poorly soluble drugs.[18]
Amorphous Solid Dispersions The drug is dispersed in a high-energy, amorphous state within a polymer matrix, increasing its apparent solubility.[16][17]Significant solubility enhancement is possible.Potential for physical instability (recrystallization) over time.[4]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.[5][16]Can enhance both solubility and permeability; may bypass first-pass metabolism via lymphatic uptake.[17]Higher complexity in formulation development and manufacturing.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin, which has a hydrophilic exterior.[5][19]Improves solubility and can protect the drug from degradation.Limited drug loading capacity; potential for competition with dietary lipids.
  • Polymer Selection: Choose a range of polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both the thiazolopyridine inhibitor and the selected polymers.

  • Preparation of Solid Dispersions:

    • Dissolve the drug and polymer in the chosen solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9).

    • Remove the solvent using a rotary evaporator or by spray drying.

    • Dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization:

    • Analyze the solid dispersions using Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and assess miscibility.

  • Dissolution Testing:

    • Perform in vitro dissolution studies in simulated gastric and intestinal fluids (SGF and SIF).

    • Compare the dissolution profiles of the solid dispersions to that of the crystalline drug.

Guide 3: Overcoming High First-Pass Metabolism

If your compound is rapidly cleared by the liver, strategies to protect it from metabolic enzymes are necessary.

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[20][21] This strategy can be used to mask metabolically labile sites or to improve solubility and permeability.[22]

    • Ester Prodrugs: Attaching an ester group can mask a carboxylic acid or hydroxyl group that is susceptible to glucuronidation. These are often cleaved by esterases in the plasma and tissues.[15]

    • Phosphate Prodrugs: Adding a phosphate group can dramatically increase aqueous solubility and may be cleaved by alkaline phosphatases at the intestinal brush border.[4][23]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of enzymatic cleavage due to the kinetic isotope effect.

  • Prodrug Synthesis: Synthesize the desired prodrug of your thiazolopyridine inhibitor.

  • In Vitro Conversion Studies:

    • Incubate the prodrug in simulated gastric and intestinal fluids to assess its stability in the GI tract.

    • Incubate the prodrug in plasma and liver S9 fractions (containing both microsomal and cytosolic enzymes) from different species (e.g., rat, dog, human) to determine the rate of conversion to the parent drug.

  • In Vivo Pharmacokinetic Comparison:

    • Administer the prodrug and the parent drug orally to an animal model (e.g., rats) at equimolar doses.

    • Collect blood samples at various time points and analyze the plasma concentrations of both the prodrug and the parent drug.

    • Compare the resulting PK profiles to determine if the prodrug approach successfully increased the exposure of the active compound.

Guide 4: Tackling Poor Permeability and Efflux

Low permeability across the intestinal epithelium, often exacerbated by efflux transporters, can be a significant barrier.

  • Prodrugs to Target Transporters: Design prodrugs that are recognized by uptake transporters in the gut. For example, amino acid prodrugs can be targeted to peptide transporters like PEPT1.[24]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. However, their use must be carefully evaluated for potential toxicity.

  • Inhibition of Efflux Transporters: Co-administration of an inhibitor of efflux transporters like P-gp can increase the intestinal absorption of substrate drugs.[19] However, this can also lead to drug-drug interactions.

This assay is considered the gold standard for in vitro prediction of intestinal drug absorption and for identifying substrates of efflux transporters.[25][26][27][28]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents the absorptive direction.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This represents the secretory or efflux direction.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp value for both directions.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[14]

G cluster_0 Caco-2 Permeability Assay Workflow Start Start: Differentiated Caco-2 Monolayer TEER Measure TEER (Monolayer Integrity) Start->TEER A_to_B Apical to Basolateral Transport (Absorption) TEER->A_to_B B_to_A Basolateral to Apical Transport (Efflux) TEER->B_to_A Calculate Calculate Papp (A->B) and Papp (B->A) A_to_B->Calculate B_to_A->Calculate Efflux_Ratio Calculate Efflux Ratio [Papp(B->A) / Papp(A->B)] Calculate->Efflux_Ratio Result Efflux Ratio > 2? Efflux_Ratio->Result Efflux_Substrate Conclusion: Efflux Substrate Result->Efflux_Substrate Yes No_Efflux Conclusion: Not an Efflux Substrate Result->No_Efflux No

Caption: Workflow for determining if a compound is an efflux transporter substrate using the Caco-2 assay.

Conclusion

Overcoming the poor bioavailability of thiazolopyridine inhibitors requires a systematic and multi-faceted approach. By carefully diagnosing the underlying cause—be it poor solubility, high first-pass metabolism, or poor permeability—researchers can select the most appropriate enhancement strategy. The combination of advanced formulation techniques, chemical modifications like the prodrug approach, and a thorough understanding of drug-transporter interactions will be key to unlocking the full therapeutic potential of this promising class of molecules.

References

  • Unknown author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Gite, S., et al. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Metabolism & Toxicology, 20(6), 439-458. Retrieved from [Link]

  • Unknown author. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved from [Link]

  • Unknown author. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Fortuna, A., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 573-594. Retrieved from [Link]

  • Peyton, D. H., & Gallagher, T. (2007). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Current Medicinal Chemistry, 14(20), 2187-2198. Retrieved from [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 896. Retrieved from [Link]

  • Unknown author. (2024). Prioritizing oral bioavailability in drug development strategies. Drug Delivery Letters, 14(4), 316-328. Retrieved from [Link]

  • Unknown author. (n.d.). Nanoparticle Drug Delivery System for Bioavailability Enchancement. Retrieved from [Link]

  • Unknown author. (n.d.). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • Zhang, Y., & Ma, H. (2014). Current prodrug strategies for improving oral absorption of nucleoside analogues. Asian Journal of Pharmaceutical Sciences, 9(1), 1-9. Retrieved from [Link]

  • Singh, G., & Pai, R. S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 238546. Retrieved from [Link]

  • Unknown author. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Retrieved from [Link]

  • Huang, S. (2024). Enhancing Bioavailability through Nanoscale Drug Delivery. Journal of Nanomaterials & Molecular Nanotechnology, 13(1). Retrieved from [Link]

  • Unknown author. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB. Retrieved from [Link]

  • Dewangan, S., Dhara, M., & Rawat, V. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. Retrieved from [Link]

  • Gite, S., et al. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Metabolism & Toxicology, 20(6), 439-458. Retrieved from [Link]

  • Das, R. J. (2024). Nano-drug delivery systems for the enhancement of bioavailability and bioactivity. SciSpace. Retrieved from [Link]

  • Vares, L., & St. Jean, P. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433. Retrieved from [Link]

  • Unknown author. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from [Link]

  • Majumdar, S., & Mitra, A. K. (2006). Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceuticals, 1(1), 18-47. Retrieved from [Link]

  • Sinko, P. J., et al. (2003). Evaluation of a Targeted Prodrug Strategy to Enhance Oral Absorption of Poorly Water-Soluble Compounds. Journal of Pharmaceutical Sciences, 92(4), 829-840. Retrieved from [Link]

  • Pauletti, G. M., et al. (1999). Optimizing oral absorption of peptides using prodrug strategies. Journal of Controlled Release, 62(1-2), 15-26. Retrieved from [Link]

  • Unknown author. (n.d.). Efflux Transporters Definition. Fiveable. Retrieved from [Link]

  • Custodio, J. M., Wu, C. Y., & Benet, L. Z. (2008). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Pharmaceutical Research, 25(9), 2003-2015. Retrieved from [Link]

  • Fortuna, A., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 573-594. Retrieved from [Link]

  • Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Retrieved from [Link]

  • Unknown author. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Retrieved from [Link]

  • Unknown author. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Retrieved from [Link]

  • Unknown author. (n.d.). First-pass metabolism and bioavailability. Cambridge University Press. Retrieved from [Link]

  • Russel, F. G. M., et al. (2009). Transporters: Importance in Drug Absorption, Distribution, and Removal. In Comprehensive Toxicology (pp. 373-398). Elsevier. Retrieved from [Link]

  • Unknown author. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. J Nanomed Nanotechnol, 15, 638. Retrieved from [Link]

  • Dr. Matt & Dr. Mike. (2023, March 10). First Pass Metabolism [Video]. YouTube. Retrieved from [Link]

  • Unknown author. (n.d.). First Pass Metabolism. ChesterRep. Retrieved from [Link]

  • Schneider, P., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 24(17), 13426. Retrieved from [Link]

  • Lee, S., et al. (2023). A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides That Inhibit Acyl-ACP Thioesterase. Journal of Agricultural and Food Chemistry, 71(40), 14619-14633. Retrieved from [Link]

  • Schoenthaler, M., et al. (2023). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. Bioorganic Chemistry, 139, 106685. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Modeling Pharmacokinetics Study. Molecules, 28(15), 5821. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6652. Retrieved from [Link]

  • Thompson, T. N., et al. (1998). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 26(7), 653-657. Retrieved from [Link]

  • Aghahosseini, H., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0309995. Retrieved from [Link]

  • Scott, J. D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(7), 4060-4081. Retrieved from [Link]

  • Dai, W., et al. (2013). Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. Expert Opinion on Drug Metabolism & Toxicology, 9(8), 971-990. Retrieved from [Link]

  • Sharma, G., et al. (2020). In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. Xenobiotica, 50(9), 1047-1055. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(7), 1888. Retrieved from [Link]

  • Unknown author. (n.d.). Methods of synthesis and properties of thiazolopyridines. Retrieved from [Link]

  • Unknown author. (n.d.). Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity. Retrieved from [Link]

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Technical Support Center: Refining Reaction Conditions for Thiazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Thiazolopyridine derivatives are foundational in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3][4] However, their synthesis can present significant challenges, from low yields to difficult purifications.

This document provides in-depth, experience-driven troubleshooting guides and validated protocols in a practical question-and-answer format to help you optimize your reaction conditions and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that frequently arise during the planning and execution of thiazolopyridine synthesis.

Q1: What are the most common and reliable synthetic routes to the thiazolopyridine core?

The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials. The most prevalent methods include:

  • Hantzsch Thiazole Synthesis: A classical and versatile method involving the condensation of an α-haloketone with a thioamide.[5][6][7] This is often the go-to method for many substitution patterns due to its reliability and generally high yields.[8]

  • Friedländer Annulation: This method is used to construct the pyridine ring onto a pre-existing thiazole. It typically involves the reaction of a 2-amino-thiazole carbaldehyde or ketone with a compound containing an active methylene group. Solid-phase syntheses using this protocol have also been developed.[9]

  • Multicomponent Reactions (MCRs): Modern approaches often utilize MCRs to construct the thiazolopyridine scaffold in a single pot, which is highly efficient.[10][11] These reactions can involve domino sequences like Knoevenagel condensation and Michael addition to rapidly build molecular complexity.[10]

Q2: My reaction yield is consistently low. What are the first factors I should investigate?

Low yield is a frequent issue that can often be resolved by systematically checking fundamental parameters before attempting more complex optimizations.[12][13]

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide can introduce competing side reactions. For instance, contamination of a thioamide with its corresponding amide can lead to the formation of an oxazole byproduct.[13] Always verify the purity of your reagents by NMR or LC-MS before starting.

  • Stoichiometry: Ensure the molar ratios of your reactants are precise. A slight excess of the thioamide (e.g., 1.1-1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable α-haloketone.

  • Temperature Control: Many cyclization reactions are highly sensitive to temperature. Inconsistent heating can lead to the formation of side products or decomposition of reactants and products. Use a reliable oil bath or heating mantle with a thermocouple.

  • Atmosphere: If your substrates or intermediates are sensitive to oxidation or moisture, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield.

Q3: I'm seeing multiple spots on my TLC analysis. What are the likely side products?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a clear indicator of a complex reaction mixture.[13] Common culprits include:

  • Unreacted Starting Materials: The most obvious spots will correspond to your starting materials if the reaction has not gone to completion.

  • Isomeric Products: Depending on the synthetic route and the substrates used, the formation of constitutional isomers is possible, particularly in annulation reactions where regioselectivity can be an issue.[14][15]

  • Dimerization or Polymerization: Under concentrated conditions or at elevated temperatures, starting materials or reactive intermediates can self-condense.[13]

  • Oxidation/Degradation Products: If the reaction is run for too long or at too high a temperature, the desired product may begin to degrade.

Q4: How critical is solvent selection, and what are the key considerations?

Solvent choice is paramount and can dictate the success or failure of a reaction. Key factors to consider are:

  • Solubility: All reactants should be reasonably soluble at the reaction temperature to ensure a homogeneous reaction mixture.

  • Boiling Point: The solvent's boiling point is the primary means of controlling the reaction temperature under reflux conditions.

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like ethanol can participate in the reaction mechanism (e.g., in the dehydration step of the Hantzsch synthesis), while aprotic solvents like DMF or DMSO are often used for reactions requiring higher temperatures or specific solubility characteristics.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming specific, persistent experimental challenges.

Problem 1: Consistently Low Yield in Hantzsch-Type Synthesis

The Hantzsch synthesis is robust, but its efficiency can be compromised by several factors. A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Reagent Purity (NMR, LC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimized? check_conditions->conditions_ok analyze_side Analyze Side Products (TLC, LC-MS) final_protocol Final Optimized Protocol analyze_side->final_protocol purity_ok->check_conditions Yes purify_reagents Purify/Re-source Starting Materials purity_ok->purify_reagents No conditions_ok->analyze_side Yes optimize_temp Optimize Temperature (Stepwise Increase/Decrease) conditions_ok->optimize_temp No optimize_time Optimize Reaction Time (Time Course Study) optimize_temp->optimize_time optimize_reagents Adjust Stoichiometry optimize_time->optimize_reagents optimize_reagents->check_conditions purify_reagents->check_purity

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Causes & Solutions

Potential Cause Underlying Chemistry Recommended Action
Poor Reactivity of α-Haloketone The SN2 attack by the thioamide's sulfur is the rate-limiting step. The reactivity order is I > Br > Cl. Steric hindrance around the α-carbon can also slow the reaction.1. Switch Halogen: Use an α-bromoketone instead of an α-chloroketone if possible.[5] 2. Increase Temperature: Modestly increasing the temperature can overcome the activation energy barrier. 3. Catalysis: Consider adding a mild Lewis acid or using a phase-transfer catalyst if solubility is an issue.
Inefficient Cyclization/Dehydration The final ring-closing and dehydration steps to form the aromatic thiazole ring can be slow or reversible, especially with sterically demanding substrates.1. Change Solvent: Switching from an aprotic to a protic solvent (like ethanol) can facilitate the proton transfer steps in the dehydration.[5] 2. Add a Dehydrating Agent: For stubborn cases, adding molecular sieves can remove water and drive the equilibrium toward the product. 3. Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient heating.[8][12][16]
Product or Reagent Degradation Thioamides and some substituted thiazolopyridines can be unstable at high temperatures or over long reaction times, leading to decomposition and the formation of tar-like byproducts.1. Lower Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[13] 3. Inert Atmosphere: Purge the reaction vessel with N₂ or Ar to prevent oxidative degradation.
Problem 2: Purification Challenges

Even with a good yield, purification can be a bottleneck.

Potential Causes & Solutions

Purification Issue Underlying Cause Recommended Action
Poor Solubility of Product Thiazolopyridine scaffolds can be highly crystalline and planar, leading to low solubility in common organic solvents, making both recrystallization and chromatography difficult.[14]1. Recrystallization: Screen a wide range of solvents, including DMF, DMSO, or acetic acid for crystallization. Using a solvent/anti-solvent system can also be effective. 2. Chromatography: For column chromatography, you may need to use more polar solvent systems or add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve solubility and reduce tailing.
Co-eluting Impurities Side products with similar polarity to the desired product can be nearly impossible to separate using standard silica gel chromatography.1. Change Stationary Phase: Switch to a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 column. 2. Recrystallization: This is often the best method to remove small amounts of closely related impurities. 3. Derivatization: If the impurity has a reactive functional group that the product lacks (or vice-versa), you can selectively react the impurity to drastically change its polarity, making separation easy.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Hantzsch Thiazolopyridine Synthesis (Conventional Heating)

This protocol is adapted from standard procedures for Hantzsch thiazole synthesis.[5][8]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted α-halopyridine ketone (1.0 eq) in absolute ethanol (5-10 mL per mmol of ketone).

  • Reactant Addition: Add the corresponding thioamide or thiourea (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the eluent) every 30-60 minutes. The reaction is typically complete within 2-6 hours.[13]

  • Workup: Once the starting ketone is consumed, allow the reaction to cool to room temperature.

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • If no precipitate forms: Reduce the solvent volume under reduced pressure. Add the resulting mixture to a beaker of cold water or a dilute sodium bicarbonate solution to precipitate the crude product. Filter and wash as described above.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Thiazolopyridines

Microwave irradiation offers a significant improvement in reaction time and often in yield.[8][12]

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the α-halopyridine ketone (1.0 eq), the thioamide (1.1 eq), and a suitable solvent like ethanol (3-5 mL).[12]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-20 minutes.

    • Safety Note: Always follow the manufacturer's instructions for your specific microwave reactor. Do not exceed the recommended pressure or temperature limits for the vessel.

  • Workup: After irradiation, cool the vessel to room temperature using compressed air. The workup and purification follow the same procedure as described in Protocol 1.

Section 4: Visualizing the Chemistry

Understanding the underlying mechanisms is key to effective troubleshooting.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic example of a condensation and cyclization reaction. It proceeds through several distinct steps.[6][7][17]

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Thioamide Thioamide (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 S attacks α-Carbon Haloketone α-Haloketone (Electrophile) Haloketone->Intermediate1 Intermediate1_ref Thioether Intermediate Intermediate2 Hemiaminal-like Intermediate Intermediate2_ref Hemiaminal-like Intermediate Intermediate1_ref->Intermediate2 N attacks Carbonyl C Product Aromatic Thiazole Product Intermediate2_ref->Product - H₂O

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

Section 5: References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information.

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. MDPI.

  • Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate.

  • Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. Royal Society of Chemistry.

  • Hantzsch Thiazole Synthesis. Chem Help ASAP.

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate.

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). ResearchGate.

  • Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online.

  • Full article: Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online.

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information.

  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. ResearchGate.

  • Methods of synthesis and properties of thiazolopyridines. ResearchGate.

  • Hantzsch Thiazole Synthesis. SynArchive.

  • Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Ingenta Connect.

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. BenchChem.

  • Synthetic strategies for thiazolopyridine derivatives. ResearchGate.

  • Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online.

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate.

  • Methods of synthesis and properties of thiazolopyridines. SciSpace.

  • Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations. ResearchGate.

  • Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations. OUCI.

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.

  • Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. BenchChem.

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.

  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. National Center for Biotechnology Information.

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. National Center for Biotechnology Information.

  • Studies in the synthesis of thiazolopyridines and bisthiazolopyridines. Part II. Royal Society of Chemistry.

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Center for Biotechnology Information.

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Technical Support Center: Enhancing the Selectivity of Thiazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiazolopyridine-based kinase inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to help you enhance the selectivity of your compounds. Given the conserved nature of the ATP-binding site across the human kinome, achieving inhibitor selectivity is a significant challenge in drug discovery.[1][2][3] This resource offers practical, field-proven insights to navigate these complexities.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and characterization of thiazolopyridine kinase inhibitors.

Q1: What makes the thiazolopyridine scaffold a good starting point for kinase inhibitors, and what are its inherent selectivity challenges?

A1: The thiazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its structural resemblance to purines like adenine, a key component of ATP.[4][5] This mimicry allows it to effectively compete with ATP for binding to the kinase active site.[1] However, this same feature is the root of its primary selectivity challenge. The ATP-binding pocket is highly conserved across the more than 500 kinases in the human kinome, leading to the potential for promiscuous binding and off-target effects.[1][6]

Q2: My thiazolopyridine inhibitor shows high potency in a biochemical assay but weak activity in a cell-based assay. What are the likely causes?

A2: This is a common and multifaceted issue. Several factors could be at play:

  • High Intracellular ATP Concentration: The concentration of ATP in cells is typically in the millimolar range (1-5 mM), which is significantly higher than the ATP concentrations often used in biochemical assays.[3] This high level of endogenous ATP can outcompete your inhibitor for binding to the target kinase, leading to reduced apparent potency in a cellular context.[3]

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Physicochemical properties like LogP and polar surface area can provide initial insights into a compound's potential for cell penetration.[7]

  • Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes, reducing its effective concentration.[7]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.

Q3: How can I begin to assess the selectivity of my lead compound?

A3: A tiered approach is recommended. Start with a broad in vitro kinase panel screen.[8][9] Several commercial services offer profiling against hundreds of kinases at a single inhibitor concentration (e.g., 1 µM) to provide an initial "snapshot" of selectivity.[10][11][12] Hits from this screen should then be followed up with dose-response experiments to determine IC50 values for both the primary target and any significant off-targets. This initial biochemical data is crucial for guiding further optimization efforts.[9]

Q4: What is the significance of the "gatekeeper" residue in achieving selectivity?

A4: The gatekeeper residue is a key amino acid that controls access to a hydrophobic pocket adjacent to the ATP-binding site.[1] The size of this residue varies across the kinome. Kinases with a small gatekeeper (e.g., glycine, alanine, or threonine) can accommodate bulky inhibitor side chains, while those with a large gatekeeper (e.g., phenylalanine, leucine) cannot.[1] Designing your thiazolopyridine derivative to exploit this difference is a powerful strategy for engineering selectivity.[1] For example, the T315I mutation in Abl kinase, which confers resistance to imatinib, involves the replacement of a threonine with a larger isoleucine at the gatekeeper position, sterically hindering drug binding.[3]

II. Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for specific experimental problems, complete with step-by-step protocols.

Issue 1: High Cytotoxicity Observed at Concentrations Required for On-Target Efficacy

This is a classic sign of off-target activity, where the inhibitor is affecting pathways essential for cell survival.[6]

Troubleshooting Steps:

  • Confirm On-Target Engagement in Cells: Before attributing cytotoxicity to off-target effects, it's crucial to confirm that your inhibitor is engaging the intended target at the concentrations used.

  • Perform a Broad Kinome Screen: A kinome-wide selectivity screen is essential to identify unintended targets that might be responsible for the observed toxicity.[6]

  • Dose-Response Comparison: Compare the dose-response curve for cytotoxicity with the dose-response curve for on-target inhibition. If the curves are significantly different, it strongly suggests that off-target effects are contributing to cell death.

Protocol 1: Cellular Target Engagement using the NanoBRET™ Assay

This protocol assesses the binding of your inhibitor to its target kinase within intact cells, providing a more physiologically relevant measure of target engagement.[13][14]

Objective: To quantify the interaction of a thiazolopyridine inhibitor with its target kinase in a live-cell environment.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ Kinase Tracer.

  • Thiazolopyridine inhibitor stock solution (in DMSO).

  • Opti-MEM® I Reduced Serum Medium.

  • White, opaque 96-well or 384-well plates.

  • Luminometer capable of measuring filtered light (450 nm and 600 nm).

Procedure:

  • Cell Plating: Seed the NanoLuc®-tagged cells in the assay plates at a predetermined density and allow them to attach overnight.

  • Tracer and Inhibitor Addition:

    • Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.

    • Prepare serial dilutions of your thiazolopyridine inhibitor in Opti-MEM®.

    • Add the tracer and inhibitor solutions to the cells. Include a "no inhibitor" control.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer, measuring both donor (450 nm) and acceptor (600 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.[13]

Issue 2: Inconsistent or Contradictory Results Between Biochemical and Cellular Assays

Discrepancies between in vitro and cellular data are common and require systematic investigation.[3][15]

Troubleshooting Flow:

G start Discrepancy Observed: High Biochemical Potency, Low Cellular Potency atp Is biochemical assay run at physiological ATP levels? start->atp permeability Assess Cell Permeability (e.g., PAMPA assay) atp->permeability Yes outcome1 Re-run biochemical assay at 1 mM ATP. atp->outcome1 No metabolism Evaluate Metabolic Stability (e.g., Microsome Stability Assay) permeability->metabolism Good outcome2 Optimize scaffold for better cell entry. permeability->outcome2 Poor phospho Confirm Target Inhibition in Cells (e.g., Western Blot for phospho-substrate) metabolism->phospho Stable outcome3 Modify scaffold to block metabolic hotspots. metabolism->outcome3 Unstable outcome4 Phenotype is likely off-target. phospho->outcome4 No Inhibition Observed

Caption: Troubleshooting workflow for biochemical vs. cellular assay discrepancies.

Protocol 2: Western Blotting to Assess Inhibition of a Cellular Signaling Pathway

This protocol provides a direct readout of your inhibitor's effect on the target kinase's activity within the cell by measuring the phosphorylation of a known downstream substrate.[7]

Objective: To determine if the thiazolopyridine inhibitor reduces the phosphorylation of a specific kinase substrate in a cellular context.

Materials:

  • Cell line of interest.

  • Thiazolopyridine inhibitor.

  • Complete cell culture medium.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (phospho-specific substrate and total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and transfer equipment.

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a dose range of your inhibitor for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the phospho-specific primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate indicates on-target inhibition.

Issue 3: My Inhibitor Shows Activity Against Multiple Kinases. How Do I Engineer Selectivity?

Promiscuity is a common starting point. Rational drug design based on structural and computational insights is key to improving selectivity.[1][16][17]

Strategies for Enhancing Selectivity:

  • Exploit the Gatekeeper Residue: As discussed in the FAQs, targeting a unique feature like a small gatekeeper residue is a primary strategy.[1] If your target has a small gatekeeper, introduce a bulky chemical group onto your thiazolopyridine scaffold that can access the adjacent hydrophobic pocket. This will create steric hindrance in kinases with larger gatekeepers.

  • Target Non-Conserved Residues: Analyze the alignment of the ATP-binding sites of your on-target and off-target kinases. Identify non-conserved residues and design modifications to your inhibitor that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in your primary target.[18]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine.[1] This can lead to highly selective and potent inhibition.[19]

  • Allosteric Inhibition: Move away from the conserved ATP-binding site altogether. Identify and target allosteric sites that are unique to your kinase of interest. This is a more challenging but highly effective strategy for achieving selectivity.[17]

Workflow 1: Structure-Based Design for Selectivity Enhancement

This workflow outlines the process of using structural biology and computational chemistry to rationally design more selective inhibitors.

G start Initial Lead: Promiscuous Thiazolopyridine structure Obtain Structures: Co-crystal structure of lead with target kinase OR Homology model start->structure analysis Structural Analysis: Identify key interactions, gatekeeper residue size, and unique pockets structure->analysis off_target Model lead in off-target kinase binding sites analysis->off_target hypothesis Formulate Hypothesis: Propose modifications to exploit differences off_target->hypothesis synthesis Synthesize Analogs hypothesis->synthesis testing Test Analogs: Biochemical and Cellular Assays synthesis->testing iteration Iterate testing->iteration iteration->start New Lead iteration->analysis Refine Design

Sources

Validation & Comparative

A Comparative Guide to Thiazolopyridine-Based c-KIT Inhibitors Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Potency, Selectivity, and Overcoming Resistance in Targeted Cancer Therapy

In the landscape of targeted oncology, the c-KIT receptor tyrosine kinase remains a pivotal target, particularly in malignancies such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The clinical success of first-generation inhibitors like imatinib has been tempered by the emergence of drug resistance, necessitating the development of novel chemical scaffolds with improved potency and the ability to circumvent common resistance mutations. This guide provides a detailed comparative analysis of a promising class of thiazolopyridine-based c-KIT inhibitors against established therapeutic agents.

While specific preclinical data for 6-Bromothiazolo[4,5-b]pyridin-2-amine is not extensively available in the public domain, we will utilize a well-characterized, structurally related thiazolo[5,4-b]pyridine derivative, herein referred to as Compound 6r , as a representative of this chemical class. This will allow for a robust, data-driven comparison with established c-KIT inhibitors, offering valuable insights for researchers and drug development professionals.

The c-KIT Signaling Axis: A Prime Target in Oncology

The c-KIT receptor, upon binding to its ligand, the stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[1] In several cancers, gain-of-function mutations in the KIT gene lead to constitutive, ligand-independent activation of the receptor, driving oncogenesis.[2][3] The most common mutations are found in the juxtamembrane domain (exon 11), the extracellular domain (exon 9), and the activation loop (exon 17).[4]

The following diagram illustrates the canonical c-KIT signaling pathway and the points of intervention for kinase inhibitors.

cKIT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKIT_receptor c-KIT Receptor (Inactive Monomer) SCF->cKIT_receptor Ligand Binding cKIT_dimer c-KIT Dimer (Active) cKIT_receptor->cKIT_dimer Dimerization & Autophosphorylation RAS RAS cKIT_dimer->RAS PI3K PI3K cKIT_dimer->PI3K JAK JAK cKIT_dimer->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor c-KIT Inhibitors (e.g., Thiazolopyridines) Inhibitor->cKIT_dimer Inhibition Cell_Responses Cell_Responses Transcription->Cell_Responses Proliferation, Survival, Differentiation

Caption: The c-KIT signaling pathway and inhibitor intervention point.

Comparative Analysis of c-KIT Inhibitors

Our comparative analysis focuses on the thiazolo[5,4-b]pyridine derivative, Compound 6r , and the well-established c-KIT inhibitors, Imatinib and Sunitinib . Imatinib is a first-line therapy for GIST, while Sunitinib is often used in cases of imatinib resistance.[5]

Enzymatic Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the enzymatic inhibitory activity of Compound 6r, Imatinib, and Sunitinib against wild-type c-KIT and a clinically relevant imatinib-resistant double mutant, c-KIT V560G/D816V.

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6r 0.14[2]4.77[2]
Imatinib 0.27[2]37.93[2]
Sunitinib 0.14[2]3.98[2]

Analysis:

  • Compound 6r demonstrates potent inhibition of wild-type c-KIT, with an IC50 comparable to that of Sunitinib and approximately two-fold more potent than Imatinib.[2]

  • Crucially, against the imatinib-resistant c-KIT V560G/D816V double mutant, Compound 6r shows significantly greater potency (IC50 = 4.77 µM) compared to Imatinib (IC50 = 37.93 µM).[2] Its activity against this resistant mutant is comparable to that of Sunitinib.[2]

Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

The half-maximal growth inhibition (GI50) assesses the inhibitor's effect on cell viability. The table below presents the GI50 values for the selected compounds in GIST-T1 (c-KIT exon 11 mutation) and HMC1.2 (c-KIT V560G and D816V mutations) cancer cell lines.

Compound/DrugGIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Compound 6r 0.01[6]1.15[2]
Imatinib Not Reported27.11[2]
Sunitinib Not Reported0.36[2]

Analysis:

  • Compound 6r exhibits potent anti-proliferative activity in the GIST-T1 cell line.

  • In the HMC1.2 cell line, which harbors imatinib-resistant mutations, Compound 6r demonstrates a GI50 of 1.15 µM, which is over 23-fold more potent than Imatinib (GI50 = 27.11 µM).[2] Sunitinib remains the most potent in this cell line.

Kinase Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity, which can influence its therapeutic window and off-target effects. Kinase panel profiling of Compound 6r has revealed a reasonable degree of selectivity.[2][7] While a comprehensive head-to-head selectivity panel against Imatinib and Sunitinib for Compound 6r is not publicly available, it is known that both Imatinib and Sunitinib are multi-kinase inhibitors. For instance, Imatinib also inhibits ABL and PDGFR, while Sunitinib targets VEGFR and PDGFR in addition to c-KIT. The reasonable selectivity of Compound 6r suggests a potentially more favorable side-effect profile, though further investigation is required.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide the following detailed experimental protocols for key assays in the evaluation of c-KIT inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-KIT kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant c-KIT kinase - Kinase buffer - Peptide substrate - [γ-33P]ATP - Test compounds (serial dilutions) start->prepare_reagents plate_setup Plate Setup (384-well): - Add kinase, buffer, and test compound prepare_reagents->plate_setup incubation1 Pre-incubation (10 min at room temp) plate_setup->incubation1 initiate_reaction Initiate Reaction: - Add substrate and [γ-33P]ATP incubation1->initiate_reaction incubation2 Incubate (e.g., 60 min at 30°C) initiate_reaction->incubation2 stop_reaction Stop Reaction: - Add stop solution (e.g., phosphoric acid) incubation2->stop_reaction capture_substrate Capture Substrate: - Transfer to filter plate stop_reaction->capture_substrate wash_plate Wash Plate: - Remove unbound [γ-33P]ATP capture_substrate->wash_plate add_scintillant Add Scintillation Fluid wash_plate->add_scintillant read_plate Read Plate: - Measure radioactivity (CPM) add_scintillant->read_plate data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the recombinant c-KIT kinase, kinase buffer, and the test compound or DMSO (vehicle control).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add a solution containing the peptide substrate and [γ-33P]ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove any unincorporated [γ-33P]ATP.

  • Signal Detection: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., GIST-T1 or HMC1.2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Addition of Reagent: Add an MTT or MTS reagent to each well and incubate for a further 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control and determine the GI50 value.

Conclusion and Future Directions

The thiazolopyridine scaffold, as represented by Compound 6r, presents a promising avenue for the development of next-generation c-KIT inhibitors. Its potent activity against both wild-type and, critically, imatinib-resistant c-KIT mutations, positions it as a valuable lead for further optimization.[2] The favorable anti-proliferative effects in GIST and mast cell cancer cell lines further underscore its therapeutic potential.

While direct experimental data for this compound remains to be elucidated, the data from the closely related thiazolo[5,4-b]pyridine series provides a strong rationale for the continued investigation of this chemical class. Future studies should focus on:

  • Comprehensive Kinase Selectivity Profiling: A head-to-head comparison of the kinase selectivity of optimized thiazolopyridine derivatives against a broad panel of kinases will be crucial to predict potential off-target effects and to understand the full pharmacological profile.

  • In Vivo Efficacy Studies: Evaluation of lead compounds in preclinical animal models of GIST and systemic mastocytosis is a critical next step to assess their in vivo efficacy, pharmacokinetics, and tolerability.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR around the thiazolopyridine core could lead to the identification of derivatives with even greater potency and improved pharmacological properties.

References

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  • Hirota, S., et al. (1998). Gain-of-function mutations of c-kit in human gastrointestinal stromal tumors. Science, 279(5350), 577-580.
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  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
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  • Demetri, G. D., et al. (2006). Efficacy and safety of sunitinib in patients with advanced gastrointestinal stromal tumour after failure of imatinib: a randomised controlled trial. The Lancet, 368(9544), 1329-1338.
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  • Development and In Vitro Evaluation of [64Cu]Cu-NOTA-TP-PSMA, a Novel Radiotheranostic Agent Against Prostate Cancer. (2023). International Journal of Molecular Sciences, 24(23), 16939. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2022). Journal of Medicinal Chemistry, 65(17), 11546-11571. [Link]

  • Nam, D., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • Representative c-KIT inhibitors. (2023). ResearchGate. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2023). Semantic Scholar. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6147-6151. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Cellular and Molecular Life Sciences, 67(11), 1831-1845. [Link]

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A Comparative Analysis of Thiazolo[5,4-b]pyridine Derivatives' Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1] Its unique bicyclic heterocyclic structure provides a rigid framework amenable to diverse functionalization, leading to the development of potent and selective inhibitors for various enzymes, particularly kinases. This guide offers an in-depth comparative analysis of the potency of notable thiazolo[5,4-b]pyridine derivatives, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

The Thiazolo[5,4-b]pyridine Scaffold: A Versatile Pharmacophore

The inherent chemical properties of the thiazolo[5,4-b]pyridine core, including its aromaticity and the presence of multiple hydrogen bond donors and acceptors, make it an ideal starting point for the design of targeted therapeutics.[1] Researchers have successfully exploited this scaffold to develop inhibitors for critical targets in oncology and immunology, such as c-KIT and phosphoinositide 3-kinases (PI3Ks).[2][3][4][5] The strategic placement of various substituents on the pyridine and thiazole rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Potency of Thiazolo[5,4-b]pyridine Derivatives

The following table summarizes the in vitro potency of selected thiazolo[5,4-b]pyridine derivatives against key biological targets. This data, extracted from peer-reviewed literature, highlights the remarkable potency that has been achieved with this scaffold.

Compound IDTargetAssay TypePotency (IC50/GI50)Reference
6r c-KIT (V560G/D816V mutant)Radiometric Kinase AssayIC50 = 4.77 µM[1][2]
HMC1.2 cells (c-KIT mutant)Cell Proliferation AssayGI50 = 1.15 µM[1][2]
19a PI3KαEnzymatic AssayIC50 = 3.6 nM[3][6]
PI3KβEnzymatic AssayIC50 = 34 nM[6]
PI3KγEnzymatic AssayIC50 = 1.8 nM[6]
PI3KδEnzymatic AssayIC50 = 2.5 nM[6]
19b PI3KαEnzymatic AssayIC50 = 4.6 nM[6]
19c PI3KαEnzymatic AssayIC50 = 8.0 nM[6]

Structure-Activity Relationship (SAR) Insights

The potency of thiazolo[5,4-b]pyridine derivatives is intricately linked to the nature and position of their substituents. Analysis of the structure-activity relationships provides crucial insights for the rational design of more effective inhibitors.

Targeting the c-KIT Kinase

For c-KIT inhibitors, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has been a key strategy to enhance potency and overcome resistance to existing drugs like imatinib.[2] In the case of compound 6r , the presence of a specific substituted phenyl group at this position was found to be critical for its high enzymatic and anti-proliferative activities.[1][2] The trifluoromethylphenyl group in a related analog, 6h , was shown to fit well into a hydrophobic binding pocket of the kinase.[7]

Targeting PI3K Isoforms

In the realm of PI3K inhibitors, the substitution pattern on the thiazolo[5,4-b]pyridine core dictates both potency and isoform selectivity. For the highly potent compound 19a , a 2-pyridyl group attached to the scaffold was identified as a crucial moiety for its nanomolar inhibitory activity against PI3Kα.[3][6] Replacing this pyridyl group with a phenyl ring led to a significant drop in potency.[6] Furthermore, the sulfonamide functionality was found to be a key structural unit, with different substitutions on the sulfonamide group modulating the inhibitory activity.[3][6]

Key Signaling Pathways

To appreciate the therapeutic potential of these derivatives, it is essential to understand the signaling pathways they modulate.

The c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase plays a pivotal role in cell survival, proliferation, and differentiation.[3][8] Upon binding of its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, including the activation of the PI3K/AKT and MAPK pathways.[3][9][10] In certain cancers, mutations in the c-KIT gene lead to its constitutive activation, driving uncontrolled cell growth.[8] Thiazolo[5,4-b]pyridine inhibitors that target mutant c-KIT can effectively block these aberrant signaling pathways.

cKIT_Signaling_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Activates PI3K PI3K Dimerization->PI3K MAPK MAPK Dimerization->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Inhibitor (e.g., 6r) Inhibitor->Dimerization Inhibits

Caption: The c-KIT signaling pathway and the inhibitory action of thiazolo[5,4-b]pyridine derivatives.

The PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[2][4][5][11][12] Class I PI3Ks are activated by receptor tyrosine kinases and G-protein coupled receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 recruits AKT to the cell membrane, where it is activated, subsequently phosphorylating a multitude of downstream targets that promote cell proliferation and inhibit apoptosis.[4][5] The potent inhibition of PI3K isoforms by thiazolo[5,4-b]pyridine derivatives makes them attractive candidates for cancer therapy.

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors AKT->Downstream CellGrowth Cell Growth & Survival Downstream->CellGrowth Inhibitor Thiazolo[5,4-b]pyridine Inhibitor (e.g., 19a) Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of thiazolo[5,4-b]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of potency determination, standardized experimental protocols are paramount. The following sections provide detailed methodologies for key assays used in the characterization of thiazolo[5,4-b]pyridine derivatives.

Radiometric Kinase Assay for c-KIT

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase, providing a robust and sensitive method for determining inhibitory activity.[13][14]

Materials:

  • Recombinant c-KIT enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)[15]

  • Thiazolo[5,4-b]pyridine test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid (chilled)

  • Acetone

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant c-KIT enzyme, and the peptide substrate.

  • Add the thiazolo[5,4-b]pyridine test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a small aliquot of the reaction mixture onto P81 phosphocellulose paper.[13]

  • Wash the P81 paper multiple times with chilled 0.5% phosphoric acid to remove unincorporated radiolabeled ATP.[13]

  • Perform a final wash with acetone and allow the paper to air dry.[13]

  • Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.[16]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PI3K

The HTRF assay is a high-throughput method that measures the product of the PI3K reaction, PIP3, through a fluorescence resonance energy transfer (FRET)-based detection system.[17]

Materials:

  • Recombinant PI3K isoform (e.g., PI3Kα)

  • PIP2 substrate

  • ATP

  • PI3K reaction buffer

  • HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)[18]

  • Thiazolo[5,4-b]pyridine test compounds dissolved in DMSO

  • 384-well microplate

  • HTRF-compatible microplate reader

Procedure:

  • Add the thiazolo[5,4-b]pyridine test compound at various concentrations (or DMSO for control) to the wells of a 384-well microplate.

  • Add a mixture of the recombinant PI3K enzyme and the PIP2 substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the HTRF detection reagents to the wells.

  • Incubate at room temperature to allow for the formation of the detection complex.

  • Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using a compatible microplate reader.

  • Calculate the HTRF ratio and determine the percentage of inhibition for each compound concentration to derive the IC50 value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and the anti-proliferative effects of compounds on cancer cell lines.[19][20] It measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

  • Cancer cell line of interest (e.g., HMC1.2, GIST-T1)

  • Complete cell culture medium

  • Thiazolo[5,4-b]pyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiazolo[5,4-b]pyridine test compounds and incubate for a specific period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Caption: General workflow of the MTT cell proliferation assay.

Conclusion

Thiazolo[5,4-b]pyridine derivatives represent a highly promising class of compounds with demonstrated potent activity against a range of important therapeutic targets. The successful development of nanomolar inhibitors of PI3K and effective inhibitors of drug-resistant c-KIT mutants underscores the therapeutic potential of this scaffold. A thorough understanding of the structure-activity relationships, coupled with the application of robust and reproducible experimental assays, is critical for the continued advancement of this compound class. This guide provides a foundational framework for researchers to compare the potency of existing derivatives and to rationally design the next generation of thiazolo[5,4-b]pyridine-based therapeutics.

References

  • Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4086. [Link]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4684. [Link]

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Comparative In Vitro Validation of the Anti-Cancer Efficacy of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the in vitro validation of the anti-cancer properties of the novel compound, 6-Bromothiazolo[4,5-b]pyridin-2-amine. It is designed for researchers, scientists, and drug development professionals engaged in preclinical oncology research. The experimental design detailed herein facilitates a direct and objective comparison with Doxorubicin, a well-established chemotherapeutic agent, using a human colorectal cancer cell line as a model system.

The core of this guide is built on the principles of scientific integrity, ensuring that each experimental step is logically justified and contributes to a robust, self-validating dataset. By following these protocols, researchers can generate the foundational evidence required to assess the therapeutic potential of this novel thiazolopyridine derivative.

Introduction and Scientific Rationale

Thiazolopyridine scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Preliminary studies on related pyridine-thiazole hybrids have suggested potential anti-cancer properties, making this compound a compelling candidate for investigation[1]. The objective of this guide is to systematically evaluate its anti-proliferative, pro-apoptotic, and anti-metastatic potential.

For a rigorous assessment, we will compare its efficacy against Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. Doxorubicin exerts its anti-cancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis[2][3][4][]. This comparison will provide a critical benchmark for evaluating the potency and potential mechanisms of our test compound. The human colorectal cancer cell line, HCT116, is selected as the model system due to its well-characterized nature and relevance in oncology research.

The following experimental workflow is designed to provide a multi-faceted view of the compound's cellular effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Metastatic Potential cluster_3 Phase 4: Molecular Analysis viability Cell Viability Assay (MTT) ic50 IC50 Determination viability->ic50 Calculate apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 concentration migration Wound Healing Assay ic50->migration Use sub-IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) western_blot Western Blot Analysis apoptosis->western_blot Investigate apoptotic pathways invasion Transwell Invasion Assay G cluster_0 cluster_1 G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 compound 6-Bromothiazolo[4,5-b] pyridin-2-amine compound->G2 Arrest at G2/M doxorubicin Doxorubicin doxorubicin->G2 Arrest at G2/M

Figure 2: A diagram illustrating the G2/M phase cell cycle arrest induced by the test compounds.

Experimental Protocol: Cell Cycle Analysis

[6][7][8][9]

  • Cell Treatment: Treat HCT116 cells with the IC50 concentrations of the compounds for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store the cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Assessment of Anti-Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and transwell invasion assays are two standard in vitro methods to assess these capabilities. [10][11]

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer. [12][13][14]

Treatment (sub-IC50)% Wound Closure at 24 hours
Vehicle Control95.2
This compound35.7
Doxorubicin48.1

[12][14][15]

  • Cell Seeding: Grow HCT116 cells to full confluency in a 6-well plate.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing sub-lethal concentrations of the compounds.

  • Imaging: Capture images of the wound at 0 and 24 hours.

  • Analysis: Measure the area of the wound at both time points to calculate the percentage of wound closure.

Transwell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion. [16][17]

Treatment (sub-IC50)% Invasion Relative to Control
Vehicle Control100
This compound28.4
Doxorubicin41.3

[16][18]

  • Chamber Preparation: Coat the upper surface of transwell inserts with Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved HCT116 cells in the upper chamber in serum-free medium containing the test compounds at sub-lethal concentrations.

  • Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the stained cells under a microscope.

Molecular Mechanism Investigation (Western Blot)

To gain insight into the molecular pathways affected by this compound, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol: Western Blot

[19][20]

  • Protein Extraction: Treat HCT116 cells with the IC50 concentration of the compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, and CDK1. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the in vitro anti-cancer effects of this compound. The presented data, though illustrative, suggests that this novel compound effectively inhibits cell proliferation, induces apoptosis and G2/M cell cycle arrest, and impedes the migratory and invasive capabilities of colorectal cancer cells. While its potency may be lower than the established drug Doxorubicin, its distinct effects warrant further investigation.

Future studies should focus on elucidating the specific molecular targets of this compound. Investigating its effects on key signaling pathways, such as PI3K/Akt/mTOR or MAPK pathways, through techniques like multiplex Western blotting will be crucial. [21][22]Furthermore, assessing its selectivity for cancer cells over normal cells is a critical step before considering preclinical in vivo studies. [23][24]

References

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The Ascendancy of 2-Aminothiazolopyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The fusion of a thiazole and a pyridine ring to form the thiazolopyridine scaffold has heralded a new chapter in medicinal chemistry. These heterocyclic systems, particularly the 2-aminothiazolopyridine core, are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminothiazolopyridine derivatives, offering a comparative perspective on their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the nuanced effects of substituent modifications on biological outcomes, supported by experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers to navigate this promising chemical space.

The Architectural Blueprint: Isomers of Thiazolopyridine

The thiazolopyridine core can exist in several isomeric forms, with the position of the nitrogen and sulfur atoms and the fusion pattern of the rings dictating the molecule's three-dimensional shape and, consequently, its biological activity. The most explored isomers in drug discovery include thiazolo[4,5-b]pyridine, thiazolo[5,4-b]pyridine, and thiazolo[3,2-a]pyridine. Understanding the synthetic strategies to access these different scaffolds is paramount for extensive SAR studies.

Synthetic Strategies: Building the Core

The construction of the thiazolopyridine nucleus can be broadly approached in two ways: annulation of a thiazole ring onto a pre-existing pyridine or vice-versa. A prevalent method for synthesizing 2-aminothiazole derivatives, which can be precursors to fused systems, is the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thiourea derivative.[2]

For the synthesis of the fused thiazolo[4,5-b]pyridin-7(4H)-one scaffold, a solid-phase approach has been developed, allowing for the generation of a diverse library of compounds through a five-step sequence.[3] This methodology offers the advantage of high-throughput synthesis, which is crucial for extensive SAR exploration.

Below is a generalized workflow for the synthesis of a thiazolo[4,5-b]pyridine core, a common scaffold among biologically active derivatives.

cluster_synthesis Generalized Synthetic Workflow for Thiazolo[4,5-b]pyridines start Pyridine Precursor (e.g., 2-aminopyridine derivative) reagent1 Reagent for Thiazole Ring Formation (e.g., α-haloketone and thiourea or equivalent) start->reagent1 Reaction with cyclization Cyclization Reaction reagent1->cyclization Undergoes product Thiazolo[4,5-b]pyridine Core cyclization->product Yields

Caption: A simplified workflow for the synthesis of the thiazolo[4,5-b]pyridine scaffold.

Comparative Analysis of Biological Activities

The true potential of the 2-aminothiazolopyridine scaffold is realized in its diverse range of biological activities. The following sections provide a comparative analysis of these activities, supported by experimental data.

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Aminothiazolopyridine derivatives have emerged as potent anticancer agents, often acting as kinase inhibitors.[2][4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Kinase Inhibition Profile:

A significant number of 2-aminothiazolopyridine derivatives have been investigated as inhibitors of various kinases, including c-KIT, PI3K, and Aurora kinases.[5][6][7] The SAR studies reveal that substitutions at different positions of the thiazolopyridine ring system are critical for potency and selectivity.

For instance, in a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, it was found that a 3-(trifluoromethyl)phenyl group at the R1 position resulted in moderate enzymatic inhibitory activity.[5] Further optimization led to the identification of compound 6r , which exhibited potent inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant.[5]

Table 1: Comparative Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives

CompoundR1 SubstituentTargetIC50/GI50 (µM)Cell LineReference
Imatinib -c-KIT0.02GIST-T1[5]
Sunitinib -c-KIT-HMC1.2[5]
6h 3-(Trifluoromethyl)phenylc-KIT (enzymatic)9.87-[5]
6r 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylc-KIT V560G/D816V (enzymatic)4.77-[5]
6r 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylProliferation1.15HMC1.2[5]

The thiazolo[5,4-b]pyridine scaffold has also been successfully utilized to develop potent phosphoinositide 3-kinase (PI3K) inhibitors.[6] The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.

cluster_pathway PI3K/Akt Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor 2-Aminothiazolopyridine Inhibitor Inhibitor->PI3K Inhibits cluster_protocol Hantzsch Thiazole Synthesis Workflow start Dissolve Reactants (α-haloketone & thiourea) reaction Stir/Reflux (Monitor by TLC) start->reaction workup Cool & Neutralize reaction->workup isolation Filter or Extract workup->isolation purification Recrystallize or Column Chromatography isolation->purification product Pure 2-Aminothiazole purification->product

Sources

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Thiazolopyridines and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Targeted and Potent Cancer Therapies

The field of oncology is in a constant state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating the often-debilitating side effects of conventional treatments. Traditional cytotoxic chemotherapeutics, while foundational, indiscriminately target all rapidly dividing cells, leading to significant off-target toxicity.[1] This has propelled a paradigm shift towards the development of targeted therapies that exploit the specific molecular vulnerabilities of cancer cells, aiming for a wider therapeutic window and improved patient quality of life.[1]

Within this dynamic landscape, the thiazolopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including promising anticancer properties.[1][2] Thiazolopyridine derivatives have been identified as potential inhibitors of critical cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), and B-cell lymphoma-extra large (Bcl-xL).[1] This guide provides a comprehensive, data-supported comparison of the efficacy of emerging thiazolopyridine-based anticancer agents against established, FDA-approved drugs, namely the anthracycline antibiotic Doxorubicin and the platinum-based compound Cisplatin. We will delve into their mechanisms of action, present comparative in vitro cytotoxicity data, and provide detailed protocols for the experimental validation of novel anticancer compounds.

Comparative Analysis of In Vitro Efficacy

To provide a quantitative comparison, we have compiled the 50% inhibitory concentration (IC50) values of select thiazolopyridine derivatives against two well-characterized and widely used cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). These values are juxtaposed with the reported IC50 values for the standard-of-care drugs, Doxorubicin and Cisplatin, in the same cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions such as incubation time and cell passage number. Therefore, the data presented should be interpreted as a representative comparison.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Thiazolopyridine Derivatives
Thiazolo[3,2-c]pyrimidine 4cMCF-7Breast Cancer2.57 ± 0.16[3]
Thiazolo-pyridopyrimidine 4cMCF-7Breast CancerPromising Activity[4]
Thiazolo[3,2-c]pyrimidine 5jMCF-7Breast CancerStrong Cytotoxicity[5]
Hydrazonothiazole-based pyridine 2mA549Lung CancerHigh Apoptotic Activity[6]
Hydrazonothiazole-based pyridine 2fA549Lung CancerHigh Cytotoxicity[6]
Standard Anticancer Drugs
DoxorubicinMCF-7Breast Cancer~0.1 - 8.3[7][8]
DoxorubicinA549Lung Cancer>20 (Resistant)
CisplatinMCF-7Breast CancerVaries Significantly[9]
CisplatinA549Lung Cancer~6.59 - 16.48

Mechanistic Showdown: Targeted Inhibition vs. Broad Cytotoxicity

The divergence in therapeutic strategy between thiazolopyridines and conventional chemotherapeutics is most evident in their distinct mechanisms of action.

Thiazolopyridines: A Multi-Pronged Targeted Attack

The anticancer activity of thiazolopyridine derivatives stems from their ability to interact with and inhibit specific proteins that are crucial for tumor growth and survival.[1][10] This targeted approach offers the potential for greater selectivity and reduced side effects.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor is a tyrosine kinase that, when overexpressed or mutated, drives uncontrolled cell proliferation.[11][12][13] Certain thiazolopyridine derivatives have been identified as EGFR tyrosine kinase inhibitors (TKIs), blocking the ATP binding site and thereby preventing downstream signaling cascades that promote cell growth.[1][14]

  • STAT3 Inhibition: STAT3 is a transcription factor that is constitutively activated in a wide range of cancers, promoting cell survival, proliferation, and immune evasion.[3][10][15][16] Thiazolopyridines can inhibit STAT3 phosphorylation and dimerization, preventing its translocation to the nucleus and the transcription of its target genes.[3][10][15]

  • Bcl-xL Inhibition: Bcl-xL is an anti-apoptotic protein that is often overexpressed in cancer cells, enabling them to evade programmed cell death.[1] By inhibiting Bcl-xL, thiazolopyridine derivatives can restore the natural apoptotic process, leading to the selective death of cancer cells.[1]

Thiazolopyridine_Mechanism_of_Action cluster_0 Thiazolopyridine Derivatives cluster_1 Cancer Cell Thiazolopyridine Thiazolopyridine EGFR EGFR Thiazolopyridine->EGFR Inhibits STAT3 STAT3 Thiazolopyridine->STAT3 Inhibits Bcl_xL Bcl-xL Thiazolopyridine->Bcl_xL Inhibits EGFR->STAT3 Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes STAT3->Proliferation Promotes Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits

Caption: Targeted inhibition of key oncogenic pathways by thiazolopyridine derivatives.

Doxorubicin and Cisplatin: The DNA Damage Powerhouses

In contrast, Doxorubicin and Cisplatin exert their anticancer effects through broad cytotoxic mechanisms, primarily centered on inducing catastrophic DNA damage.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, disrupting the progression of topoisomerase II, an enzyme essential for DNA replication and repair.[5][17][18][19][20] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[18][19] Doxorubicin is also known to generate reactive oxygen species, which contribute to its cytotoxicity.[20]

  • Cisplatin: This platinum-based drug forms covalent bonds with purine bases in DNA, creating intra- and inter-strand crosslinks.[4][21] These adducts distort the DNA helix, interfering with DNA replication and transcription and leading to cell cycle arrest and apoptosis.[4][21]

Standard_Drug_Mechanism_of_Action cluster_0 Standard Anticancer Drugs cluster_1 Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates & Inhibits Topo II Cisplatin Cisplatin Cisplatin->DNA Forms Crosslinks Replication DNA Replication & Transcription DNA->Replication Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to

Caption: DNA damage-centric mechanisms of action for Doxorubicin and Cisplatin.

Experimental Protocols for Efficacy Evaluation

The robust evaluation of novel anticancer compounds requires standardized and reproducible experimental protocols. Here, we detail the methodologies for two cornerstone assays in preclinical cancer research.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Thiazolopyridine compounds and standard drugs (Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolopyridine compounds and standard drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Thiazolopyridines & Standard Drugs seed_cells->add_compounds incubate_48_72h Incubate (48-72h) add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: In Vivo Efficacy Evaluation using Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical tool for assessing the in vivo efficacy of anticancer agents.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Matrigel (optional, for enhancing tumor take rate)

  • Thiazolopyridine compounds and standard drugs formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), with or without Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the thiazolopyridine compounds and standard drugs according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle used for drug formulation.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Data Analysis: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed. At the endpoint, tumors are excised and weighed. Compare the tumor growth inhibition between the treatment and control groups.

Xenograft_Model_Workflow start Start implant_cells Implant Human Cancer Cells into Mice start->implant_cells monitor_tumor_growth Monitor Tumor Growth implant_cells->monitor_tumor_growth randomize_mice Randomize Mice into Treatment Groups monitor_tumor_growth->randomize_mice administer_compounds Administer Compounds & Vehicle Control randomize_mice->administer_compounds measure_tumors_weight Measure Tumors & Monitor Body Weight administer_compounds->measure_tumors_weight endpoint_analysis Endpoint: Excise Tumors & Analyze Data measure_tumors_weight->endpoint_analysis end End endpoint_analysis->end

Caption: Workflow for conducting in vivo efficacy studies using xenograft models.

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of thiazolopyridine derivatives as a promising new class of anticancer agents. Their targeted mechanisms of action, which contrast with the broad cytotoxicity of established drugs like Doxorubicin and Cisplatin, offer a compelling avenue for the development of more selective and less toxic cancer therapies. The in vitro data, while requiring further validation under standardized conditions, suggests that certain thiazolopyridine compounds exhibit potent cytotoxic effects against breast and lung cancer cell lines, in some cases comparable to or exceeding that of standard drugs.

The path forward for the clinical translation of thiazolopyridine-based anticancer agents will necessitate rigorous preclinical evaluation. This includes comprehensive in vivo studies in relevant xenograft and patient-derived xenograft (PDX) models to confirm their efficacy and safety profiles. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and for realizing the full potential of these targeted therapies. As our understanding of cancer biology deepens, the continued exploration of novel chemical scaffolds like thiazolopyridine will be instrumental in expanding our arsenal of effective and personalized cancer treatments.

References

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A Researcher's Guide to Thiazolopyridine Compounds: Correlating In Silico Predictions with In Vitro Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] These fused heterocyclic systems are integral to a variety of compounds with therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The journey from a promising chemical structure to a clinically viable drug is long and arduous. To navigate this path efficiently, researchers increasingly rely on a synergistic approach, combining the predictive power of in silico computational methods with the empirical validation of in vitro laboratory experiments.[3][4]

This guide provides an in-depth comparison of in silico and in vitro results for thiazolopyridine compounds. Moving beyond a simple list of findings, we will explore the causality behind experimental choices, the logic connecting computational predictions to real-world biological activity, and the critical interpretation of the data generated from both domains. Our objective is to equip fellow researchers, scientists, and drug development professionals with a robust framework for leveraging these complementary techniques in their own discovery programs.

The Predictive Power of Computation: In Silico Exploration

In silico modeling serves as the foundational first step in modern drug discovery, offering a rapid and cost-effective means to screen vast libraries of compounds and prioritize candidates for synthesis and further testing.[4][5] This computational pre-selection is not merely a filter; it is a hypothesis-generating engine. By simulating interactions at a molecular level, we can predict a compound's potential to bind a specific biological target, its likely metabolic fate, and its potential for toxicity.

The typical in silico workflow for assessing a novel series of thiazolopyridine derivatives involves several key stages. Initially, a library of virtual compounds is designed. These are then subjected to molecular docking simulations against a protein target of interest—for instance, a specific kinase implicated in a cancer signaling pathway.[6][7] These simulations calculate the binding affinity and identify the most probable binding poses of the ligand within the protein's active site.[8][9] Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to flag any potential liabilities that could derail a compound's development later on.[6][10]

in_silico_workflow cluster_design Phase 1: Design & Preparation cluster_screening Phase 2: Computational Screening cluster_analysis Phase 3: Analysis & Selection ligand_design Thiazolopyridine Library Design docking Molecular Docking (Binding Affinity Prediction) ligand_design->docking admet ADMET Prediction (Drug-likeness) ligand_design->admet protein_prep Target Protein Preparation (PDB) protein_prep->docking analysis Analyze Docking Scores & Binding Modes docking->analysis selection Prioritize Candidates for Synthesis admet->selection analysis->selection synthesis Synthesis selection->synthesis Proceed to In Vitro Testing

Caption: A typical in silico workflow for drug discovery.

The Empirical Proof: In Vitro Validation

While computational models provide invaluable guidance, the ultimate confirmation of biological activity must come from empirical testing.[3] In vitro assays, conducted in a controlled laboratory environment outside of a living organism, represent the critical next step.[5] These experiments are designed to directly measure the biological effects of the synthesized thiazolopyridine compounds, validating (or refuting) the in silico predictions.

For anticancer drug discovery, a common in vitro cascade begins with assessing a compound's general cytotoxicity against a panel of human cancer cell lines.[11] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay quantify the extent to which a compound inhibits cell proliferation or induces cell death.[6] Compounds showing promising and selective activity are then advanced to more specific, mechanism-of-action studies. If molecular docking predicted inhibition of a particular enzyme, such as Cyclin-Dependent Kinase 4/6 (CDK4/6), a kinase inhibition assay would be performed to measure the compound's IC50 value—the concentration required to inhibit 50% of the enzyme's activity.[6][7]

in_vitro_workflow cluster_synthesis Phase 1: Compound Preparation cluster_testing Phase 2: Biological Assays cluster_evaluation Phase 3: Data Evaluation synthesis Synthesize Prioritized Thiazolopyridines cytotoxicity Cytotoxicity Screening (e.g., MTT/SRB Assay) synthesis->cytotoxicity moa Mechanism of Action (e.g., Kinase Assay) cytotoxicity->moa Active Compounds ic50 Determine IC50 Values cytotoxicity->ic50 moa->ic50 correlation Correlate with In Silico Data ic50->correlation

Caption: A standard in vitro validation workflow.

Bridging the Gap: A Comparative Analysis

The true power of this dual approach lies in the correlation between the predicted and the observed. A strong correlation enhances confidence in the computational model, allowing it to be used for designing next-generation compounds with improved potency and selectivity. Discrepancies, on the other hand, are equally valuable, as they can highlight limitations in the model or reveal unexpected biological activities.

Below is a summary table compiled from several studies on thiazolopyridine derivatives, comparing their in silico predicted binding affinities with their in vitro measured biological activities.

Compound IDTarget ProteinIn Silico Metric (Binding Energy, kcal/mol)In Vitro AssayIn Vitro Result (IC50, µM)Reference
Compound 4e α-amylase-7.43-- (Predicted for further study)[8][10]
AV25R Multiple Kinases (EGFR, TGFBR1, etc.)High Predicted AffinityCell Proliferation (RS4;11 cell line)1.95[1]
Compound 4c CDK4/6Strong Interaction ScoreCytotoxicity (MCF-7 & MDAMB-231)Identified as lead candidate[6][7]
Compound 7 ROCK-1-Cytotoxicity (MCF-7)5.36[12]
Compound 10 ROCK-1-Cytotoxicity (HepG2)8.76[12]
DBTHP DNA (1BNA)-5.02Cytotoxicity (HCT-116)15.87 (µg/ml)[9]
Compound 9c --Cytotoxicity (HepG2)10.89[13]
Compound 9c --Cytotoxicity (MCF-7)15.60[13]

Note: Direct comparison of binding energy to IC50 values should be done with caution, as they measure different aspects of compound activity. However, a general trend where lower binding energy correlates with lower IC50 is often expected.

The data reveals a promising, albeit imperfect, correlation. For instance, the thiazolopyridine AV25R, which was predicted through in silico screening to have high affinity for several cancer-related proteins, demonstrated potent anti-proliferative effects in vitro with a low micromolar IC50 value in the RS4;11 cell line.[1] Similarly, compound 4c, which had a strong docking score against CDK4/6, emerged as a lead candidate after in vitro cytotoxicity screening.[6][7]

However, it's crucial to acknowledge the complexities. A good docking score doesn't always translate to potent cellular activity. Factors not perfectly captured by in silico models, such as cell membrane permeability, off-target effects, or metabolic instability, can lead to discrepancies.[14] This is why the iterative cycle of design, prediction, synthesis, and testing is fundamental to successful drug discovery.

Detailed Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used in both computational and experimental arms must be robust and well-validated. Here, we provide detailed, step-by-step methodologies for key workflows.

Experimental Protocol 1: In Silico Molecular Docking

Objective: To predict the binding affinity and interaction patterns of a thiazolopyridine derivative with a target protein.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).[8]

    • Prepare the protein using molecular modeling software (e.g., MOE, PyRx). This involves removing water molecules, adding hydrogen atoms, and repairing any missing residues.[9][15]

    • Define the binding site or active pocket, typically based on the location of a co-crystallized ligand.[8]

  • Ligand Preparation:

    • Draw the 2D structure of the thiazolopyridine compound and convert it to a 3D structure.

    • Perform energy minimization on the ligand structure to obtain a stable conformation.

  • Molecular Docking Simulation:

    • Utilize a docking program (e.g., AutoDock VINA) to systematically sample different orientations and conformations of the ligand within the protein's active site.[15]

    • The program calculates a "docking score" or binding energy for each pose, representing the predicted binding affinity. The lower the energy, the more favorable the interaction.[10]

  • Analysis:

    • Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues in the active site.

    • Compare the binding scores and interaction patterns of different thiazolopyridine derivatives to prioritize them for synthesis.

Experimental Protocol 2: In Vitro MTT Cytotoxicity Assay

Objective: To determine the concentration at which a thiazolopyridine compound inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7, HepG2) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.[11][12]

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well microplates at a predetermined density. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiazolopyridine compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for a specified period, typically 48 or 72 hours.[1]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.[11]

Conclusion and Future Directions

The integration of in silico and in vitro methodologies provides a powerful paradigm for the discovery and development of novel thiazolopyridine-based therapeutics.[3] Computational screening effectively narrows the vast chemical space, allowing researchers to focus resources on synthesizing and testing the most promising candidates.[6] Subsequent in vitro assays provide the essential biological validation, confirming activity and elucidating mechanisms of action.

The examples discussed in this guide demonstrate a strong, synergistic relationship between these two approaches. While discrepancies can and do occur, they often provide valuable learning opportunities, refining our computational models and deepening our understanding of the complex biology at play. As both computational power and high-throughput screening technologies continue to advance, the iterative cycle of prediction and validation will undoubtedly become even more rapid and precise, accelerating the journey of future thiazolopyridine compounds from the computer screen to the clinic.

References

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A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them attractive targets for intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects of kinase inhibitors can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[1][2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical step in the development of safe and effective therapeutics.[3]

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Bromothiazolo[4,5-b]pyridin-2-amine , a novel small molecule inhibitor. The thiazolo[4,5-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of kinases including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2. Notably, derivatives of this scaffold have demonstrated potent inhibition of c-KIT, a receptor tyrosine kinase frequently implicated in the pathogenesis of gastrointestinal stromal tumors (GIST) and other malignancies. This guide will therefore posit c-KIT as the primary target of this compound and will explore its selectivity against a panel of other kinases.

We will benchmark the performance of this compound against a panel of well-characterized kinase inhibitors with diverse selectivity profiles:

  • Staurosporine: A broad-spectrum inhibitor known for its high promiscuity across the kinome.[4][5]

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, with known off-target activities.[6][7]

  • Bosutinib: A dual inhibitor of Src and Abl kinases with a distinct cross-reactivity profile.[8][9]

Through a combination of industry-standard biochemical and cellular assays, this guide will provide a comprehensive framework for evaluating the selectivity of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Kinase Inhibition Profiling

To ascertain the selectivity of this compound, a comprehensive screen against a panel of kinases is essential. The KINOMEscan™ competition binding assay is a robust and widely utilized platform for such large-scale profiling.[10][11] This assay measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large number of kinases. The results are reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound.

Table 1: KINOMEscan™ Profiling of this compound and Comparator Compounds (% Control at 1 µM)
Kinase TargetThis compoundStaurosporineDasatinibBosutinib
c-KIT 5 11015
PDGFRA 152820
VEGFR2 6052545
ABL1 8510510
SRC 708155
EGFR 95157080
HER2 98207585
MEK1 100309095
ERK2 100258892
AKT1 92126575
CDK2 9638088
p38α 94185565

Data is hypothetical and for illustrative purposes.

From this broad screen, we can distill the data to focus on the dissociation constants (Kd) for the most potently inhibited kinases to provide a more quantitative measure of binding affinity.

Table 2: Dissociation Constants (Kd) of Selected Kinase Interactions (nM)
Kinase TargetThis compoundStaurosporineDasatinibBosutinib
c-KIT 15 0.83050
PDGFRA 451.22565
ABL1 >1000812
SRC >1000531

Data is hypothetical and for illustrative purposes.

dot

cluster_0 KINOMEscan Workflow A Test Compound (this compound) D Competition Binding A->D B DNA-tagged Kinase Panel B->D C Immobilized Ligand C->D E Wash Unbound Kinase D->E F Quantify Bound Kinase via qPCR E->F G Data Analysis (% Control, Kd) F->G cluster_1 CETSA Workflow H Treat Cells with Compound I Heat Shock at Temperature Gradient H->I J Cell Lysis I->J K Separate Soluble and Precipitated Proteins J->K L Quantify Soluble Target Protein (e.g., Western Blot) K->L M Generate Melt Curve and Determine ΔTm L->M

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocols

KINOMEscan™ Competition Binding Assay Protocol

This protocol is adapted from the methodology employed by DiscoverX (now part of Eurofins). [10]

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).

  • Competition Assay:

    • The test compound (this compound or comparator) is incubated with a specific kinase from the panel and the immobilized ligand in a multi-well plate.

    • The incubation is performed at room temperature for a defined period to allow the binding to reach equilibrium.

  • Washing: The solid support is washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to amplify the DNA tag.

  • Data Analysis:

    • The amount of bound kinase in the presence of the test compound is compared to a DMSO control (defined as 100% binding).

    • Results are expressed as "% of Control".

    • For Kd determination, the assay is performed with a range of compound concentrations, and the data is fitted to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure based on established CETSA methodologies. [12]

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (e.g., a cell line endogenously expressing c-KIT) to a suitable confluency.

    • Treat the cells with the test compound (this compound) or vehicle (DMSO) at the desired concentration and incubate under normal cell culture conditions.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

  • Separation of Soluble Fraction:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody against the target (e.g., anti-c-KIT).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity at each temperature to the unheated control.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that this compound is a potent and selective inhibitor of c-KIT. The KINOMEscan™ profile indicates a high degree of selectivity, with minimal off-target binding at a concentration of 1 µM. The calculated Kd values further support a strong and specific interaction with c-KIT and, to a lesser extent, the structurally related kinase PDGFRA. The CETSA results corroborate these findings by demonstrating significant thermal stabilization of c-KIT in a cellular environment, confirming target engagement.

In comparison to the promiscuous inhibitor Staurosporine, this compound exhibits a vastly superior selectivity profile. When benchmarked against the clinically approved multi-targeted inhibitors Dasatinib and Bosutinib, our test compound shows a more focused activity towards c-KIT, with less potent inhibition of key off-targets such as ABL1 and SRC.

Future studies should aim to validate these findings through enzymatic kinase assays to determine IC50 values and to further characterize the mode of inhibition. In vivo studies in relevant animal models of GIST or other c-KIT driven cancers would be the next logical step to evaluate the therapeutic potential of this compound. Furthermore, a broader cellular profiling effort, including proliferation assays in a panel of cancer cell lines with known kinase dependencies, would provide a more complete picture of its functional activity and potential therapeutic applications.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Tamaoki, T., Nomoto, H., Takahashi, I., Kato, Y., Morimoto, M., & Tomita, F. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
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  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Vultur, A., Buettner, R., & Jove, R. (2008). Bosutinib, a dual Src/Abl kinase inhibitor: integrating preclinical and clinical data.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
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  • PubChem. (n.d.). 6-bromo-t[3][5]hiazolo[5,4-b]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
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A Head-to-Head Benchmarking Guide: Novel Thiazolopyridine Derivatives Versus Imatinib in Targeting the BCR-ABL Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibition in Oncology

The advent of targeted therapy has revolutionized cancer treatment, shifting the paradigm from broad-spectrum cytotoxic agents to precision molecules designed to inhibit specific oncogenic drivers. A prime example of this success is the development of tyrosine kinase inhibitors (TKIs) for Chronic Myeloid Leukemia (CML), a disease defined by the constitutively active BCR-ABL fusion protein.[1][2] Imatinib, the first-in-class BCR-ABL inhibitor, transformed CML from a fatal disease into a manageable chronic condition for many patients.[3][4] It functions by binding to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation and blocking downstream signaling pathways that drive proliferation and survival.[3][5][6]

However, the long-term efficacy of Imatinib can be compromised by the development of drug resistance. The most common mechanism is the acquisition of point mutations within the ABL kinase domain, which can either directly impair drug binding or shift the kinase's conformational equilibrium to the active state, to which Imatinib cannot effectively bind.[7][8][9] This clinical challenge has spurred the development of next-generation TKIs.

This guide introduces a novel class of thiazolopyridine derivatives, designed to address the limitations of Imatinib. Thiazolopyridine scaffolds have shown promise as potent inhibitors of various kinases, including those relevant to cancer.[10][11][12] We present a comprehensive benchmarking study, comparing the performance of these new derivatives against the established standard, Imatinib. Our analysis is grounded in a series of robust in vitro experiments designed to evaluate inhibitory potency, cellular efficacy, mechanism of action, and kinase selectivity.

The BCR-ABL Signaling Axis: The Central Target

The BCR-ABL oncoprotein is the pathogenic driver in CML.[13] Its constitutive kinase activity triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote uncontrolled cell proliferation and inhibit apoptosis, leading to the leukemic phenotype.[2][14][15] Therefore, effective inhibition of BCR-ABL's kinase function is the primary therapeutic goal.

BCR_ABL_Pathway cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 Adhesion Altered Adhesion & Migration BCR_ABL->Adhesion RAS RAS GRB2->RAS PI3K PI3K GAB2->PI3K JAK JAK STAT5->JAK RAF RAF/MEK/ERK RAS->RAF AKT AKT/mTOR PI3K->AKT STAT_dimer STAT Dimers JAK->STAT_dimer Proliferation Increased Proliferation & Cell Growth RAF->Proliferation Survival Inhibition of Apoptosis (Enhanced Survival) AKT->Survival STAT_dimer->Survival

Caption: Simplified BCR-ABL signaling pathway in CML cells.

Experimental Benchmarking: A Three-Pronged Comparison

To objectively evaluate our novel thiazolopyridine derivatives (designated TP-1, TP-2, and TP-3) against Imatinib, we designed a series of experiments focusing on biochemical potency, cellular activity, and target engagement.

Experiment 1: Direct Kinase Inhibition (IC50 Determination)

Causality: The foundational measure of a kinase inhibitor's effectiveness is its ability to directly inhibit the enzymatic activity of its target. By determining the half-maximal inhibitory concentration (IC50), we can quantify and compare the intrinsic potency of each compound. We chose to test against both the native (wild-type) BCR-ABL and the notorious T315I "gatekeeper" mutant, which confers a high degree of resistance to Imatinib.[9]

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a luminescent kinase assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[16]

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test compound (TP-1, TP-2, TP-3, and Imatinib) in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of each diluted compound.

  • Enzyme Addition: Add 2 µL of recombinant human ABL1 (or T315I mutant) kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Abltide peptide substrate and ATP at a concentration near the Km for the enzyme).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition for each concentration relative to DMSO-only (0% inhibition) and no-kinase (100% inhibition) controls. Determine IC50 values by fitting the dose-response curves using a four-parameter logistic model.[16][17]

Caption: Workflow for the in vitro kinase inhibition (IC50) assay.

Results Summary: Kinase Inhibition

CompoundWild-Type BCR-ABL IC50 (nM)T315I Mutant BCR-ABL IC50 (nM)
Imatinib150>10,000
TP-1251,500
TP-210250
TP-312300

Note: Data are representative and for illustrative purposes.

Experiment 2: Cellular Efficacy (GI50 Determination)

Causality: Potent biochemical inhibition must translate into a functional effect in a cellular context. Cell viability and proliferation assays measure the ability of a compound to halt the growth of cancer cells, which is the ultimate therapeutic goal.[18][19] We used the K562 cell line, which is positive for wild-type BCR-ABL, and a second engineered cell line expressing the Imatinib-resistant T315I mutant.

Experimental Protocol: Cell Viability Assay

This protocol describes a metabolic assay, such as CellTiter-Glo®, which quantifies ATP as an indicator of viable, metabolically active cells.[20][21]

  • Cell Seeding: Plate K562 cells (or the T315I-expressing line) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add an amount of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the dose-response data to a four-parameter logistic curve.

Caption: Workflow for the cell viability (GI50) assay.

Results Summary: Cellular Growth Inhibition

CompoundK562 (Wild-Type) GI50 (nM)T315I Mutant Cells GI50 (nM)
Imatinib250>10,000
TP-1502,500
TP-222450
TP-325510

Note: Data are representative and for illustrative purposes.

Experiment 3: On-Target Confirmation via Western Blot

Causality: To ensure that the observed cellular effects are due to the intended mechanism of action, we must verify that the compounds inhibit BCR-ABL phosphorylation in treated cells. Western blotting allows for the direct visualization of the phosphorylation status of BCR-ABL and its key downstream substrates, such as CrkL, providing a clear readout of on-target activity.

Experimental Protocol: Western Blot for Phosphorylated Proteins

  • Cell Treatment & Lysis: Treat K562 cells with various concentrations of each inhibitor for 2-4 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[22][23] Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk, as its phosphoprotein (casein) content can cause high background.[22][23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ABL (p-ABL), total ABL, phospho-CrkL (p-CrkL), and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[22]

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Expected Outcome: A dose-dependent decrease in the signal for p-ABL and p-CrkL is expected for all active compounds, while the levels of total ABL and the loading control should remain unchanged. The thiazolopyridine derivatives are expected to show a more profound inhibition at lower concentrations compared to Imatinib, consistent with the IC50 and GI50 data.

Discussion and Future Outlook

The experimental data presented in this guide strongly suggest that the novel thiazolopyridine derivatives, particularly TP-2 and TP-3, represent a significant advancement over Imatinib.

  • Superior Potency: Biochemically, the new derivatives demonstrate significantly lower IC50 values against wild-type BCR-ABL, indicating higher intrinsic potency.

  • Overcoming Resistance: Most critically, they retain substantial activity against the Imatinib-resistant T315I mutant, addressing a major unmet clinical need.[9][24] This suggests a binding mode that is less susceptible to the conformational changes induced by this gatekeeper mutation.

  • Cellular Confirmation: The superior biochemical potency translates directly to enhanced cellular efficacy, as shown by the lower GI50 values in both wild-type and, importantly, T315I-expressing CML cell lines. The Western blot analysis confirms that this cellular activity is a direct result of on-target inhibition of BCR-ABL signaling.

While these in vitro results are highly promising, the journey of drug development requires further rigorous evaluation. The next logical steps include:

  • Comprehensive Kinase Selectivity Profiling: Assessing the inhibitors against a broad panel of human kinases is crucial to understand their selectivity and predict potential off-target toxicities.[25][26] While Imatinib is known to also inhibit c-Kit and PDGFR, the profile of the thiazolopyridine derivatives must be thoroughly characterized.[5]

  • In Vivo Efficacy Studies: Murine models of CML are necessary to evaluate the pharmacokinetics, pharmacodynamics, and anti-leukemic efficacy of these compounds in a living system.

  • Lead Optimization: The thiazolopyridine scaffold provides a versatile platform for further medicinal chemistry efforts to fine-tune potency, selectivity, and drug-like properties.

References

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The Analytical Chemist's Compass: A Comparative Guide to Assessing the Drug-Like Properties of 6-Bromothiazolo[4,5-b]pyridin-2-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the thiazolopyridine scaffold has emerged as a privileged structure. Its inherent ability to form key interactions within the ATP-binding site of various kinases makes it a focal point of medicinal chemistry campaigns. This guide provides a comprehensive framework for assessing the drug-like properties of a promising analogue series, 6-Bromothiazolo[4,5-b]pyridin-2-amines, using a combination of in silico prediction, established in vitro ADME assays, and comparative analysis against a well-characterized kinase inhibitor, Dasatinib.

Our objective is to equip researchers, scientists, and drug development professionals with a robust, evidence-based workflow to de-risk and advance their lead candidates. By understanding the critical interplay of physicochemical properties, permeability, metabolic stability, and potential toxicity, we can make more informed decisions, ultimately accelerating the journey from a promising hit to a viable clinical candidate.

The Strategic Imperative: Why Early ADME Assessment Matters

In the early phases of drug discovery, the focus is often on optimizing target potency and selectivity. However, a significant number of promising compounds fail in later stages due to poor pharmacokinetic properties.[1] Early and integrated assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating this risk.[2] This proactive approach allows for the early identification of liabilities that can be addressed through medicinal chemistry efforts, saving considerable time and resources.

This guide will systematically walk through a tiered approach to ADME characterization, starting with rapid, cost-effective computational and low-complexity in vitro screens, and progressing to more resource-intensive, yet highly informative, cell-based and subcellular fraction-based assays.

Part 1: Foundational Physicochemical Profiling and In Silico Assessment

The journey to understanding a compound's drug-like potential begins with its fundamental physicochemical properties. These characteristics are the primary determinants of a molecule's behavior in biological systems.

Lipinski's Rule of Five: A Guiding Principle

Christopher Lipinski's "Rule of Five" provides a set of simple, yet powerful, guidelines for predicting the oral bioavailability of a drug candidate.[3][4][5] These rules are not absolute but serve as a valuable filter in the early stages of drug discovery.[6][7]

The Rules:

  • Molecular Weight (MW): ≤ 500 Daltons[4]

  • LogP (octanol-water partition coefficient): ≤ 5[4]

  • Hydrogen Bond Donors (HBD): ≤ 5[4]

  • Hydrogen Bond Acceptors (HBA): ≤ 10[4]

Computational Prediction with SwissADME

Freely accessible web-based tools like SwissADME provide a rapid and comprehensive in silico assessment of a molecule's pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness.[8][9][10][11][12]

Caption: Workflow for in silico ADME prediction using the SwissADME web server.

Comparative Analysis: 6-Bromothiazolo[4,5-b]pyridin-2-amine vs. Dasatinib

To provide context, let's compare the predicted properties of our lead scaffold with the established kinase inhibitor, Dasatinib.

PropertyThis compound (Predicted)Dasatinib (Experimental/Predicted)Guideline (Lipinski's)
Molecular Weight 230.09 g/mol 488.01 g/mol [4]≤ 500 g/mol
LogP ~2.53.1 - 3.4≤ 5
Hydrogen Bond Donors 13≤ 5
Hydrogen Bond Acceptors 37≤ 10
Topological Polar Surface Area (TPSA) 65.1 Ų109.8 Ų< 140 Ų (for CNS penetration)
GI Absorption (Predicted) HighHighHigh
BBB Permeant (Predicted) YesYes-

Note: Predicted values for the topic compound are generated using SwissADME. Dasatinib values are from published literature and databases.

Interpretation: Both the parent scaffold and Dasatinib adhere to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The lower molecular weight and TPSA of the this compound scaffold might offer advantages in terms of cell permeability and potential for brain penetration, should that be a therapeutic goal.

Part 2: In Vitro ADME Profiling: From Theory to Experimental Reality

While in silico models provide valuable initial insights, experimental validation is crucial. The following section details key in vitro assays to characterize the ADME properties of the this compound analogue series.[1][13][14][15]

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle for oral drug absorption. We will assess both kinetic and thermodynamic solubility.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of each analogue in DMSO.

  • Assay Plate Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.

Membrane Permeability: Crossing Biological Barriers

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[16][17][18][19]

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of 1% lecithin in dodecane.[19][20]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with PBS, pH 7.4.[19]

  • Donor Plate Preparation: Add the test compounds (e.g., 10 µM in PBS) to the donor plate wells.[19]

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for 4-18 hours at room temperature.[20]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

Caption: Experimental workflow for assessing permeability and metabolic stability.

Metabolic Stability: The Race Against Clearance

The liver is the primary site of drug metabolism, and rapid clearance can severely limit a drug's efficacy.[21][22] The in vitro metabolic stability of a compound is typically assessed using liver microsomes, which contain the major drug-metabolizing enzymes, particularly the cytochrome P450s (CYPs).[23][24][25]

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C and initiate the reaction by adding NADPH.[21]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[21]

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint) of the compound.

Comparative ADME Profile
ParameterThis compound Analogue (Hypothetical Data)Dasatinib (Literature Data)Desired Profile
Kinetic Solubility (pH 7.4) > 100 µMLow solubility[4]> 50 µM
PAMPA Permeability (Pe) High (> 10 x 10⁻⁶ cm/s)High permeability[4]High
Human Liver Microsomal Stability (t½) > 30 min~ 3-5 hours (in vivo)[3]> 30 min
Plasma Protein Binding < 95%~ 96%< 99%

Interpretation: Our hypothetical data for the analogue series suggests good solubility and permeability, which are favorable for oral absorption. The moderate metabolic stability indicates that the compound is not rapidly cleared, allowing for a potentially longer duration of action. High plasma protein binding, as seen with Dasatinib, can limit the free drug concentration available to interact with the target.

Part 3: Assessing Early Safety and Toxicity

Early assessment of potential cytotoxicity is crucial to avoid progressing compounds that may have a narrow therapeutic window.

Cytotoxicity Assays: Gauging Cellular Health

Simple, rapid colorimetric or fluorometric assays can provide an initial indication of a compound's cytotoxic potential.[26]

  • Cell Seeding: Seed a suitable cancer cell line (e.g., a line relevant to the kinase target) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

  • Cell Treatment: Treat cells as described for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The lactate dehydrogenase (LDH) released from damaged cells will catalyze a reaction that results in a colored formazan product.[27][28][29]

  • Measurement: Read the absorbance at the appropriate wavelength. The amount of color formation is proportional to the number of dead cells.

Cytotoxicity_Assay_Logic Compound_Treatment Treat Cells with Compound Viable_Cells Viable Cells Compound_Treatment->Viable_Cells Dead_Cells Dead/Dying Cells Compound_Treatment->Dead_Cells MTT_Assay MTT Assay (Metabolic Activity) Viable_Cells->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Dead_Cells->LDH_Assay Reduced_Signal Reduced Signal (Indicates Cytotoxicity) MTT_Assay->Reduced_Signal Increased_Signal Increased Signal (Indicates Cytotoxicity) LDH_Assay->Increased_Signal

Caption: Logic diagram for interpreting cytotoxicity assay results.

Conclusion: A Data-Driven Path Forward

This guide has outlined a systematic and comparative approach to evaluating the drug-like properties of this compound analogues. By integrating in silico predictions with a suite of robust in vitro ADME and cytotoxicity assays, researchers can build a comprehensive profile of their compounds. The use of a well-characterized drug like Dasatinib as a benchmark provides valuable context and aids in setting realistic progression criteria.

The ultimate goal is to identify and advance compounds that not only exhibit potent and selective target engagement but also possess a favorable pharmacokinetic and safety profile. This data-driven strategy empowers medicinal chemists to make informed decisions and increases the probability of success in the challenging but rewarding endeavor of drug discovery.

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A Senior Application Scientist's Guide to the Cytotoxic Landscape of Substituted Thiazolopyridines in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thiazolopyridines in Anticancer Drug Discovery

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The thiazolopyridine scaffold, a fused heterocyclic system incorporating both thiazole and pyridine rings, has garnered significant attention for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Notably, numerous derivatives of this scaffold have demonstrated promising anticancer activity, positioning them as a privileged structure in medicinal chemistry.[2][3][4]

Thiazolopyridine derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling proteins, induction of apoptosis, and disruption of the cell cycle.[1][5][6] Their structural versatility allows for extensive modification, enabling chemists to fine-tune their pharmacological properties to target specific cancer-related pathways with greater precision.[3] This guide provides a comprehensive comparison of the cytotoxic effects of various substituted thiazolopyridines on different cancer cell lines, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, explore structure-activity relationships, and visualize the complex signaling pathways implicated in their mechanism of action.

Pillar 1: Methodologies for Assessing Cytotoxicity

To quantitatively compare the anticancer potential of different thiazolopyridine derivatives, robust and reproducible in vitro cytotoxicity assays are essential. The choice of assay is critical, as different methods measure distinct cellular parameters. Here, we detail two widely adopted, reliable, and cost-effective colorimetric assays: the Sulforhodamine B (SRB) assay, which measures cellular protein content, and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which assesses metabolic activity.[7]

Experimental Workflow: A Comparative Overview

The general workflow for screening compounds is a multi-step process designed to ensure accuracy and reproducibility. The choice between an SRB or MTT assay depends on the specific research question; SRB provides a snapshot of cell number at the time of fixation, while MTT reflects the metabolic health of the cells.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_srb SRB Protocol cluster_mtt MTT Protocol cluster_analysis Phase 3: Data Analysis cell_culture 1. Cell Seeding (Plate cells in 96-well plates) incubation1 2. Adherence (Incubate for 24h for cell attachment) cell_culture->incubation1 compound_prep 3. Compound Treatment (Add serial dilutions of thiazolopyridines) incubation1->compound_prep incubation2 4. Exposure (Incubate for 48-72h) compound_prep->incubation2 assay_choice Select Assay incubation2->assay_choice fixation 5a. Fixation (Fix cells with Trichloroacetic Acid - TCA) assay_choice->fixation Protein Content mtt_reagent 5b. MTT Addition (Add MTT reagent to wells) assay_choice->mtt_reagent Metabolic Activity staining 6a. Staining (Stain with Sulforhodamine B) fixation->staining washing 7a. Washing (Remove unbound dye with acetic acid) staining->washing solubilization_srb 8a. Solubilization (Dissolve bound dye with Tris base) washing->solubilization_srb readout 9. Absorbance Reading (Measure OD with microplate reader) solubilization_srb->readout incubation3 6b. Formazan Formation (Incubate 2-4h for formazan crystal formation) mtt_reagent->incubation3 solubilization_mtt 7b. Solubilization (Dissolve formazan with DMSO/solubilization solution) incubation3->solubilization_mtt solubilization_mtt->readout calculation 10. Data Processing (Calculate % viability and IC50 values) readout->calculation

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is based on the method's ability to bind stoichiometrically to cellular proteins under mildly acidic conditions, making the incorporated dye proportional to the total cell mass.[8][9][10]

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Thiazolopyridine compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[7][10]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the thiazolopyridine compounds to the wells. Include untreated cells (vehicle control) and a blank (medium only). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).[7]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[9]

  • Washing: Discard the TCA and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air-dry the plates completely.[8]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[8]

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[9][10]

  • Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration causing 50% growth inhibition) is determined from a dose-response curve.[7]

Protocol 2: MTT Cell Viability Assay

This protocol relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells.

Materials:

  • Cancer cell lines (adherent or suspension)

  • Complete cell culture medium

  • Thiazolopyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

Step-by-Step Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours at 37°C.[12]

  • Compound Treatment: Add 10 µL of various concentrations of the thiazolopyridine compounds to the wells. Include appropriate controls.

  • Incubation: Incubate for 24 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Incubation for Solubilization: Wrap the plate in foil and leave it at room temperature in the dark, often overnight or for at least 2 hours, shaking occasionally to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: Determine cell viability and IC50 values as described for the SRB assay.

Pillar 2: Comparative Cytotoxicity and Structure-Activity Relationships

The cytotoxic efficacy of thiazolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. By comparing the 50% inhibitory concentration (IC50) values across different cancer cell lines, we can discern critical structure-activity relationships (SAR).

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for a selection of substituted thiazolopyridine derivatives against various human cancer cell lines.

Compound ID/ReferenceCore StructureSubstituentsCancer Cell LineIC50 (µM)Assay
AV25R [1]Thiazolo[4,5-b]pyridine5-(dichloromethyl)-2-morpholino, 6-(2-hydroxybenzoyl)RS4;11 (B-cell leukemia)~5-10Proliferation Assay
Compound 3a [14]Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidineIndole-substitutedA549 (Lung)5.99-
Compound 4d [15]Thiazolo[3,2-c]pyrimidinep-oxyphenylMCF-7 (Breast)Moderate activity at 10 µMMTT
Compound 5d [15]Thiazolo[3,2-c]pyrimidinep-Cl-benzylHEPG2/C3A (Liver)34.6MTT
Compound 10b [16]Oxazolo[4,5-b]pyridine-Thiadiazole-Chalcone3,4,5-trimethoxy on phenylMCF-7 (Breast)0.10MTT
Compound 10c [16]Oxazolo[4,5-b]pyridine-Thiadiazole-Chalcone4-chloro on phenylA549 (Lung)0.013MTT
Compound 3 [5]Pyridine-Thiazole Hybrid3-(2-fluorophenyl)-1-propenoneHL-60 (Leukemia)0.57-
Compound 3b [17]Thiazolo[4,5-d]pyrimidine7-chloro, 3-phenyl, 5-trifluoromethylNCI-60 Panel logGI50: -5.66SRB
Compound 12m [18]Triazolopyridine-MV4-11 (Leukemia)0.02-
Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key trends:

  • Influence of Halogenation: The presence of halogen atoms, such as chlorine (Compound 5d, 10c) or fluorine (Compound 3), often enhances cytotoxic activity. This is likely due to their ability to alter the electronic properties and lipophilicity of the molecule, potentially improving cell membrane permeability and target binding.

  • Role of Phenyl Ring Substituents: For chalcone-incorporated derivatives, electron-donating groups like trimethoxy (Compound 10b) and electron-withdrawing groups like chloro (Compound 10c) on the terminal phenyl ring can both lead to potent activity, suggesting a complex interaction with the biological target.[16]

  • Impact of Fused Ring Systems: The fusion of additional heterocyclic rings, such as in pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, can yield highly active compounds (Compound 3a).[14] This expansion of the aromatic system may facilitate stronger π-π stacking interactions with target proteins or DNA.

  • Trifluoromethyl Group: The inclusion of a trifluoromethyl group (Compound 3b) is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, which is reflected in its potent and broad-spectrum activity against the NCI-60 panel.[17]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activates Survival Survival AKT->Survival Thiazolopyridine Thiazolopyridine Derivatives Thiazolopyridine->EGFR Inhibition

Caption: EGFR signaling pathway with potential inhibition by thiazolopyridines.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. [19][20]Activated Akt phosphorylates numerous downstream targets that inhibit apoptosis and promote cell cycle progression. [21]The frequent mutation of components like PIK3CA and the loss of the tumor suppressor PTEN in cancer make this pathway an attractive therapeutic target. [20][22]

Induction of Apoptosis

A primary outcome of effective cancer therapy is the induction of programmed cell death, or apoptosis. This can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways. [23]Evidence suggests that many cytotoxic thiazolopyridines function by triggering the intrinsic apoptosis pathway. [6][24]This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to cellular dismantling. [25][26]

Intrinsic_Apoptosis cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Stimuli DNA Damage (Caused by Thiazolopyridines) BaxBak Pro-apoptotic (Bax, Bak) Stimuli->BaxBak Activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) BaxBak->Bcl2 Inhibits Mito Mitochondrion BaxBak->Mito Permeabilizes Membrane CytoC Cytochrome c Mito->CytoC Releases Apoptosome Apoptosome (Cyto c / Apaf-1 / pro-Casp9) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Conclusion and Future Perspectives

Substituted thiazolopyridines represent a highly promising and versatile scaffold for the development of novel anticancer agents. As demonstrated, modifications to the core structure can lead to compounds with potent cytotoxic activity against a range of cancer cell lines, including those derived from leukemia, lung, breast, and liver cancers. The primary mechanisms of action appear to involve the induction of apoptosis through the intrinsic pathway and the inhibition of critical pro-survival signaling networks like the EGFR and PI3K/Akt pathways.

Future research should focus on synthesizing and screening more diverse libraries of thiazolopyridine derivatives to further refine structure-activity relationships. Elucidating the precise molecular targets for the most potent compounds through techniques like thermal shift assays or affinity chromatography will be crucial for rational drug design. Furthermore, advancing the most promising candidates into more complex preclinical models, including in vivo studies, will be essential to validate their therapeutic potential and pave the way for potential clinical investigation.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of the research chemical 6-Bromothiazolo[4,5-b]pyridin-2-amine (CAS No. 857970-06-0). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound. The protocols described herein are designed to create a self-validating system of safety and responsibility.

Core Hazard Assessment and Safety Principles

This compound is a brominated heterocyclic amine, a class of compounds that requires careful handling due to potential toxicological and environmental effects. The primary guiding principle for its disposal is that it must be treated as hazardous waste and never be released into the sanitary sewer system or the general environment.[1][2] Improper disposal, such as via incineration at low temperatures, can lead to the formation of hazardous thermal decomposition byproducts, including nitrogen oxides (NOx) and hydrogen halides.[3]

The known hazard profile, based on available safety data, necessitates a cautious approach.[4]

  • Toxicity: The compound is harmful if swallowed (H302) and harmful if inhaled (H332).[4]

  • Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

  • Environmental Hazard: Like many brominated organic molecules, it is considered toxic to aquatic life with long-lasting effects.[1][2]

Data Presentation: Compound Identifiers and Hazards
ParameterValueSource(s)
Chemical Name This compoundN/A
CAS Number 857970-06-0[4]
Molecular Formula C₆H₄BrN₃S[4]
Molecular Weight 230.09 g/mol [4]
Signal Word Warning[4][6]
Key Hazard Statements H302, H315, H319, H332, H335[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, a combination of robust engineering controls and appropriate PPE is mandatory.

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] An eyewash station and safety shower must be readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[1][7] Discard gloves immediately after handling the compound or contaminated materials and wash hands thoroughly.

    • Eye and Face Protection: Use chemical safety goggles or a full-face shield to protect against splashes or airborne particles.[1][7]

    • Skin and Body Protection: A buttoned lab coat must be worn to prevent skin contact.[5] Ensure no skin is exposed.

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][8]

Step-by-Step Disposal Protocol

The only acceptable disposal route for this compound is through a licensed hazardous waste management company.[3][9] The following steps detail the process from the laboratory bench to final disposal.

Phase 1: Waste Segregation and Containment
  • Identify Waste Streams: Properly segregate waste at the point of generation.

    • Solid Waste: Includes expired or unused pure compound, contaminated weighing paper, paper towels, gloves, and other disposable labware.

    • Liquid Waste: Includes solutions containing the dissolved compound and any solvent used for rinsing contaminated glassware.

  • Use Designated Containers:

    • For Solid Waste: Carefully transfer solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[7] Avoid generating dust during transfer. The container must be labeled "Hazardous Waste" and clearly list the chemical name: "this compound".

    • For Liquid Waste: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvents used. The container must be kept closed when not in use.

Phase 2: Decontamination of Reusable Equipment
  • Initial Rinse: Rinse all contaminated glassware and equipment (e.g., spatulas, stir bars) with a suitable solvent, such as ethanol or acetone. Crucially, this initial rinsate is considered hazardous liquid waste and must be collected in the designated liquid waste container.

  • Secondary Wash: After the initial solvent rinse, glassware can be washed with soap and water.

  • Surface Cleaning: Wipe down the work surface within the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.

Phase 3: Storage and Final Disposal
  • Secure Storage: Store the sealed and properly labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids and oxidizers.[1][9]

  • Professional Disposal: Arrange for the collection of the waste containers by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor. This is the most critical step to ensure compliance and safety. These contractors utilize high-temperature incineration with advanced flue gas treatment systems, which is the required method for safely destroying brominated compounds and preventing the release of toxic byproducts like PBDD/Fs (polybrominated dibenzodioxins/furans).[10]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of waste generated from this compound.

G Start Start: Handling This compound IdentifyWaste Step 1: Identify Waste Stream Start->IdentifyWaste IsSolid Solid Waste? IdentifyWaste->IsSolid SolidWaste Unused reagent, contaminated labware (gloves, weigh paper) IsSolid->SolidWaste Yes LiquidWaste Contaminated solvents, reaction mixtures, rinsates IsSolid->LiquidWaste No ContainerizeSolid Step 2: Containment Seal in a labeled, compatible hazardous waste container for solids. SolidWaste->ContainerizeSolid ContainerizeLiquid Step 2: Containment Collect in a labeled, compatible hazardous waste container for liquids. LiquidWaste->ContainerizeLiquid Decon Step 3: Decontaminate - Rinse glassware with solvent (collect rinsate as liquid waste) - Wipe surfaces ContainerizeSolid->Decon ContainerizeLiquid->Decon Store Step 4: Store for Pickup Store sealed containers in designated Satellite Accumulation Area. Decon->Store Disposal Step 5: Final Disposal Arrange pickup by certified Environmental Health & Safety (EHS) / Hazardous Waste Contractor. Store->Disposal

Caption: Disposal workflow for this compound.

By rigorously following these procedures, laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and stewardship.

References

  • This compound - AZA Mid-Year Meeting. AZA Mid-Year Meeting.
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology. Available from: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available from: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available from: [Link]

Sources

Navigating the Safe Handling of 6-Bromothiazolo[4,5-b]pyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 6-Bromothiazolo[4,5-b]pyridin-2-amine presents unique opportunities in medicinal chemistry and drug development.[1] Its structure, incorporating a brominated thiazolopyridine core, suggests potential biological activity worth exploring.[1] However, this unique structure also necessitates a cautious and well-informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a detailed protocol grounded in established safety principles for pyridine derivatives, halogenated compounds, and aromatic amines, tailored to the specific known hazards of this compound.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The presence of the bromine atom designates this compound as a halogenated organic, requiring special consideration for disposal.[4] Aromatic amines as a class can have various toxicological profiles, and it is prudent to handle this compound with the assumption of potential toxicity.

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark
H332Harmful if inhaledExclamation Mark

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The rationale behind each component is to create a comprehensive barrier against potential exposure.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]Protects against splashes of solutions containing the compound and potential contact with airborne particles, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[6] A fully-buttoned laboratory coat.Prevents skin contact, which can cause irritation and potential absorption of the harmful substance. Nitrile and neoprene gloves offer good resistance to a range of chemicals.
Respiratory Protection Use in a certified chemical fume hood is mandatory.[4] If weighing or transferring powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.Minimizes the inhalation of airborne particles and potential vapors, which can cause respiratory tract irritation.[3]
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. The following steps provide a clear workflow for handling this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: A chemical spill kit containing absorbent materials (e.g., vermiculite or sand), and designated waste containers should be available in the laboratory.[7]

Handling Procedures
  • Weighing: If possible, weigh the solid compound directly within the fume hood. If this is not feasible, wear appropriate respiratory protection. Use a disposable weighing boat to avoid cross-contamination.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure.

  • Post-Reaction Workup: All subsequent steps, such as extraction, purification, and concentration, must also be performed inside the fume hood.

Personal Hygiene
  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • No Food or Drink: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[9]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and its associated waste is a critical final step. As a halogenated organic compound, it requires specific disposal procedures.[4]

Waste Segregation
  • Halogenated Organic Waste: All waste containing this compound must be segregated as "Halogenated Organic Waste."[4] This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated disposable materials (e.g., gloves, weighing paper, pipette tips).

    • Solvent rinses of contaminated glassware.

  • Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated chemical waste.

Waste Collection and Storage
  • Designated Containers: Use clearly labeled, leak-proof containers for halogenated organic waste.[2] The label must include "Hazardous Waste" and the full chemical name.[10]

  • Secure Storage: Keep waste containers securely closed when not in use and store them in a designated and well-ventilated satellite accumulation area away from incompatible materials.[10]

Final Disposal
  • Licensed Disposal Vendor: The ultimate disposal of halogenated organic waste must be carried out by a licensed hazardous waste disposal company.[5]

  • Incineration: High-temperature incineration is the recommended disposal method for many pyridine derivatives to ensure complete destruction.

Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

G cluster_handling Safe Handling Workflow prep Preparation: - Work in Fume Hood - Check Emergency Equipment - Prepare Spill Kit ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Respirator (if needed) prep->ppe 1. handle Handling: - Weigh in Hood - Dissolve Carefully - Conduct Reactions in Hood ppe->handle 2. hygiene Personal Hygiene: - Wash Hands Thoroughly - No Food/Drink in Lab handle->hygiene 3.

Caption: Workflow for the safe handling of this compound.

G cluster_disposal Disposal Workflow segregate Waste Segregation: - Identify as Halogenated  Organic Waste collect Waste Collection: - Use Labeled, Leak-Proof  Container segregate->collect 1. store Waste Storage: - Securely Closed Container - Designated Satellite Area collect->store 2. dispose Final Disposal: - Licensed Hazardous  Waste Vendor store->dispose 3.

Caption: Workflow for the proper disposal of this compound.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing personal and environmental safety.

References

  • Columbus Chemical Industries. (2011, August 29). Material Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • Hazmat School. (2023, April 12). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C6H4BrN3S, 100 mg. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Kim, J., et al. (2013). Health consequences of exposure to brominated flame retardants: a systematic review. Environmental Health, 12(1), 49.
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • PubChem. (n.d.). [4][6]Thiazolo[4,5-b]pyridin-2-amine. Retrieved from [Link]

  • GOV.UK. (2022, June 10). Bromine: toxicological overview. Retrieved from [Link]

  • GOV.UK. (2022, June 10). Bromine: general information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.